gamma-Glu-leu
Description
Properties
IUPAC Name |
(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMARDICOWMQP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2566-39-4 | |
| Record name | γ-Glutamylleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of γ-Glutamyl-Leucine: A Technical Guide for Researchers
Abstract
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide with emerging biological significance, extending from sensory science to metabolic health. Initially recognized for its role in the "kokumi" taste sensation, which imparts richness and complexity to foods, recent research has unveiled its multifaceted involvement in cellular signaling and metabolic regulation. This technical guide provides an in-depth overview of the biological importance of γ-Glu-Leu, with a focus on its function as a taste modulator, its interaction with the calcium-sensing receptor (CaSR), and its association with cardio-metabolic health. Detailed experimental protocols and structured quantitative data are presented to facilitate further research in this expanding field.
Introduction
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide formed from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine.[1] It is found naturally in various foods, including beans, cheese, and soy sauce, and can also be produced endogenously through the γ-glutamyl cycle.[1][2][3] While initially studied in the context of food science for its taste-enhancing properties, the biological roles of γ-Glu-Leu are now understood to be more extensive, involving complex signaling pathways and metabolic processes. This guide aims to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological significance of γ-Glu-Leu.
Sensory Properties: The "Kokumi" Sensation
One of the most well-documented roles of γ-Glu-Leu is its contribution to the "kokumi" taste sensation. Kokumi is a Japanese term that translates to "rich taste" and describes a sensation of mouthfulness, complexity, and long-lastingness in savory foods.[4][5] Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi is not a taste itself but rather a taste enhancer.
γ-Glu-Leu, when tasted in an aqueous solution, has a high taste threshold and is often described as having a slightly astringent sensation.[4][6] However, when added to a savory food matrix containing substances like monosodium glutamate (MSG) and sodium chloride, its taste detection threshold decreases significantly, and it enhances the overall flavor profile.[4][6]
Quantitative Data: Taste Thresholds
The following table summarizes the taste detection thresholds of γ-Glu-Leu and related γ-glutamyl peptides.
| Compound | Taste Threshold in Water (mmol/L) | Taste Threshold in Savory Matrix (mmol/L) | Fold Decrease in Threshold | Reference |
| γ-Glu-Leu | 3.3 - 9.4 | Significantly lower | Not specified | [4][6] |
| γ-Glu-Val | 3.3 - 9.4 | Significantly lower | Not specified | [4][6] |
| γ-Glu-Cys-β-Ala | 3.3 - 9.4 | ~0.29 (in Glu/NaCl mixture) | 32 | [4][6] |
Molecular Mechanism: Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
The biological effects of γ-Glu-Leu, including its kokumi taste sensation, are primarily mediated through its interaction with the Calcium-Sensing Receptor (CaSR).[2] The CaSR is a G-protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and is involved in various physiological processes.[2][7]
γ-Glu-Leu acts as a positive allosteric modulator of the CaSR.[7][8] This means that it does not directly activate the receptor but enhances its sensitivity to its primary agonist, extracellular calcium (Ca²⁺). By binding to an allosteric site on the receptor, γ-Glu-Leu potentiates the intracellular signaling cascade initiated by Ca²⁺ binding. This leads to the mobilization of intracellular calcium and the modulation of downstream signaling pathways, such as the inhibition of parathyroid hormone (PTH) secretion.[7][8]
Signaling Pathway Diagram
The following diagram illustrates the allosteric modulation of the CaSR by γ-Glu-Leu.
Caption: Allosteric modulation of the Calcium-Sensing Receptor (CaSR) by γ-Glu-Leu.
Metabolic Significance: Association with Cardio-Metabolic Risks
Emerging evidence from metabolomics and genome-wide association studies (GWAS) has linked elevated levels of γ-Glu-Leu to an increased risk of cardio-metabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes.[2][9][10] These studies suggest that γ-Glu-Leu may serve as a biomarker for these conditions.
The precise mechanisms underlying this association are still under investigation, but several hypotheses have been proposed. One possibility is that elevated γ-Glu-Leu levels reflect an increased turnover of glutathione (GSH) and heightened activity of γ-glutamyltransferase (GGT), both of which are associated with oxidative stress and inflammation, key contributors to cardio-metabolic diseases.[2][11]
Biosynthesis and Degradation Pathway
The metabolic pathways of γ-Glu-Leu are intricately linked to the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione.
Caption: The γ-glutamyl cycle and the biosynthesis and degradation of γ-Glu-Leu.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of γ-Glu-Leu.
Sensory Analysis of Kokumi Taste
Objective: To determine the taste detection threshold of γ-Glu-Leu and its kokumi-enhancing effect.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory analysts is selected. Panelists are trained to recognize and rate the intensity of the five basic tastes and the kokumi sensation (mouthfulness, complexity, long-lastingness).
-
Sample Preparation:
-
Aqueous Solutions: γ-Glu-Leu is dissolved in purified water at various concentrations (e.g., ranging from 0.1 to 20 mmol/L).
-
Savory Matrix: A base savory solution is prepared, for example, a mixture of monosodium glutamate (e.g., 20 mmol/L) and sodium chloride (e.g., 50 mmol/L) in purified water, or a standard chicken broth. γ-Glu-Leu is then added to this matrix at various concentrations.
-
-
Sensory Evaluation:
-
Threshold Test (Aqueous Solution): A triangle test or a 3-alternative forced-choice (3-AFC) method is used to determine the detection threshold of γ-Glu-Leu in water.
-
Kokumi Evaluation (Savory Matrix): Panelists are presented with pairs of samples: the savory matrix alone (control) and the savory matrix with added γ-Glu-Leu. They are asked to rate the intensity of mouthfulness, complexity, and long-lastingness on a labeled magnitude scale.
-
-
Data Analysis: Statistical analysis (e.g., t-tests, ANOVA) is performed to determine significant differences in taste perception between samples with and without γ-Glu-Leu.
Quantification of γ-Glu-Leu by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To accurately measure the concentration of γ-Glu-Leu in biological samples (e.g., serum, cell lysates).
Methodology:
-
Sample Preparation:
-
Serum/Plasma: Proteins are precipitated by adding a solvent like acetonitrile or methanol containing an internal standard (e.g., ¹³C-labeled γ-Glu-Leu). The mixture is vortexed and centrifuged, and the supernatant is collected.
-
Cell Lysates: Cells are lysed using a suitable buffer, and proteins are precipitated as described above.
-
-
Chromatographic Separation:
-
A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like γ-Glu-Leu.
-
The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Specific precursor-to-product ion transitions for γ-Glu-Leu and the internal standard are monitored. For γ-Glu-Leu (C₁₁H₂₀N₂O₅, molecular weight 260.29 g/mol ), a common transition is m/z 261.1 → 132.1.
-
-
Data Analysis: A calibration curve is generated using standards of known γ-Glu-Leu concentrations. The concentration of γ-Glu-Leu in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Genome-Wide Association Study (GWAS) for Serum γ-Glu-Leu Levels
Objective: To identify genetic variants associated with circulating levels of γ-Glu-Leu.
Methodology:
-
Cohort Selection: A large cohort of individuals with both genetic data (genotyping array or whole-genome sequencing) and metabolomic data (including γ-Glu-Leu levels) is required.
-
Genotyping and Imputation: DNA is genotyped using a high-density SNP array. The genotype data is then imputed to a reference panel (e.g., 1000 Genomes Project) to increase the number of tested variants.
-
Metabolite Quantification: Serum levels of γ-Glu-Leu are quantified using a high-throughput method like LC-MS.
-
Statistical Analysis:
-
A linear regression model is used to test the association between each genetic variant (SNP) and the log-transformed γ-Glu-Leu levels, adjusting for covariates such as age, sex, body mass index (BMI), and principal components of genetic ancestry.
-
A genome-wide significance threshold (typically p < 5 x 10⁻⁸) is used to identify significant associations.
-
-
Replication: Significant findings are typically replicated in an independent cohort.
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Functional Annotation: The identified genetic loci are annotated to identify candidate genes that may influence γ-Glu-Leu metabolism.
Conclusion and Future Directions
The biological significance of γ-glutamyl-leucine is a rapidly evolving field of research. From its role as a "kokumi" taste enhancer to its association with cardio-metabolic diseases and its function as an allosteric modulator of the CaSR, γ-Glu-Leu has demonstrated a diverse range of biological activities. The experimental protocols and data presented in this guide provide a foundation for further investigation into the molecular mechanisms and physiological roles of this intriguing dipeptide.
Future research should focus on elucidating the precise causal relationship between elevated γ-Glu-Leu levels and cardio-metabolic risk. Further exploration of the interaction between γ-Glu-Leu and the CaSR in various tissues could uncover novel therapeutic targets for a range of diseases. Additionally, a deeper understanding of the biosynthesis and degradation pathways of γ-Glu-Leu will be crucial for modulating its levels for both food science and pharmaceutical applications.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol for genome-wide association study of human blood metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and function of the human calcium-sensing receptor: insights from natural and engineered mutations and allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
The Discovery and Natural Occurrence of γ-Glutamyl-Leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide γ-glutamyl-leucine (γ-Glu-Leu), focusing on its discovery, natural occurrence, and the methodologies used for its study. Initially identified as a key contributor to the "kokumi" taste sensation, a quality of richness and continuity in food, γ-Glu-Leu has since garnered significant interest for its physiological roles and potential as a biomarker. This document details the biosynthesis of γ-Glu-Leu, its interaction with the calcium-sensing receptor (CaSR), and the downstream signaling pathways. Furthermore, it presents quantitative data on its presence in various foodstuffs and provides detailed experimental protocols for its quantification and sensory evaluation.
Discovery of γ-Glutamyl-Leucine and the "Kokumi" Sensation
The discovery of γ-glutamyl-leucine is intrinsically linked to the study of the "kokumi" taste sensation. While not possessing a distinct taste of its own, "kokumi" imparts a sense of richness, mouthfulness, and continuity to existing sweet, salty, and umami tastes[1][2]. In 2007, researchers investigating the compounds responsible for the "kokumi" effect in edible beans (Phaseolus vulgaris L.) identified γ-L-glutamyl-L-leucine, along with other γ-glutamyl peptides, as key molecules[3]. The addition of an aqueous extract from these beans to a model chicken broth was found to enhance its complexity and produce a long-lasting savory sensation[3]. Subsequent research has confirmed the role of γ-Glu-Leu and other γ-glutamyl peptides as potent "kokumi" substances[4][5][6].
Natural Occurrence and Quantitative Data
γ-Glutamyl-leucine is a naturally occurring dipeptide found in a variety of fermented and aged food products. Its formation is often a result of the enzymatic activity of microorganisms during fermentation and maturation processes[5][7][8][9]. The following table summarizes the reported concentrations of γ-Glu-Leu in various natural sources.
| Food Source | Concentration | Reference |
| Spanish Dry-Cured Ham | 11.35 µg/g | |
| Matured Gouda Cheese | Present (concentration not specified) | [7] |
| Blue Shropshire Cheese | Total γ-glutamyl peptides: 3590 µmol/kg | [7] |
| Soy Sauce | Total γ-glutamyl dipeptides: 70 mg/kg | [10] |
| Korean Ganjang (Soy Sauce) | Total γ-glutamyl peptides: 92 to 620 µg/mL | |
| Korean Doenjang (Soybean Paste) | Total γ-glutamyl peptides: 203 to 387 µg/g | [11] |
| Miso (Fermented Soybeans) | Present (concentration not specified) | [8][9] |
| Edible Beans (Phaseolus vulgaris L.) | Identified as a key "kokumi" contributor | [3] |
Biosynthesis of γ-Glutamyl-Leucine
The primary pathway for the biosynthesis of γ-glutamyl-leucine involves the enzyme γ-glutamyltransferase (GGT) . GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most commonly glutathione (GSH), to an acceptor amino acid, in this case, leucine[3][5][7][8]. Another potential pathway involves γ-glutamylcysteine synthetase (GCS) , which can ligate glutamate with leucine, although this is a less common route[3].
References
- 1. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kokumi: Taste or Texture? - KHNI [khni.kerry.com]
- 3. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kokumi-active glutamyl peptides in cheeses and their biogeneration by Penicillium roquefortii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iseki-food-ejournal.com [iseki-food-ejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
function of gamma-Glu-leu in human metabolism
An In-depth Technical Guide on the Function of γ-Glutamyl-Leucine in Human Metabolism
Executive Summary
γ-Glutamyl-leucine (γ-Glu-Leu) is a dipeptide increasingly recognized for its role as a bioactive molecule in human metabolism. Formed primarily through the activity of γ-glutamyltransferase (GGT) as part of the γ-glutamyl cycle, this peptide is intrinsically linked to glutathione (GSH) homeostasis. Emerging evidence indicates that γ-Glu-Leu is not merely an intermediate in amino acid metabolism but also functions as a signaling molecule, notably through the activation of the calcium-sensing receptor (CaSR). Dysregulation of γ-Glu-Leu levels has been causally associated with an elevated risk of cardiometabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes, positioning it as a potential biomarker and therapeutic target. This document provides a comprehensive overview of the biosynthesis, degradation, and signaling functions of γ-Glu-Leu, presents quantitative data on its clinical associations, and details the experimental protocols used for its study.
Introduction
γ-glutamyl dipeptides are a class of molecules formed by the linkage of a glutamate residue via its gamma-carboxyl group to the amino group of an amino acid.[1] Among these, γ-glutamyl-leucine (γ-Glu-Leu) has garnered significant attention.[2] It is produced endogenously during the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[3][4] The enzyme γ-glutamyltransferase (GGT), located on the outer surface of cell membranes, catalyzes the transfer of the γ-glutamyl moiety from extracellular GSH to acceptor amino acids, such as leucine, to form γ-Glu-Leu.[5][6] This dipeptide can then be transported into the cell and further metabolized.[7] Beyond its role in amino acid salvage, γ-Glu-Leu is implicated in cellular signaling, influencing processes like inflammation, oxidative stress, and glucose metabolism.[8]
Biosynthesis and Degradation of γ-Glu-Leu
The metabolism of γ-Glu-Leu is a key component of the γ-glutamyl cycle, a six-enzyme pathway crucial for glutathione synthesis and catabolism.[9][10]
Biosynthesis via γ-Glutamyltransferase (GGT)
The primary route for γ-Glu-Leu synthesis is the transpeptidation reaction catalyzed by GGT (EC 2.3.2.2).[5] GGT is a membrane-bound enzyme that cleaves the γ-glutamyl linkage in extracellular glutathione.[11] It can then transfer the released γ-glutamyl group to an acceptor, which can be an amino acid (like leucine), a peptide, or water (hydrolysis).[12][13] When leucine is the acceptor, γ-Glu-Leu is formed.[5] This process allows for the recovery of the constituent amino acids of GSH for intracellular resynthesis.[6]
Degradation via γ-Glutamylcyclotransferase (GGCT)
Once transported into the cell, γ-glutamyl dipeptides, including γ-Glu-Leu, are substrates for γ-glutamylcyclotransferase (GGCT) (EC 2.3.2.4).[9][14] GGCT catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and a free amino acid (in this case, leucine).[15] The 5-oxoproline is subsequently converted to glutamate by 5-oxoprolinase in an ATP-dependent reaction, thus completing the cycle and making the glutamate available for new GSH synthesis.[10] GGCT plays a critical role in glutathione homeostasis and has been identified as a potential marker and therapeutic target in various cancers due to its high expression in malignant tissues.[9][16][17]
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. gamma-Glutamylleucine | C11H20N2O5 | CID 151023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Metabolism and antioxidant function of glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 11. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 15. What are GGCT modulators and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. GGCT gamma-glutamylcyclotransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Endogenous Synthesis of γ-Glutamyl-Leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core endogenous synthesis pathways of the dipeptide γ-glutamyl-leucine (γ-Glu-Leu). This document summarizes the key enzymatic reactions, presents available quantitative data, and offers detailed experimental protocols for the study of these pathways. The information is intended to support further research into the physiological roles of γ-Glu-Leu and to aid in the development of novel therapeutics targeting its metabolism.
Introduction
γ-Glutamyl-leucine (γ-Glu-Leu) is a dipeptide composed of glutamic acid and leucine, where the glutamate is linked via its gamma-carboxyl group to the amino group of leucine. Emerging evidence suggests that γ-Glu-Leu and other γ-glutamyl dipeptides are bioactive molecules involved in various physiological processes, including inflammation, oxidative stress, and glucose metabolism[1]. Dysregulated levels of γ-Glu-Leu have been associated with several cardio-metabolic diseases[1][2]. Understanding the endogenous synthesis of this dipeptide is crucial for elucidating its biological functions and its potential as a biomarker or therapeutic target.
Endogenous synthesis of γ-Glu-Leu is primarily attributed to two key enzymatic pathways:
-
γ-Glutamyl Transpeptidase (GGT)-mediated transpeptidation: In this pathway, the γ-glutamyl moiety is transferred from a donor molecule, typically glutathione (GSH), to leucine.
-
Glutamate-Cysteine Ligase (GCL)-mediated direct ligation: This pathway involves the direct ATP-dependent ligation of glutamate and leucine, catalyzed by the enzyme GCL, which exhibits some substrate promiscuity.
This guide will delve into the specifics of each of these pathways.
γ-Glutamyl Transpeptidase (GGT)-Mediated Synthesis
γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a central role in the catabolism of glutathione (GSH) through the γ-glutamyl cycle[3]. GGT catalyzes the transfer of the γ-glutamyl group from GSH and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water[3][4]. When leucine acts as the acceptor, γ-Glu-Leu is formed.
Signaling Pathway
The synthesis of γ-Glu-Leu by GGT is a part of the broader γ-glutamyl cycle, which is involved in amino acid transport and GSH homeostasis. The overall process can be visualized as follows:
Quantitative Data
While extensive kinetic data exists for GGT with its primary substrate GSH and various artificial substrates, specific kinetic parameters for the transpeptidation reaction with leucine as the acceptor are not well-documented in the literature. However, studies have shown that GGT can utilize a range of amino acids as acceptors[5]. The efficiency of γ-Glu-Leu formation will depend on the concentration of both the γ-glutamyl donor (e.g., GSH) and leucine, as well as the specific isoform of GGT present. One study has indicated that human GGT5 does not metabolize γ-glutamyl leucine, suggesting that other GGT isoforms like GGT1 are likely responsible for its synthesis[6].
| Enzyme | Substrates | Product | Km (GSH) | Reference |
| Human GGT1 | Glutathione, Leucine | γ-Glu-Leu, Cys-Gly | ~11 µM | [6][7] |
| Human GGT5 | Glutathione, Leucine | No significant reaction | ~11 µM | [6][7] |
Experimental Protocol: GGT Activity Assay with Leucine
This protocol is adapted from standard GGT assays to specifically measure the formation of γ-Glu-Leu.
Principle: The assay measures the production of γ-Glu-Leu from a γ-glutamyl donor (GSH) and leucine, catalyzed by GGT. The product is then quantified using a sensitive analytical method like UHPLC-MS/MS.
Materials:
-
Purified GGT enzyme or cell lysate containing GGT activity
-
L-Glutathione (GSH)
-
L-Leucine
-
Tris-HCl buffer (pH 7.4)
-
Reaction quenching solution (e.g., 10% trichloroacetic acid)
-
Internal standard for UHPLC-MS/MS (e.g., stable isotope-labeled γ-Glu-Leu)
-
UHPLC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of GSH (e.g., 1-5 mM), and varying concentrations of L-leucine.
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding a specific amount of purified GGT or cell lysate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Collect the supernatant and add the internal standard.
-
Quantification: Analyze the samples by UHPLC-MS/MS to quantify the amount of γ-Glu-Leu produced.
-
Data Analysis: Calculate the rate of γ-Glu-Leu formation and determine kinetic parameters (Km and Vmax) for leucine as a substrate.
Glutamate-Cysteine Ligase (GCL)-Mediated Synthesis
Glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase (γ-GCS), is the rate-limiting enzyme in the de novo synthesis of glutathione[8][9]. GCL catalyzes the ATP-dependent formation of a γ-glutamyl peptide bond between glutamate and cysteine[8]. However, GCL has been shown to have a degree of substrate promiscuity and can ligate glutamate to other amino acids, including leucine, to form the corresponding γ-glutamyl dipeptide[1][2].
Signaling Pathway
The GCL-mediated synthesis of γ-Glu-Leu is an alternative pathway that bypasses the need for a pre-existing γ-glutamyl donor like GSH.
Quantitative Data
| Enzyme | Substrates | Product | Km (Glutamate) | Reference |
| Murine GCL Holoenzyme | Glutamate, Leucine, ATP | γ-Glu-Leu, ADP, Pi | ~0.86 mM | [10] |
| Murine GCLC (catalytic subunit) | Glutamate, Leucine, ATP | γ-Glu-Leu, ADP, Pi | ~2.2 mM | [10] |
Experimental Protocol: GCL Activity Assay with Leucine
This protocol is designed to measure the synthesis of γ-Glu-Leu by GCL.
Principle: The assay quantifies the ATP-dependent formation of γ-Glu-Leu from glutamate and leucine, catalyzed by GCL. The product is detected by a sensitive analytical method.
Materials:
-
Purified GCL holoenzyme or cell lysate
-
L-Glutamate
-
L-Leucine
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.8)
-
Reaction quenching solution
-
Internal standard for UHPLC-MS/MS
-
UHPLC-MS/MS system
Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, L-glutamate, and varying concentrations of L-leucine.
-
Enzyme Addition: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding purified GCL or cell lysate.
-
Incubation: Incubate at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction with a suitable quenching agent.
-
Sample Preparation: Process the samples for UHPLC-MS/MS analysis as described in the GGT assay protocol.
-
Quantification: Measure the amount of γ-Glu-Leu produced using UHPLC-MS/MS.
-
Data Analysis: Determine the rate of reaction and calculate the kinetic parameters for leucine as a substrate for GCL.
Analytical Methodology: Quantification of γ-Glutamyl-Leucine
Accurate quantification of γ-Glu-Leu in biological samples and in vitro assays is critical. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity and specificity[4][11][12][13].
Experimental Workflow
Detailed Protocol: UHPLC-MS/MS Quantification
Principle: This method separates γ-Glu-Leu from other sample components using UHPLC, followed by sensitive and specific detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Materials and Equipment:
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase UHPLC column (e.g., C18)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
γ-Glu-Leu analytical standard
-
Stable isotope-labeled γ-Glu-Leu internal standard
Procedure:
-
Sample Preparation:
-
For serum/plasma: Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol).
-
For cell/tissue lysates: Homogenize in a suitable buffer and precipitate proteins.
-
For in vitro reaction mixtures: Stop the reaction as described in the enzyme assay protocols.
-
Add the internal standard to all samples, standards, and quality controls.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
-
UHPLC Separation:
-
Inject the prepared sample onto the UHPLC column.
-
Use a gradient elution with mobile phases A and B to separate γ-Glu-Leu from other analytes.
-
-
MS/MS Detection:
-
Ionize the eluent from the UHPLC using electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both γ-Glu-Leu and its internal standard (MRM mode).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the γ-Glu-Leu analytical standard.
-
Calculate the concentration of γ-Glu-Leu in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The endogenous synthesis of γ-glutamyl-leucine is a complex process involving at least two distinct enzymatic pathways. The relative contribution of GGT-mediated transpeptidation and GCL-mediated direct ligation likely depends on the specific tissue, the metabolic state of the cell, and the availability of substrates. The methodologies outlined in this guide provide a framework for researchers to further investigate these pathways, quantify the synthesis of γ-Glu-Leu, and explore its physiological and pathological significance. A deeper understanding of γ-Glu-Leu metabolism will be instrumental in the development of novel diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 9. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 10. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Gamma-Glutamyl-Leucine: A Potential Biomarker for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging evidence points to the dipeptide gamma-glutamyl-leucine (γ-Glu-Leu) as a promising biomarker causally associated with cardio-metabolic risk.[1][2] This technical guide provides a comprehensive overview of the role of γ-Glu-Leu in metabolic diseases, detailing its metabolism, proposed signaling pathways, and methods for its quantification.
Metabolism of Gamma-Glutamyl-Leucine
Gamma-glutamyl-leucine is a member of the gamma-glutamyl dipeptide family. These peptides can be derived from dietary sources or produced endogenously through the activity of gamma-glutamylcysteine synthetase (γ-GCS) and gamma-glutamyltransferase (GGT).[3] GGT is a key enzyme that transfers the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to acceptor molecules, including amino acids like leucine.[4] Elevated levels of GGT have been associated with obesity and are considered a marker for visceral fat and hepatic steatosis, which can lead to insulin resistance.[5]
Association with Metabolic Diseases
Multiple epidemiological studies have implicated disturbed levels of gamma-glutamyl dipeptides in a range of metabolic diseases, including obesity, metabolic syndrome (MetS), T2D, and NAFLD.[1] Notably, a targeted metabolomics study revealed that γ-Glu-Leu levels were significantly higher in patients with MetS.[1] Furthermore, a Mendelian randomization study has suggested a causal relationship between higher γ-Glu-Leu levels and an elevated risk for multiple cardio-metabolic factors.[1][2]
Quantitative Data on γ-Glu-Leu Levels
While several studies report elevated levels of γ-Glu-Leu in metabolic diseases, specific plasma concentrations are not consistently reported across the literature. The following table summarizes the observed trends and available quantitative data.
| Condition | Subject Group | Analyte | Concentration/Level | Reference |
| Metabolic Syndrome (MetS) | Patients with MetS | γ-Glu-Leu | Significantly higher compared to controls | [1] |
| Cardio-metabolic Risk | General Population | γ-Glu-Leu | Higher levels causally associated with elevated risk | [1][2] |
| Type 2 Diabetes (T2D) | Patients with T2D | Leucine | Increased plasma concentrations | [6][7] |
| Obesity | Obese Individuals | γ-Glu-Leu | Associated with risk of obesity | [8] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Patients with NAFLD | Glutamate | Significantly higher plasma concentrations | [9] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Patients with NAFLD | Leucine | Associated with risk of NAFLD | [10][11] |
Proposed Signaling Pathway: Activation of the Calcium-Sensing Receptor
A plausible mechanism for the action of γ-Glu-Leu in metabolic diseases involves the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[3][12] Emerging evidence suggests that gamma-glutamyl dipeptides act as allosteric modulators of the CaSR.[13][14] Activation of the CaSR can modulate a variety of cellular processes relevant to cardiovascular health, such as insulin secretion, nitric oxide release, apoptosis, cell proliferation, and inflammation.[3]
A study on the related dipeptide, γ-glutamyl-valine (γ-EV), demonstrated that its activation of CaSR in adipocytes suppressed the production of pro-inflammatory cytokines and enhanced the expression of PPARγ and adiponectin.[12] This suggests that γ-glutamyl peptides, through CaSR activation, may play a role in mitigating inflammation associated with metabolic dysfunction.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of γ-Glu-Leu via CaSR activation.
Experimental Protocols
Quantification of γ-Glu-Leu in Human Plasma/Serum by LC-MS/MS
This protocol is a composite based on established methods for the analysis of dipeptides and amino acids in biological fluids.[15][16][17][18]
1. Sample Preparation
-
Objective: To precipitate proteins and extract small molecules, including γ-Glu-Leu.
-
Materials:
-
Human plasma or serum samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): Stable isotope-labeled γ-Glu-Leu (e.g., γ-Glu-[¹³C₆]-Leu)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >12,000 x g
-
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 400 µL of cold ACN:MeOH (80:20 v/v) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
γ-Glu-Leu: Precursor ion (Q1) m/z 261.1 -> Product ion (Q3) m/z 132.1 (Leucine fragment)
-
γ-Glu-[¹³C₆]-Leu (IS): Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 138.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of γ-Glu-Leu and its internal standard.
-
Calculate the peak area ratio (γ-Glu-Leu / IS).
-
Generate a calibration curve using known concentrations of γ-Glu-Leu standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Determine the concentration of γ-Glu-Leu in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for γ-Glu-Leu quantification in plasma/serum.
Conclusion and Future Directions
Gamma-glutamyl-leucine has emerged as a compelling biomarker with a causal link to cardio-metabolic risk. Its elevated levels in individuals with metabolic syndrome suggest its potential utility in early disease detection and risk assessment. The proposed mechanism involving the activation of the Calcium-Sensing Receptor provides a promising avenue for understanding the pathophysiological role of γ-Glu-Leu and for the development of novel therapeutic strategies.
Future research should focus on:
-
Establishing standardized, quantitative assays for γ-Glu-Leu in large, diverse patient cohorts to define precise concentration ranges associated with different metabolic diseases.
-
Further elucidating the downstream signaling pathways activated by γ-Glu-Leu-mediated CaSR activation in various metabolically active tissues.
-
Investigating the therapeutic potential of modulating γ-Glu-Leu levels or its interaction with the CaSR for the treatment of metabolic diseases.
This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the role of γ-Glu-Leu as a biomarker and therapeutic target in the context of metabolic diseases.
References
- 1. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
- 4. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Frontiers | Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes [frontiersin.org]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. mdpi.com [mdpi.com]
- 11. Non-Alcoholic Fatty Liver Disease and Risk of Incident Type 2 Diabetes: Role of Circulating Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. γ-Glutamylvaline Prevents Low-Grade Chronic Inflammation via Activation of a Calcium-Sensing Receptor Pathway in 3T3-L1Mouse Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Elusive Plasma Concentration of γ-Glutamyl-Leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the physiological concentration of the dipeptide γ-glutamyl-leucine (γ-Glu-Leu) in human plasma. While γ-Glu-Leu is increasingly recognized for its potential role in various physiological and pathological processes, establishing a definitive physiological concentration range in healthy individuals remains a challenge. This document summarizes the available data, provides detailed experimental methodologies for its quantification, and explores its potential signaling pathways.
Quantitative Data on γ-Glutamyl-Leucine in Human Plasma
Despite numerous studies investigating the roles of γ-glutamyl dipeptides in health and disease, a precise physiological concentration range for γ-Glu-Leu in the plasma of healthy humans has not been definitively established. The Human Metabolome Database (HMDB) notes that while γ-Glu-Leu is detected in blood, it has not been quantified to establish a normal concentration range. This suggests that its circulating levels are likely very low, potentially falling below the limit of quantification of many standard analytical methods.
In clinical research, the focus has largely been on the relative changes in γ-Glu-Leu concentrations in various disease states rather than establishing a healthy baseline. For instance, studies have associated elevated levels of γ-Glu-Leu with an increased risk of cardio-metabolic diseases.
| Analyte | Specimen | Condition | Concentration | Reference |
| γ-Glutamyl-Leucine | Blood | Healthy Adult (>18 years old) | Detected but not Quantified | Human Metabolome Database |
The Gamma-Glutamyl Cycle and Dipeptide Formation
Gamma-glutamyl-leucine is a product of the gamma-glutamyl cycle, a key pathway for glutathione (GSH) metabolism and amino acid transport. The formation of γ-Glu-Leu and other γ-glutamyl dipeptides can occur through two primary enzymatic reactions.
One of the key enzymes in this process is γ-glutamyltransferase (GGT) . GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. When leucine acts as the acceptor, γ-Glu-Leu is formed.
Another enzyme, γ-glutamylcysteine synthetase (GCS) , which is involved in the de novo synthesis of glutathione, can also contribute to the formation of γ-glutamyl dipeptides.
Below is a diagram illustrating the formation of γ-glutamyl-leucine within the context of the gamma-glutamyl cycle.
Potential Signaling Pathways
Emerging evidence suggests that γ-glutamyl dipeptides, including γ-Glu-Leu, may not be mere byproducts of glutathione metabolism but could possess signaling properties. One proposed mechanism involves the activation of the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor. Activation of CaSR can trigger a cascade of intracellular signaling events, influencing processes such as inflammation, oxidative stress, and glucose metabolism.
The potential signaling role of γ-Glu-Leu warrants further investigation to elucidate its downstream effects and physiological relevance.
Experimental Protocol: Quantification of γ-Glutamyl-Leucine in Plasma by LC-MS/MS
The gold standard for the quantification of small molecules like γ-Glu-Leu in complex biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized protocol based on methods described in the literature for the analysis of amino acids and dipeptides.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove high-abundance proteins that can interfere with the analysis.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., isotopically labeled γ-Glu-Leu).
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate γ-Glu-Leu from other components in the sample extract.
-
Typical Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar molecules like dipeptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. The exact gradient profile needs to be optimized for the specific column and instrument.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify γ-Glu-Leu.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acids and peptides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of γ-Glu-Leu) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor.
-
Precursor Ion (Q1): m/z for [M+H]⁺ of γ-Glu-Leu (C11H20N2O5) = 261.14
-
Product Ion (Q3): A characteristic fragment ion, for example, the immonium ion of leucine (m/z = 86.1) or a fragment resulting from the loss of the leucine residue. The exact fragmentation pattern should be determined by infusing a pure standard of γ-Glu-Leu.
-
-
Data Analysis: The concentration of γ-Glu-Leu in the plasma sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of γ-Glu-Leu.
An In-depth Technical Guide to the Cellular Interactions of gamma-Glutamyl-leucine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The dipeptide gamma-glutamyl-leucine (γ-Glu-Leu) has emerged from being a simple product of protein metabolism to a significant signaling molecule with palpable effects on human taste perception and metabolic health.[1][2][3] This technical guide provides a comprehensive exploration of the molecular interactions between γ-Glu-Leu and its primary cellular receptors. We will delve into the structural and functional nuances of these interactions, the downstream signaling cascades they trigger, and the consequential physiological and pathological outcomes. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to rigorously investigate these interactions in their own laboratories.
Introduction: The Emerging Significance of γ-Glu-Leu
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide formed through the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine.[4] While traditionally viewed as an intermediate in protein catabolism, recent research has illuminated its role as a bioactive molecule.[1] γ-Glu-Leu is naturally found in various foods, including beans, and is also produced endogenously.[5] Its significance stems from two key areas of research: the enhancement of taste perception, known as the "kokumi" effect, and its association with cardio-metabolic health.[6][7] Understanding the interaction of γ-Glu-Leu with cellular receptors is paramount to harnessing its potential in food science and therapeutic development.
The Primary Cellular Receptor for γ-Glu-Leu: The Calcium-Sensing Receptor (CaSR)
The predominant cellular target for γ-Glu-Leu and other γ-glutamyl peptides is the Calcium-Sensing Receptor (CaSR).[7] CaSR is a Class C G-protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[8]
Allosteric Modulation of CaSR by γ-Glu-Leu
γ-Glu-Leu does not act as a direct agonist at the orthosteric calcium-binding site of CaSR. Instead, it functions as a positive allosteric modulator (PAM) .[5][9] This means that in the presence of extracellular calcium, γ-Glu-Leu binds to a distinct site on the receptor, enhancing the receptor's sensitivity to calcium and potentiating its downstream signaling.[9] This allosteric binding occurs within the Venus flytrap (VFT) domain of the CaSR.[9] The structural requirements for this activity include the N-terminal γ-L-glutamyl residue and a moderately sized, aliphatic, neutral substituent at the second residue, such as leucine.[4]
Downstream Signaling Pathways of CaSR Activation
The potentiation of CaSR by γ-Glu-Leu triggers a cascade of intracellular signaling events through the activation of multiple G-protein subtypes. The CaSR primarily couples to Gαq/11 and Gαi/o.[10]
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic calcium levels.[10]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
The following diagram illustrates the signaling cascade initiated by the interaction of γ-Glu-Leu with CaSR.
Caption: Signaling pathway of CaSR activated by γ-Glu-Leu.
Interaction with Taste Receptor T1R3
Emerging evidence suggests that γ-Glu-Leu also interacts with the Taste Receptor Type 1 Member 3 (T1R3).[11] T1R3 is a component of the heterodimeric GPCRs responsible for sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste perception.[12] It is proposed that γ-Glu-Leu's interaction with T1R3 contributes to the enhancement of umami taste, a key aspect of the kokumi effect.[11] The precise binding site and the exact nature of this interaction are still under active investigation, but it is believed to be distinct from the binding of canonical sweet and umami tastants.[12]
Physiological and Pathological Relevance
The "Kokumi" Sensation: Enhancing Taste Perception
The term "kokumi" refers to a taste sensation characterized by mouthfulness, continuity, and thickness.[13] γ-Glu-Leu is a potent kokumi-imparting substance.[13] By modulating CaSR and potentially T1R3, it enhances the perception of the five basic tastes: sweet, salty, umami, sour, and bitter.[6] This property has significant implications for the food industry, offering a pathway to create more satisfying and flavorful products with potentially reduced salt or sugar content.
Association with Cardio-Metabolic Risk
Several epidemiological and metabolomic studies have identified a correlation between elevated serum levels of γ-Glu-Leu and an increased risk of cardio-metabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes.[7][14][15][16] While the causal relationship is still being elucidated, these findings suggest that γ-Glu-Leu may be a biomarker and a potential player in the pathophysiology of these conditions.[7][14] The activation of CaSR by γ-glutamyl peptides is known to be involved in inflammation, oxidative stress, and glucose metabolism, providing a plausible mechanistic link.[7][14]
Experimental Protocols for Investigating γ-Glu-Leu-Receptor Interactions
To facilitate further research in this area, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies in the field.
Cell-Based Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of γ-Glu-Leu to potentiate CaSR-mediated intracellular calcium release in a cellular context. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CaSR are a common and reliable model system.[9][17][18]
Principle: HEK293-CaSR cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored in real-time. An increase in fluorescence upon stimulation indicates a rise in intracellular calcium concentration.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human CaSR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
One day prior to the assay, seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of γ-Glu-Leu in HBSS.
-
Prepare serial dilutions of γ-Glu-Leu to generate a dose-response curve.
-
Prepare a solution of a known CaSR agonist (e.g., CaCl2) at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the submaximal concentration of CaCl2 to all wells.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the different concentrations of γ-Glu-Leu into the wells and continue recording the fluorescence signal for at least 60 seconds.
-
As a positive control, inject a saturating concentration of CaCl2.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximal response obtained with the saturating CaCl2 concentration.
-
Plot the normalized response against the log of the γ-Glu-Leu concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][20][21][22][23]
Principle: A solution of the ligand (γ-Glu-Leu) is titrated into a solution of the receptor (purified CaSR extracellular domain) in a highly sensitive calorimeter. The heat released or absorbed during binding is measured.
Step-by-Step Methodology:
-
Protein Expression and Purification:
-
Express and purify the extracellular domain (ECD) of the CaSR. This is a critical step requiring expertise in protein biochemistry.
-
-
Sample Preparation:
-
Dialyze both the purified CaSR-ECD and the γ-Glu-Leu solution extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer would be a physiological buffer like PBS or HEPES.
-
Accurately determine the concentrations of the protein and the peptide.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC sample and reference cells according to the manufacturer's instructions.
-
Load the CaSR-ECD solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the γ-Glu-Leu solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL each) of the γ-Glu-Leu solution into the CaSR-ECD solution.
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Real-Time Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[24][25][26]
Principle: The receptor is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Step-by-Step Methodology:
-
Receptor Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified CaSR-ECD over the activated surface to covalently immobilize the protein via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of γ-Glu-Leu in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of γ-Glu-Leu over the sensor surface at a constant flow rate for a defined association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Between each concentration, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., low pH glycine) if necessary.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Workflow for Surface Plasmon Resonance (SPR).
Future Directions and Conclusion
The study of γ-Glu-Leu's interaction with cellular receptors is a burgeoning field with significant potential. While the allosteric modulation of CaSR is well-established as a key mechanism for the kokumi effect, further research is needed to fully elucidate the role of T1R3 and to explore potential interactions with other receptors. The link between γ-Glu-Leu and cardio-metabolic diseases warrants deeper investigation to understand the underlying molecular mechanisms and to assess its potential as a therapeutic target or biomarker. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting area of study. A thorough understanding of these fundamental interactions will undoubtedly pave the way for innovative applications in both the food and pharmaceutical industries.
References
- 1. A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound gamma-L-Glutamyl-L-leucine (FDB003617) - FooDB [foodb.ca]
- 4. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 24. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of γ-Glutamyl-Leucine in the Gamma-Glutamyl Cycle: A Technical Guide
This technical guide offers an in-depth examination of the gamma-glutamyl cycle, with a specific focus on the pivotal role of γ-glutamyl-leucine (γ-Glu-Leu). The gamma-glutamyl cycle is a critical metabolic pathway responsible for the synthesis and degradation of the primary cellular antioxidant, glutathione (GSH), and is also instrumental in the transport of amino acids across cell membranes.[1][2] An understanding of this pathway is essential for research into oxidative stress, toxicology, and the development of novel therapeutic strategies. This document provides a comprehensive resource on the formation, transport, and metabolism of γ-Glu-Leu, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Gamma-Glutamyl Cycle: An Overview
The gamma-glutamyl cycle is a sequence of six enzymatic reactions that facilitates the breakdown of extracellular glutathione and utilizes its constituent amino acids for intracellular resynthesis.[1] A key function of this cycle is the transport of amino acids into the cell.[2][3] The process is initiated by γ-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of the cell membrane that catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, thereby forming a γ-glutamyl dipeptide.[4][5] This dipeptide is then transported into the cell, where the amino acid is released for cellular use and the γ-glutamyl portion is recycled back into glutathione.
Caption: The Gamma-Glutamyl Cycle.
The Specific Role of γ-Glutamyl-Leucine
Formation via γ-Glutamyl Transpeptidase (GGT) The formation of γ-Glu-Leu is the initial step connecting an extracellular amino acid, leucine, to the gamma-glutamyl cycle. The membrane-bound enzyme γ-glutamyl transpeptidase (GGT, EC 2.3.2.2) catalyzes the cleavage of the γ-glutamyl bond in extracellular glutathione.[5] Subsequently, it transfers the released γ-glutamyl group to an acceptor, which can be an amino acid, a peptide, or water.[4][6] When L-leucine serves as the acceptor, the transpeptidation reaction yields γ-L-glutamyl-L-leucine.[7] This reaction is a key mechanism for salvaging amino acids from the extracellular environment.[8]
Transport and Intracellular Metabolism Following its formation, γ-Glu-Leu is transported across the cell membrane into the cytosol.[5] Once inside the cell, the dipeptide becomes a substrate for γ-glutamylcyclotransferase (GGCT, EC 2.3.2.4).[9] This enzyme catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and the corresponding free amino acid.[9][10] In the case of γ-Glu-Leu, this reaction releases L-leucine for use in protein synthesis or other metabolic pathways, and 5-oxoproline, which continues in the gamma-glutamyl cycle.[11] The 5-oxoproline is subsequently converted to glutamate by the enzyme 5-oxoprolinase, an ATP-dependent reaction that prepares the glutamate for the resynthesis of glutathione.[10]
Caption: Formation and Metabolism of γ-Glu-Leu.
Quantitative Data
The efficiency of the gamma-glutamyl cycle is dependent on the kinetic properties of its enzymes. While specific kinetic data for leucine as a γ-glutamyl acceptor is not widely reported, the affinity of GGT for its primary γ-glutamyl donor, glutathione, has been well-characterized. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, with a lower Km indicating higher affinity.
Table 1: Kinetic Parameters for Human GGT Isozymes
| Enzyme | Substrate | Km (μM) | Citation |
|---|---|---|---|
| GGT1 | Glutathione (GSH) | 10.60 ± 0.07 | [12] |
| GGT1 | Oxidized Glutathione (GSSG) | 8.80 ± 0.05 | [12] |
| GGT1 | Leukotriene C4 (LTC4) | 10.8 ± 0.1 | [12] |
| GGT5 | Glutathione (GSH) | ~11 | [12] |
| GGT5 | Oxidized Glutathione (GSSG) | ~43 | [12] |
| GGT5 | Leukotriene C4 (LTC4) | 10.2 ± 0.1 |[12] |
Note: Data represents the affinity for γ-glutamyl donor substrates in hydrolysis reactions. The transpeptidation reaction involving amino acid acceptors is competitive with hydrolysis.
Experimental Protocols
The study of the gamma-glutamyl cycle and the role of γ-Glu-Leu relies on robust enzymatic and analytical assays. Below are protocols for two fundamental experimental approaches.
A. Colorimetric γ-Glutamyl Transpeptidase (GGT) Activity Assay
This assay provides a straightforward method for measuring GGT activity in various samples, including serum and tissue lysates, by monitoring the release of a colored product.[13][14]
Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic chromogenic substrate, L-γ-glutamyl-p-nitroanilide (γ-GpNA), to an acceptor molecule like glycylglycine.[13][14] This reaction liberates p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405-418 nm.[13][15] The rate of pNA formation is directly proportional to the GGT activity in the sample.[13]
Caption: Workflow for the Colorimetric GGT Activity Assay.
Materials and Reagents:
-
Microplate reader capable of measuring absorbance at 405-418 nm and maintaining a temperature of 37°C.[13][14]
-
96-well microplates.[13]
-
GGT Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.[13]
-
GGT Substrate: L-γ-glutamyl-p-nitroanilide (γ-GpNA).
-
Acceptor: Glycylglycine.
-
Standard: p-nitroaniline (pNA) for standard curve generation.
Procedure:
-
Standard Curve Preparation: Prepare a series of pNA standards (e.g., 0 to 40 nmol/well) in GGT Assay Buffer to a final volume of 100 µL per well.[15]
-
Sample Preparation:
-
Reaction Preparation: Prepare a Substrate-Acceptor Mix containing γ-GpNA and glycylglycine in GGT Assay Buffer.[13] Pre-warm this mix to 37°C.
-
Initiate Reaction: Add the pre-warmed Substrate-Acceptor Mix to each sample well to initiate the reaction. The final volume is typically 100-250 µL.[15][16]
-
Measurement:
-
Calculation: Calculate the rate of change in absorbance (ΔA/min). Compare this rate to the standard curve to determine the amount of pNA produced per minute, which corresponds to GGT activity. Activity is typically expressed in mIU or U/L.[1]
B. HPLC-Based Analysis of γ-Glutamyl Dipeptides
This method allows for the direct quantification of specific γ-glutamyl dipeptides, such as γ-Glu-Leu, providing a more detailed analysis than general activity assays.[17][18]
Principle: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is used to separate and quantify individual γ-glutamyl peptides from a complex biological sample.[18][19] Samples are processed and injected into the HPLC system. The compounds are separated on a column (e.g., a reverse-phase C18 column) based on their physicochemical properties and detected.[20] This allows for the precise measurement of the concentration of γ-Glu-Leu and other related metabolites.[18]
Materials and Reagents:
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer).
-
Reverse-phase C18 column.[20]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.[20]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.[20]
-
Authentic standards for γ-Glu-Leu and other peptides for calibration.[18]
-
Reagents for sample deproteinization (e.g., perchloric acid, methanol).
Procedure:
-
Sample Preparation:
-
To a biological sample (e.g., plasma, tissue homogenate), add a deproteinizing agent like cold methanol or perchloric acid to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Perform a gradient elution using Mobile Phases A and B to separate the analytes. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
The flow rate and column temperature should be optimized for the specific separation.
-
-
Detection and Quantification:
-
Monitor the column eluent at a specific wavelength (e.g., 210-220 nm for peptide bonds) or use a mass spectrometer for more specific detection.[20]
-
Identify the peak corresponding to γ-Glu-Leu by comparing its retention time to that of a pure standard.
-
Quantify the amount of γ-Glu-Leu in the sample by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standard.[19]
-
Conclusion
γ-Glutamyl-leucine is a central intermediate in the gamma-glutamyl cycle, representing a direct link between extracellular amino acid metabolism and the intracellular glutathione pool. Its formation by GGT is a key step in a proposed mechanism for amino acid transport, allowing cells to capture valuable amino acids like leucine from their environment.[21] The subsequent intracellular cleavage of γ-Glu-Leu releases leucine for cellular processes and recycles the γ-glutamyl moiety to sustain glutathione synthesis. The quantitative and analytical methods detailed herein provide the necessary tools for researchers to further investigate the nuanced roles of γ-Glu-Leu and the broader implications of the gamma-glutamyl cycle in health and disease. Recent studies have also begun to link circulating levels of γ-Glu-Leu with cardio-metabolic risk, highlighting the growing importance of understanding this pathway.[11][22]
References
- 1. benchchem.com [benchchem.com]
- 2. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 10. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
- 12. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. gamma-Glutamyl transpeptidase acylation with peptidic substrates: free energy relationships measured by an HPLC kinetic assay [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Role of the gamma-glutamyl cycle in the regulation of amino acid translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of γ-Glutamyl-Leucine by Gut Microbiota: A Technical Guide for Researchers
Abstract
The gut microbiota is a complex ecosystem that plays a pivotal role in host health and disease, in part through the production of a diverse array of metabolites. Among these are γ-glutamyl dipeptides, such as γ-glutamyl-leucine (γ-Glu-Leu), which are emerging as important signaling molecules in host-microbe interactions. This technical guide provides an in-depth overview of the production of γ-Glu-Leu by gut bacteria, the enzymatic machinery involved, and its subsequent impact on host physiology. Detailed experimental protocols for the quantification of γ-Glu-Leu and the characterization of its producing enzymes are provided, alongside a summary of the current quantitative data. Furthermore, this guide elucidates the key signaling pathways in the host that are modulated by this microbial metabolite. This document is intended for researchers, scientists, and drug development professionals interested in the functional outputs of the gut microbiome and their therapeutic potential.
Introduction
The human gut is colonized by a vast and diverse community of microorganisms, collectively known as the gut microbiota. These microbes are not passive inhabitants but are metabolically active, transforming dietary components and host-derived substances into a myriad of bioactive compounds. These microbial metabolites can enter the systemic circulation and influence host physiology, including metabolism, immunity, and neurological function.
γ-Glutamyl dipeptides are a class of microbially-produced metabolites that have garnered increasing interest. These molecules consist of a glutamic acid residue linked via its γ-carboxyl group to the amino group of another amino acid. This unconventional peptide bond renders them resistant to cleavage by most host peptidases, allowing them to act as stable signaling molecules.
This guide focuses specifically on γ-glutamyl-leucine (γ-Glu-Leu), a dipeptide implicated in various host processes, including the modulation of cardio-metabolic risk and inflammatory responses[1][2][3]. Understanding the microbial sources of γ-Glu-Leu, the biochemical pathways of its synthesis, and its mechanism of action on host cells is crucial for harnessing its therapeutic potential.
Microbial Production of γ-Glutamyl-Leucine
The primary mechanism for the synthesis of γ-Glu-Leu and other γ-glutamyl dipeptides in bacteria is through the enzymatic activity of γ-glutamyltranspeptidase (GGT; EC 2.3.2.2)[4][5][6][7].
The Role of γ-Glutamyltranspeptidase (GGT)
GGT is a membrane-associated enzyme found in a wide range of bacteria, including several species that are prominent members of the human gut microbiota[4][7][8]. This enzyme catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, typically glutathione (GSH) or L-glutamine, to an acceptor molecule, which can be an amino acid (like L-leucine), a short peptide, or water[4][5][6][7][9].
The reaction can be summarized as follows:
(γ-Glutamyl)-Donor + Acceptor (L-Leucine) --(GGT)--> γ-Glu-Leu + Donor-remnant
If the acceptor is water, the reaction results in the hydrolysis of the γ-glutamyl donor, producing glutamate[7][9].
Bacterial Species with GGT Activity in the Gut
Several key genera within the gut microbiota are known to possess GGT and are therefore potential producers of γ-Glu-Leu. These include:
-
Bacteroides : A dominant genus of Gram-negative bacteria in the human colon[10][11]. Some species, like Bacteroides fragilis, are known to have alternative pathways for leucine biosynthesis[12][13].
-
Bifidobacterium : A genus of Gram-positive anaerobes, often considered beneficial to host health[14][15][16]. While some species are auxotrophic for certain amino acids, they possess the machinery for various metabolic transformations[10][17].
-
Lactobacillus : A genus of lactic acid bacteria commonly found in the gut and fermented foods. Lactobacillus reuteri has been shown to produce γ-Glu-Leu in sourdough fermentation through the action of γ-glutamyl cysteine ligase[18].
-
Escherichia coli : A facultative anaerobe that is a common inhabitant of the gut. The GGT from E. coli has been purified and characterized, although its transpeptidation activity is suggested to have low physiological relevance due to high Km values for acceptor amino acids[4][19][20].
-
Helicobacter pylori : While primarily a stomach colonizer, its GGT is a known virulence factor[21][22].
It is important to note that the presence of the ggt gene does not definitively mean that a bacterium produces significant amounts of γ-Glu-Leu in the complex gut environment. The availability of donor and acceptor substrates, as well as the regulatory mechanisms governing GGT expression and activity, are critical factors.
Quantitative Data on γ-Glu-Leu Production
Quantitative data on the production of γ-Glu-Leu by specific gut bacteria is currently limited in the scientific literature. Most studies have focused on the presence of the GGT enzyme or have quantified a range of γ-glutamyl peptides without specifying the levels of γ-Glu-Leu.
| Bacterial Species | Product | Production Level | Method | Reference |
| Lactobacillus reuteri | γ-Glu-Leu | Quantified in sourdough | LC-MS/MS | [18] |
| Bovine Milk | γ-Glu-Leu | Lower transpeptidase activity compared to other acceptors | Not specified | [23] |
Further research is needed to quantify the production rates of γ-Glu-Leu by key gut commensal bacteria and to determine its concentration in the human gut.
Table 1: Quantitative Data on γ-Glutamyl-Leucine Production.
| Enzyme Source | Substrate (Acceptor) | Km (mM) | Vmax or kcat | Reference |
| Escherichia coli GGT | Glycylglycine | 590 | Not specified | [19] |
| Escherichia coli GGT | L-Arginine | 210 | Not specified | [19] |
| Proteus mirabilis GGT | L-Phenylalanine | 32 | Not specified | [4] |
Kinetic data for GGT with L-leucine as the acceptor substrate from prominent gut bacteria is largely unavailable and represents a significant knowledge gap.
Table 2: Kinetic Parameters of Bacterial γ-Glutamyltranspeptidases.
Host-Microbe Signaling via γ-Glu-Leu
Once produced by the gut microbiota, γ-Glu-Leu can interact with host cells, particularly intestinal epithelial cells, to elicit physiological responses. The primary target identified for γ-glutamyl dipeptides is the Calcium-Sensing Receptor (CaSR)[4][9][19][24][25][26][27][28].
Activation of the Calcium-Sensing Receptor (CaSR)
The CaSR is a G-protein coupled receptor (GPCR) expressed on the surface of various cell types, including those in the parathyroid gland, kidney, and gastrointestinal tract. While its canonical ligand is extracellular calcium, the CaSR can be allosterically modulated by other molecules, including amino acids and γ-glutamyl peptides[2][9][24][25].
γ-Glu-Leu acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium. This binding is thought to occur in the Venus flytrap domain of the receptor[9][24].
Downstream Signaling Pathways
The activation of the CaSR by γ-Glu-Leu initiates a cascade of intracellular signaling events, primarily through the coupling to G-proteins Gq/11 and Gi/o[25][26].
-
Gq/11 Pathway : Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade[26][27][28].
-
Gi/o Pathway : The activation of the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[9][24]. This can also contribute to the modulation of MAPK signaling.
The integrated output of these signaling pathways can influence a variety of cellular processes, including hormone secretion, cell proliferation and differentiation, and the inflammatory response.
Visualizing the Signaling Pathway
Caption: γ-Glu-Leu signaling through the CaSR.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of γ-Glu-Leu production by gut microbiota.
Protocol for Bacterial Culture and γ-Glu-Leu Production
This protocol describes the cultivation of a representative gut bacterium and the preparation of supernatant for γ-Glu-Leu analysis.
Workflow Diagram:
Caption: Workflow for preparing bacterial supernatant.
Materials:
-
Selected anaerobic gut bacterial strain (e.g., Bacteroides thetaiotaomicron, Bifidobacterium longum)
-
Appropriate growth medium (e.g., Brain Heart Infusion-supplemented broth, Reinforced Clostridial Medium)
-
L-glutamine and L-leucine stock solutions
-
Anaerobic chamber or jars with gas packs
-
Centrifuge and sterile centrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the growth medium according to the manufacturer's instructions and supplement with L-glutamine (final concentration 2-10 mM) and L-leucine (final concentration 2-10 mM).
-
Inoculate the medium with a fresh colony or a starter culture of the selected bacterial strain.
-
Incubate the culture under anaerobic conditions at 37°C for 24-48 hours, or until the desired growth phase is reached.
-
Transfer the culture to sterile centrifuge tubes and pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Filter-sterilize the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.
-
Aseptically aliquot the supernatant and store at -80°C until analysis.
Protocol for γ-Glutamyltranspeptidase (GGT) Activity Assay
This colorimetric assay can be adapted to measure the transpeptidation activity of GGT with L-leucine as the acceptor substrate. The principle involves a coupled enzyme reaction where the product of the GGT reaction is further processed to yield a detectable molecule. A more direct method would involve quantifying the γ-Glu-Leu product by UHPLC-MS/MS.
Materials:
-
Bacterial cell lysate or purified GGT enzyme
-
GGT assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-γ-glutamyl-p-nitroanilide (GGPNA) as the γ-glutamyl donor
-
L-leucine as the γ-glutamyl acceptor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-418 nm
Procedure:
-
Prepare a reaction mixture containing GGT assay buffer, GGPNA (final concentration 1-5 mM), and L-leucine (final concentration 10-100 mM).
-
Add the bacterial lysate or purified enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the absorbance at 405-418 nm at 37°C in a kinetic mode for 10-30 minutes. The rate of p-nitroaniline release is proportional to the GGT activity.
-
To confirm the production of γ-Glu-Leu, parallel reactions should be set up and analyzed by UHPLC-MS/MS.
Protocol for UHPLC-MS/MS Quantification of γ-Glu-Leu in Fecal Samples
This protocol is adapted from established methods for metabolite quantification in fecal samples[1][5][22][29][30].
Sample Preparation Workflow:
Caption: Workflow for fecal sample preparation.
Materials:
-
Homogenized fecal sample
-
Extraction solvent (e.g., 80% methanol in water, pre-chilled)
-
Internal standard (e.g., 13C, 15N-labeled γ-Glu-Leu)
-
Bead-beating homogenizer
-
Centrifuge
-
Vacuum concentrator (SpeedVac)
-
UHPLC-MS/MS system
Procedure:
-
Weigh approximately 50 mg of homogenized fecal sample into a 2 mL tube containing ceramic beads.
-
Add 1 mL of pre-chilled extraction solvent containing the internal standard.
-
Homogenize the sample using a bead beater for 5-10 minutes.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UHPLC-MS/MS analysis.
-
Centrifuge the reconstituted sample to pellet any insoluble material and transfer the clear supernatant to an autosampler vial.
UHPLC-MS/MS Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate γ-Glu-Leu from other fecal metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for γ-Glu-Leu and its labeled internal standard would need to be optimized.
Conclusion and Future Directions
The production of γ-Glu-Leu by the gut microbiota represents a fascinating example of host-microbe co-metabolism with direct implications for host physiology. The enzymatic machinery, primarily GGT, is present in several key gut commensals, and the resulting dipeptide can modulate host cell signaling through the Calcium-Sensing Receptor.
Despite this foundational knowledge, significant research gaps remain. Future studies should focus on:
-
Quantitative analysis: A systematic quantification of γ-Glu-Leu production by a wide range of gut bacteria is needed to identify the key producers.
-
Enzyme kinetics: Detailed characterization of the GGT enzymes from these bacteria with L-leucine as a substrate will provide insights into the efficiency of γ-Glu-Leu synthesis.
-
In vivo relevance: Measuring the concentration of γ-Glu-Leu in different regions of the gut and understanding its bioavailability is crucial for establishing its physiological significance.
-
Therapeutic potential: Exploring the potential of probiotic strains with high γ-Glu-Leu producing capacity or the direct administration of γ-Glu-Leu for the management of metabolic and inflammatory conditions is a promising avenue for future research.
This technical guide provides a comprehensive overview and practical protocols to facilitate further investigation into this important aspect of gut microbiome functionality. A deeper understanding of the microbial production of γ-Glu-Leu and its effects on the host will undoubtedly pave the way for novel therapeutic strategies targeting the gut microbiome.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Calcium-Sensing Receptors Mediate Amino Acid Signals From the Liver to Islet Alpha Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterizing and Tailoring the Substrate Profile of a γ-Glutamyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring Amino Acid Auxotrophy in Bifidobacterium bifidum PRL2010 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Alternative pathways for biosynthesis of leucine and other amino acids in Bacteroides ruminicola and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative pathways for biosynthesis of leucine and other amino acids in Bacteroides ruminicola and Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bifidobacterium dentium-derived y-glutamylcysteine suppresses ER-mediated goblet cell stress and reduces TNBS-driven colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of poly-γ-glutamic acid and galactooligosaccharide improves intestinal microbiota, defecation status, and relaxed mood in humans: a randomized, double-blind, parallel-group comparison trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Plant Glycan Metabolism by Bifidobacteria [frontiersin.org]
- 17. Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. γ-Glutamyl Cysteine Ligase of Lactobacillus reuteri Synthesizes γ-Glutamyl Dipeptides in Sourdough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural mechanism of ligand activation in human calcium-sensing receptor | eLife [elifesciences.org]
- 20. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. New Insight into the Substrate Selectivity of Bovine Milk γ-glutamyl Transferase via Structural and Molecular Dynamics Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An activating calcium-sensing receptor variant with biased signaling reveals a critical residue for Gα11 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
The Sensory Landscape of γ-Glutamyl-Leucine: A Kokumi Peptide Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sensory properties of gamma-glutamyl-leucine (γ-Glu-Leu), a dipeptide recognized for its significant contribution to the kokumi sensation in foods. This document outlines its taste profile, synergistic interactions with other taste compounds, and the underlying physiological mechanisms of action. Detailed experimental protocols, quantitative sensory data, and visual representations of key pathways are presented to facilitate a comprehensive understanding for research and development applications.
Sensory Profile of γ-Glu-Leu
Gamma-Glu-Leu is a naturally occurring dipeptide found in various foods, including beans and fermented products.[1][2][3] It is classified as a kokumi peptide, meaning it does not possess a distinct taste of its own at typical concentrations but enhances the overall taste experience by imparting sensations of mouthfulness, thickness, and complexity.[1][2][3] When tasted in an aqueous solution alone, γ-Glu-Leu is reported to have an unspecific, slightly astringent sensation at higher concentrations.[1][2] Its primary sensory function is as a taste modulator, significantly amplifying and prolonging the perception of other tastes, particularly umami, saltiness, and sweetness.[1][2][4]
The addition of γ-Glu-Leu to food matrices like chicken broth has been shown to enhance its savory taste, making it more complex and long-lasting.[1][2][5] This enhancement is a key characteristic of kokumi substances, which are increasingly utilized in the food industry to improve palatability and create a more satisfying sensory experience.[4]
Quantitative Sensory Data
The sensory impact of γ-Glu-Leu has been quantified through various sensory evaluation studies. The following tables summarize key quantitative data regarding its detection thresholds and taste enhancement effects.
| Parameter | Value | Conditions | Reference |
| Taste Threshold in Aqueous Solution | 3.3 - 9.4 mmol/L | Unspecific, slightly astringent sensation | [1][2] |
| Taste Threshold in Savory Matrix | Significantly decreased | In the presence of sodium chloride and monosodium glutamate (MSG) | [1][2][3] |
Table 1: Sensory Detection Thresholds of γ-Glutamyl Peptides.
| Effect | Observed Impact | Food Matrix / System | Reference |
| Umami Enhancement | Increases umami intensity and synergistic effect with MSG | Model solutions and food systems | [6][7] |
| Mouthfulness & Complexity | Enhances mouthfulness, complexity, and long-lastingness of savory taste | Model chicken broth | [1][2][5] |
| Bitterness Reduction | γ-glutamylation of bitter amino acids like leucine can reduce bitterness | Fermented food systems | [4] |
Table 2: Taste Modulating Effects of γ-Glu-Leu.
Mechanism of Action: The Calcium-Sensing Receptor (CaSR)
The sensory effects of γ-Glu-Leu and other kokumi peptides are primarily mediated through the activation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) found in taste bud cells.[8][9][10] L-amino acids and γ-glutamyl peptides act as allosteric modulators of the CaSR.[11] The activation of CaSR by these compounds, in the presence of calcium ions, triggers downstream signaling cascades that result in an enhanced taste perception.[9][10] This activation leads to an increase in intracellular calcium concentrations, which is believed to be the basis for the enhanced sensations of mouthfulness and complexity.[12]
Caption: CaSR signaling pathway activated by γ-Glu-Leu.
Synergistic Interactions with Umami Compounds
A significant aspect of γ-Glu-Leu's sensory function is its synergistic interaction with umami substances like monosodium glutamate (MSG).[6][7] While γ-Glu-Leu itself does not activate the primary umami receptor (T1R1/T1R3), it enhances the umami taste perception when present with umami compounds.[6][7] Molecular modeling studies suggest that γ-Glu-Leu can bind to MSG and interact with the T1R3 receptor subunit through hydrophobic bonds, thereby enhancing the umami signal.[6][7] This synergistic effect is crucial for creating a more potent and well-rounded savory flavor in food applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.). | Semantic Scholar [semanticscholar.org]
- 4. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Umami-enhancing effect of typical kokumi-active γ-glutamyl peptides evaluated via sensory analysis and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Effect of Kokumi-Active γ-Glutamyl Peptides and l-Glutamate on Enhancing Umami Sensation and Stimulating Cholecystokinin Secretion via T1R1/T1R3 Activation in STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
gamma-Glu-leu in plant physiology and stress response
An In-depth Technical Guide to γ-Glutamyl-Leucine in Plant Physiology and Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide belonging to the family of γ-glutamyl peptides. These non-proteinogenic dipeptides are primarily known for their role in the metabolism of glutathione (GSH), a crucial antioxidant in most living organisms.[1] In plants, while the broader roles of dipeptides in nitrogen storage and stress resilience are acknowledged, the specific functions of γ-Glu-Leu are still an emerging area of research.[1] This guide provides a comprehensive overview of the current understanding of γ-Glu-Leu in plant physiology, with a particular focus on its biosynthesis, its putative role in stress response, and the methodologies for its study.
The significance of γ-Glu-Leu and other γ-glutamyl dipeptides in plant stress physiology is intrinsically linked to the γ-glutamyl cycle, which is involved in the degradation and recycling of GSH.[2][3] Disruptions in this cycle have been shown to impact a plant's ability to respond to environmental challenges, suggesting that the intermediates of this pathway, including γ-Glu-Leu, may act as signaling molecules or have other important physiological functions.[4][5]
This document aims to provide researchers and professionals in drug development with a detailed technical resource on γ-Glu-Leu, summarizing the current knowledge, presenting available data on related compounds, and offering detailed experimental protocols to facilitate further investigation into this potentially important biomolecule.
Biosynthesis of γ-Glutamyl-Leucine via the γ-Glutamyl Cycle
The primary route for the biosynthesis of γ-Glu-Leu in plants is through the activity of the enzyme γ-glutamyl transpeptidase (GGT).[1] GGT is a key component of the γ-glutamyl cycle, a metabolic pathway responsible for the degradation of extracellular glutathione.[2][3]
The cycle begins with the export of glutathione (GSH) or its oxidized form (GSSG) to the apoplast (the space outside the cell membrane). Apoplastic GGTs, such as GGT1 in Arabidopsis thaliana, then catalyze the transfer of the γ-glutamyl moiety from GSH to an acceptor molecule, which can be an amino acid, a peptide, or water.[6] When leucine is the acceptor, γ-Glu-Leu is formed.
The remaining dipeptide, cysteinyl-glycine, is further cleaved by a dipeptidase into cysteine and glycine. These amino acids, along with the newly formed γ-Glu-Leu, are then transported back into the cell, where they can be re-utilized for the synthesis of GSH or other metabolic processes.[2][3] This recycling mechanism is crucial for maintaining cellular redox homeostasis, particularly under conditions of oxidative stress.[5]
Caption: Biosynthesis of γ-Glu-Leu via the γ-Glutamyl Cycle in the Plant Apoplast.
Role in Plant Physiology and Stress Response
The precise role of γ-Glu-Leu in plant stress response is not yet fully elucidated and is an active area of investigation. However, significant insights can be drawn from studies on the γ-glutamyl cycle and mutants deficient in GGT activity.
Connection to Redox Homeostasis and Oxidative Stress
The γ-glutamyl cycle is intrinsically linked to the metabolism of glutathione, a key player in cellular redox homeostasis and the detoxification of reactive oxygen species (ROS).[2] Environmental stresses such as drought, salinity, high light, and pathogen attack often lead to an overproduction of ROS, causing oxidative damage to cellular components.[3] The degradation of GSSG (the oxidized form of glutathione) in the apoplast by GGT1 is thought to be a crucial step in preventing oxidative stress.[6]
Studies on Arabidopsis thaliana mutants lacking the apoplastic GGT1 isoform (ggt1) have provided compelling evidence for the role of the γ-glutamyl cycle in stress adaptation. These mutants exhibit a "constitutive alert response," with the upregulation of various antioxidant and defense-related proteins even in the absence of stress.[4][5] The ggt1 mutants also show an accumulation of GSSG in the apoplast, early senescence, and altered responses to biotic and abiotic stressors.[6] These findings suggest that a functional γ-glutamyl cycle is necessary for maintaining redox balance and mounting an appropriate response to environmental challenges. As a product of this cycle, γ-Glu-Leu may play a role in this signaling network, although its specific contribution remains to be determined.
Potential Signaling Role
The accumulation of specific metabolites under stress conditions is a common mechanism for signaling and metabolic reprogramming in plants. While direct evidence is currently lacking for γ-Glu-Leu, it is plausible that this dipeptide, or other γ-glutamyl peptides, could function as signaling molecules. The "constitutive alert response" of ggt1 mutants suggests that the disruption of the γ-glutamyl cycle leads to a persistent stress signal.[4][5] Whether this is due to the accumulation of GSSG, the lack of downstream products like γ-glutamyl dipeptides, or a combination of factors is a key question for future research.
Quantitative Data on γ-Glu-Leu and Related Metabolites under Stress
To date, there is a notable lack of published quantitative data specifically on the levels of γ-Glu-Leu in plant tissues under different stress conditions. This represents a significant research gap in the field of plant metabolomics. However, to provide context on the activity of the γ-glutamyl cycle and related pathways during stress, the following table summarizes the observed changes in the levels of glutathione (GSH), its oxidized form (GSSG), and the precursor amino acids glutamate and leucine in response to various abiotic and biotic stresses in different plant species.
| Plant Species | Stressor | Tissue | Metabolite | Change | Reference |
| Arabidopsis thaliana | ggt1 knockout | Leaves | Apoplastic GSSG | Increased | [6] |
| Arabidopsis thaliana | ggt1 knockout | Leaves | Total GSH | Increased | [5] |
| Arabidopsis thaliana | High light & Heat | Leaves | γ-aminobutyric acid (GABA) | Increased | [7] |
| Triticum aestivum (Wheat) | Drought (PEG) | Leaves | Glutamate | Decreased | [7] |
| Panax notoginseng | Heat | Leaves | Leucine | Decreased |
Note: This table highlights changes in related metabolites due to the current lack of specific quantitative data for γ-Glu-Leu under stress conditions in plants.
Experimental Protocols: Extraction and Quantification of γ-Glu-Leu
The analysis of γ-Glu-Leu in plant tissues typically requires sensitive and specific analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology for the extraction and quantification of γ-Glu-Leu.
Sample Extraction
-
Harvesting and Quenching: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Prepare a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., in a 4:4:2.85 v/v/v ratio) to precipitate proteins and extract a broad range of metabolites.
-
Extraction: Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue), vortex vigorously, and incubate on ice or at -20°C for a defined period (e.g., 30 minutes), with intermittent vortexing.
-
Phase Separation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collection of Polar Phase: Carefully collect the upper aqueous (polar) phase, which contains amino acids and dipeptides, into a new tube.
-
Drying and Reconstitution: Dry the collected polar phase using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 0.1% formic acid in water.
LC-MS/MS Quantification
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute and separate γ-Glu-Leu from other metabolites. For example, a 10-minute gradient starting at 2% B, increasing to 98% B.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of peptides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for γ-Glu-Leu and its stable isotope-labeled internal standard.
-
MRM Transitions: These need to be optimized by infusing a pure standard of γ-Glu-Leu. The precursor ion will be the [M+H]⁺ of γ-Glu-Leu, and product ions will be characteristic fragments.
-
Quantification: Quantification is achieved by creating a calibration curve using a serial dilution of a pure γ-Glu-Leu standard and a fixed concentration of a suitable internal standard (e.g., ¹³C, ¹⁵N-labeled γ-Glu-Leu).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Stress-Responsive Metabolites in Plants Using an Untargeted Metabolomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics and Molecular Approaches Reveal Drought Stress Tolerance in Plants [mdpi.com]
- 4. Non-targeted metabolomics analysis of metabolite changes in two quinoa genotypes under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and quantitative proteomics investigations in Arabidopsis ggt1 mutant leaves reveal a role for the gamma-glutamyl cycle in plant's adaptation to environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Genetic Determinants of Circulating Gamma-Glutamyl-Leucine Levels: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide implicated in various physiological and pathological processes, including inflammation, oxidative stress, and glucose regulation.[1] Circulating levels of this metabolite have been associated with an elevated risk of cardiometabolic diseases such as obesity, metabolic syndrome, and type 2 diabetes.[1][2] Understanding the genetic factors that regulate γ-Glu-Leu levels is crucial for elucidating its role in disease pathogenesis and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the known genetic determinants of circulating γ-Glu-Leu, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Genetic Association with Circulating γ-Glu-Leu Levels
A two-stage genome-wide association study (GWAS) identified four single nucleotide polymorphisms (SNPs) significantly associated with serum γ-Glu-Leu levels.[2] The study was conducted on a cohort of 1,289 subjects from a cross-sectional survey on metabolic syndrome in eastern China.[2] While no SNPs reached genome-wide significance in the discovery phase (P < 5 x 10⁻⁸), 36 suggestive SNPs (P < 5 x 10⁻⁵) were identified.[1] Four of these were subsequently validated.[2]
Quantitative Summary of Associated SNPs
The following table summarizes the key findings from the GWAS, presenting the validated SNPs that regulate circulating γ-Glu-Leu levels.
| SNP | Chromosome | Nearest Gene (Locus) | Effect Allele | Other Allele | Beta (Combined) | Standard Error (Combined) | P-value (Combined) |
| rs12476238 | 12 | LINGO2 | T | C | -0.36 | 0.06 | 1.04 x 10⁻⁸ |
| rs56146133 | 13 | SPATA13-AS1 | A | G | -0.27 | 0.07 | 1.11 x 10⁻⁴ |
| rs2479714 | 16 | CES1P1 | A | G | 0.23 | 0.06 | 1.17 x 10⁻⁴ |
| rs12229654 | 12 | C12orf51 | A | G | -0.19 | 0.05 | 1.28 x 10⁻⁴ |
Experimental Protocols
This section details the methodologies employed in the key studies that identified the genetic determinants of circulating γ-Glu-Leu levels.
Genome-Wide Association Study (GWAS) Protocol
1. Study Population:
-
The study included 1,289 subjects from a cross-sectional survey on metabolic syndrome (MetS) in eastern China.[2]
-
Participants were divided into a discovery cohort (n=1,062) and a validation cohort (n=227).[3]
2. Genotyping:
-
Whole-genome SNP genotyping was performed. Specific platforms and quality control measures were not detailed in the provided abstracts but are a standard part of GWAS protocols.
3. Metabolomic Profiling:
-
Serum γ-Glu-Leu levels were measured using untargeted metabolomics.[2] A representative protocol for untargeted metabolomics of serum using UPLC-QTOF-MS is as follows:
-
Sample Preparation: Serum proteins are precipitated using a cold organic solvent (e.g., methanol or a mixture of methanol and acetonitrile). The supernatant containing the metabolites is then collected and dried.[4]
-
Chromatographic Separation: The dried metabolite extract is reconstituted and injected into an Ultra-Performance Liquid Chromatography (UPLC) system. Separation is typically achieved on a C18 or HILIC column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).[4]
-
Mass Spectrometry Analysis: The eluent from the UPLC system is introduced into a Quadrupole Time-of-Flight (QTOF) mass spectrometer. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.[4]
-
Data Processing: The raw data is processed to identify and quantify metabolic features based on their mass-to-charge ratio (m/z) and retention time.
-
4. Statistical Analysis:
-
A two-stage GWAS was conducted.[2]
-
In the discovery stage, linear regression under an additive genetic model was used to test the association between each SNP and the inverse-normalized residuals of γ-Glu-Leu levels, adjusting for age, sex, and the first two genetic principal components.[2]
-
Suggestive SNPs from the discovery stage (P < 5 x 10⁻⁵) were then tested for replication in the validation cohort.[1]
-
A combined analysis of the discovery and replication cohorts was performed to determine the final level of significance.[2]
Signaling Pathways and Experimental Workflows
Biosynthesis and Metabolism of γ-Glu-Leu
γ-Glu-Leu is a dipeptide that can be formed through at least two primary pathways related to glutathione (GSH) metabolism.[5]
-
Glutathione Degradation: γ-Glutamyltransferase (GGT), an enzyme located on the cell surface, can transfer the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, such as leucine, to form γ-Glu-Leu.[5]
-
Byproduct of Glutathione Synthesis: Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis, can ligate glutamate and another amino acid (in this case, leucine) instead of its usual substrate, cysteine. This reaction produces γ-Glu-Leu as a byproduct.[5]
The degradation of γ-Glu-Leu can occur via γ-glutamyl cyclotransferase (GCT), which converts it into 5-oxoproline and leucine.[6]
Caption: Biosynthesis and degradation pathways of γ-Glu-Leu.
GWAS Experimental Workflow
The following diagram illustrates the typical workflow for a genome-wide association study aimed at identifying genetic variants associated with a specific metabolite.
Caption: A typical workflow for a metabolite GWAS study.
Conclusion
This technical guide has summarized the current understanding of the genetic determinants of circulating γ-Glu-Leu levels. The identification of four significant SNPs provides a foundation for further research into the biological mechanisms by which these genetic variations influence γ-Glu-Leu metabolism. A deeper understanding of these pathways may reveal novel therapeutic targets for cardiometabolic diseases. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing future studies in this area.
References
- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 2. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 3. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Untargeted Serum Metabolomics Analysis of Hyperuricemia Patients by UPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Details of Glutathione Biosynthesis Revealed by Crystal Structures of Saccharomyces cerevisiae Glutamate Cysteine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Enzymatic Synthesis of γ-Glutamyl-Leucine (γ-Glu-Leu) using γ-Glutamyltransferase (GGT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-L-Glutamyl-L-leucine (γ-Glu-Leu) is a dipeptide of significant interest due to its emerging role in various physiological and pathological processes. It has been identified as a biomarker associated with cardio-metabolic risks, including obesity, metabolic syndrome, and type 2 diabetes.[1][2] γ-Glutamyl dipeptides are known to be involved in inflammation, oxidative stress, and glucose metabolism, partly through their action as allosteric modulators of the calcium-sensing receptor (CaSR).[1][3] The enzymatic synthesis of γ-Glu-Leu using γ-glutamyltransferase (GGT) offers a highly specific and efficient alternative to complex chemical synthesis methods, providing a valuable tool for researchers studying its biological functions and for the development of potential therapeutic agents.[4]
γ-Glutamyltransferase (EC 2.3.2.2) is an enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as L-glutamine or glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water.[4][5] The transpeptidation reaction, which is favored over hydrolysis under alkaline conditions, allows for the targeted synthesis of novel γ-glutamyl compounds like γ-Glu-Leu.[4]
These application notes provide detailed protocols for the enzymatic synthesis, purification, and analysis of γ-Glu-Leu using GGT, as well as a summary of relevant quantitative data to guide experimental design and optimization.
Principle of the Reaction
The synthesis of γ-Glu-Leu by GGT proceeds via a two-step ping-pong mechanism:
-
Acylation: The GGT enzyme binds to a γ-glutamyl donor (e.g., L-glutamine). The γ-glutamyl group is cleaved from the donor and forms a covalent γ-glutamyl-enzyme intermediate, releasing a byproduct (e.g., ammonia).
-
Deacylation (Transpeptidation): The γ-glutamyl moiety is then transferred from the enzyme to the α-amino group of the acceptor molecule, L-leucine, resulting in the formation of γ-Glu-Leu and regeneration of the free enzyme.
This process is illustrated in the reaction workflow diagram below.
Data Presentation
Table 1: Optimal Reaction Conditions for γ-Glu-Leu Synthesis using Bacillus licheniformis GGT (BlGGT)
| Parameter | Optimal Condition | Reference |
| γ-Glutamyl Donor | L-Glutamine | [6] |
| Acceptor | L-Leucine | [6] |
| Donor Concentration | 200 mM | |
| Acceptor Concentration | 200 mM | |
| Donor:Acceptor Ratio | 1:1 | [4] |
| Enzyme Source | Bacillus licheniformis GGT | [6] |
| Enzyme Concentration | 2.0 U/mL | |
| Buffer | 50 mM Tris-HCl | |
| pH | 9.0 | |
| Temperature | 50°C | |
| Incubation Time | 5 hours | |
| Approximate Yield | 52% |
Table 2: Comparative Kinetic Parameters of GGT from Different Sources
| Enzyme Source | γ-Glutamyl Donor | Km (mM) | Acceptor | Km (mM) | Reference |
| Escherichia coli K-12 | Glutathione | 0.035 | Glycylglycine | 590 | [5][6] |
| Escherichia coli K-12 | γ-Glutamyl-p-nitroanilide | 0.035 | L-Arginine | 210 | [5][6] |
| Human GGT1 | Reduced Glutathione | 0.011 | - | - | [7] |
| Human GGT5 | Reduced Glutathione | 0.011 | - | - | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-Glu-Leu
This protocol is based on the optimized conditions for Bacillus licheniformis GGT.[6]
Materials:
-
γ-Glutamyltransferase (GGT) from Bacillus licheniformis (or other suitable source)
-
L-Glutamine (γ-glutamyl donor)
-
L-Leucine (acceptor)
-
Tris-HCl buffer (50 mM, pH 9.0)
-
Incubator or water bath at 50°C
-
Reaction vessels (e.g., microcentrifuge tubes or flasks)
-
Method to terminate the reaction (e.g., boiling water bath)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 9.0.
-
Dissolve L-glutamine and L-leucine in the Tris-HCl buffer to final concentrations of 200 mM each.
-
-
Enzyme Addition:
-
Add GGT to the reaction mixture to a final concentration of 2.0 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 50°C for 5 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
-
Enzyme Removal:
-
Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated enzyme.
-
Carefully collect the supernatant containing the synthesized γ-Glu-Leu.
-
Protocol 2: Purification of γ-Glu-Leu using Ion-Exchange Chromatography
This protocol provides a general method for the purification of γ-glutamyl peptides and can be adapted for γ-Glu-Leu.[4]
Materials:
-
Supernatant from the enzymatic synthesis reaction
-
Anion exchange resin (e.g., Dowex 1x8, formate form)
-
Chromatography column
-
Deionized water
-
Formic acid solutions (for elution gradient, e.g., 0 to 2 M)
-
Fractions collector
-
Lyophilizer
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the anion exchange resin.
-
Equilibrate the column by washing with several column volumes of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the synthesis reaction onto the equilibrated column.
-
-
Washing:
-
Wash the column with deionized water to remove unreacted L-leucine and other neutral or cationic components.
-
-
Elution:
-
Elute the bound γ-Glu-Leu and unreacted L-glutamine using a linear gradient of formic acid (e.g., 0 to 2 M).
-
-
Fraction Analysis:
-
Collect fractions and analyze them for the presence of γ-Glu-Leu using an appropriate analytical method (e.g., TLC or LC-MS/MS, see Protocol 3).
-
-
Pooling and Lyophilization:
-
Pool the fractions containing pure γ-Glu-Leu.
-
Lyophilize the pooled fractions to obtain the purified γ-Glu-Leu as a powder.
-
Protocol 3: Analysis of γ-Glu-Leu by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of γ-Glu-Leu.
Materials:
-
Purified γ-Glu-Leu or reaction aliquots
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide-based stationary phase)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
γ-Glu-Leu standard for calibration curve
Procedure:
-
Sample Preparation:
-
Dilute the purified product or reaction aliquots in the initial mobile phase composition.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
LC Separation:
-
Equilibrate the HILIC column with the initial mobile phase composition.
-
Inject the sample and separate the components using a gradient elution, for example, starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method for γ-Glu-Leu. The precursor ion (Q1) will be the [M+H]⁺ of γ-Glu-Leu (m/z 261.14), and the product ion (Q3) will be a characteristic fragment (e.g., the immonium ion of leucine at m/z 86.1 or the glutamic acid fragment at m/z 130.0).
-
Optimize the collision energy for the specific MRM transition.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a γ-Glu-Leu standard.
-
Quantify the amount of γ-Glu-Leu in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: General workflow for the enzymatic synthesis of γ-Glu-Leu.
Caption: Ping-pong mechanism for GGT-catalyzed γ-Glu-Leu synthesis.
Caption: Putative signaling pathway of γ-Glu-Leu via CaSR.
References
- 1. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gamma-Glutamyltranspeptidase from Escherichia coli K-12: purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gamma-Glutamyltranspeptidase from Escherichia coli K-12: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical and Enzymatic Synthesis and Purification of γ-Glutamyl-Leucine (γ-Glu-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Glutamyl-leucine (γ-Glu-Leu) is a dipeptide of significant interest due to its potential applications in the food and pharmaceutical industries. It is known to impart a "kokumi" or mouthfulness sensation, enhancing the flavor of various foods. Furthermore, γ-glutamyl peptides are being investigated for their potential physiological activities. This document provides detailed protocols for the chemical and enzymatic synthesis of γ-Glu-Leu, as well as a comprehensive guide to its purification, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Synthesis of γ-Glu-Leu
The chemical synthesis of γ-Glu-Leu involves the formation of a peptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of leucine. To achieve this specific linkage and prevent unwanted side reactions, a careful strategy of protecting reactive functional groups is necessary. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable approaches.
Protecting Group Strategy
A critical aspect of the chemical synthesis is the selection of appropriate protecting groups for the α-amino and α-carboxyl groups of glutamic acid, and the α-carboxyl group of leucine. The γ-carboxyl group of glutamic acid remains unprotected as it is the intended site of peptide bond formation.
-
α-Amino Group Protection (Glutamic Acid):
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The Fmoc strategy is widely used in solid-phase peptide synthesis.[1][2][3]
-
Boc (tert-butoxycarbonyl): This is an acid-labile protecting group, commonly removed with strong acids like trifluoroacetic acid (TFA).[1][2]
-
-
α-Carboxyl Group Protection (Glutamic Acid):
-
tBu (tert-butyl ester): This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA, making it orthogonal to the Fmoc group.[1]
-
-
α-Carboxyl Group Protection (Leucine):
-
Methyl or Benzyl Esters: These are commonly used in solution-phase synthesis and can be removed by hydrolysis with aqueous NaOH. Benzyl esters also offer the advantage of being removable by catalytic hydrogenolysis.[2]
-
Solution-Phase Synthesis Protocol
This protocol outlines a general procedure for the synthesis of γ-Glu-Leu in solution.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)
-
Coupling reagent (e.g., HATU, HBTU, or DCC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Sodium sulfate (Na₂SO₄)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers for deprotection (e.g., triisopropylsilane, water)
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) and H-Leu-OMe·HCl (1 equivalent) in DMF.
-
Add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and create a basic environment for the coupling reaction.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Fmoc-γ-Glu(OtBu)-Leu-OMe.
-
-
Fmoc Deprotection:
-
Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine.
-
-
Final Deprotection (tBu and Methyl Ester Removal):
-
Treat the resulting dipeptide with a cleavage cocktail of TFA/water/triisopropylsilane (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude γ-Glu-Leu by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
Dry the crude product under vacuum.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS offers a more streamlined approach by anchoring the growing peptide chain to a solid support, simplifying the purification of intermediates.
Caption: Workflow for the solid-phase synthesis of γ-Glu-Leu.
Enzymatic Synthesis of γ-Glu-Leu
Enzymatic synthesis using γ-glutamyltranspeptidase (GGT) provides a highly specific and environmentally friendly alternative to chemical synthesis. GGT catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor amino acid.[4]
Enzymatic Synthesis Protocol
This protocol is based on the synthesis of γ-Glu-Leu using GGT from Bacillus licheniformis.[5]
Materials:
-
L-Glutamine (γ-glutamyl donor)
-
L-Leucine (acceptor)
-
γ-Glutamyltranspeptidase (GGT) from Bacillus licheniformis
-
Tris-HCl buffer (50 mM, pH 9.0)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution containing 200 mM L-glutamine and 200 mM L-leucine in 50 mM Tris-HCl buffer (pH 9.0).
-
-
Enzyme Addition:
-
Add GGT to the reaction mixture to a final concentration of 2.0 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 50°C for 5 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
-
Post-Reaction Processing:
-
Centrifuge the mixture to remove the denatured enzyme. The supernatant contains the synthesized γ-Glu-Leu and unreacted substrates.
-
Caption: General workflow for the enzymatic synthesis of γ-Glu-Leu.
Purification of γ-Glu-Leu
The crude product from either chemical or enzymatic synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[6][7][8][9][10]
RP-HPLC Purification Protocol
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude γ-Glu-Leu in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which should be the desired γ-Glu-Leu.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified γ-Glu-Leu as a white powder.
-
Caption: Workflow for the purification of γ-Glu-Leu by RP-HPLC.
Data Presentation
| Parameter | Value | Reference |
| Enzymatic Synthesis | ||
| Enzyme | γ-Glutamyltranspeptidase (Bacillus licheniformis) | [5] |
| γ-Glutamyl Donor | L-Glutamine (200 mM) | [5] |
| Acceptor | L-Leucine (200 mM) | [5] |
| Buffer | 50 mM Tris-HCl | [5] |
| pH | 9.0 | [5] |
| Temperature | 50°C | [5] |
| Reaction Time | 5 hours | [5] |
| Yield | ~52% | [5] |
Conclusion
Both chemical and enzymatic methods can be successfully employed for the synthesis of γ-Glu-Leu. The choice of method will depend on factors such as the desired scale of production, available resources, and purity requirements. Chemical synthesis offers versatility but requires careful protection and deprotection steps. Enzymatic synthesis provides a more direct and environmentally friendly route with high specificity. Regardless of the synthetic approach, RP-HPLC is a robust and reliable technique for the purification of the final product to a high degree of purity, which is essential for its application in research and development.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols for Gamma-Glutamyltranspeptidase (GGT) Assay using Gamma-Glutamyl-Leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyltranspeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione metabolism by catalyzing the transfer of the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to an acceptor, which can be an amino acid or a peptide.[1] This activity is crucial for salvaging amino acids, particularly cysteine, for intracellular glutathione synthesis.[2] Elevated serum GGT levels are a well-established biomarker for liver and biliary tract diseases.[3][4] In the context of drug development, monitoring GGT activity is essential for assessing the potential hepatotoxicity of new chemical entities.
While many commercially available GGT assays utilize synthetic chromogenic or fluorogenic substrates, such as L-γ-glutamyl-p-nitroanilide (GGPNA)[5][6][7][8] or L-gamma-Glutamyl-AMC[9], these may not fully reflect the enzyme's activity towards physiological substrates. Gamma-glutamyl-leucine (γ-Glu-Leu) is a naturally occurring dipeptide and a known substrate for GGT.[9][10] Assaying GGT activity with γ-Glu-Leu can provide more physiologically relevant insights into the enzyme's function and its modulation by therapeutic candidates.
This document provides a detailed protocol for a coupled-enzyme assay to determine GGT activity using γ-Glu-Leu as the substrate. The assay quantifies the amount of glutamate released from the hydrolysis of γ-Glu-Leu by GGT.[2][9] The released glutamate is then specifically measured in a secondary enzymatic reaction, providing a sensitive and quantitative readout of GGT activity.
Assay Principle
The determination of GGT activity using γ-Glu-Leu is based on a coupled-enzyme assay that involves two sequential reactions.[9]
-
GGT-mediated hydrolysis: GGT catalyzes the hydrolysis of the gamma-glutamyl bond in γ-Glu-Leu, releasing L-glutamate and leucine.
-
Glutamate detection: The released L-glutamate is then oxidized by L-glutamate dehydrogenase (GDH) in the presence of nicotinamide adenine dinucleotide (NAD+). This reaction produces α-ketoglutarate and NADH. The NADH produced is then used by a diaphorase to reduce a tetrazolium salt, iodonitrotetrazolium (INT), into a colored formazan product. The rate of formazan formation is directly proportional to the GGT activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 490 nm.[9]
Data Presentation
The following table summarizes the key components and their concentrations in the GGT assay using the glutamate release method.[9]
| Reagent/Parameter | Solution A (Substrate Solution) | Solution B (Detection Solution) | Final Assay Concentration (Example) |
| Buffer | 100 mM Sodium Phosphate, 3.2 mM KCl, 1.8 mM KH2PO4, 27.5 mM NaCl | 238 mM Triethanolamine (TEA), 30.1 mM K2HPO4 | Varies based on mixing ratio |
| pH | 7.4 | 7.4 | 7.4 |
| GGT Substrate | γ-Glutamyl-Leucine (variable concentration) | - | User-defined |
| Coupling Enzyme 1 | - | 12.5 mUnits/µL Glutamate Dehydrogenase (GDH) | ~3.57 mUnits/µL |
| Coupling Enzyme 2 | - | 6.25 mUnits/µL Diaphorase | ~1.78 mUnits/µL |
| Co-substrate | - | 3.85 mM NAD+ | ~1.1 mM |
| Chromogenic Agent | - | 275.1 mM Iodonitrotetrazolium (INT) | ~78.6 mM |
| Detergent | - | 1.5% (v/v) Triton X-100 | ~0.43% (v/v) |
| Preservative | - | 0.013% (w/v) Sodium Azide | ~0.0037% (w/v) |
| Incubation Temperature | 37°C | 37°C | 37°C |
| Detection Wavelength | - | - | 490 nm |
Experimental Protocols
This protocol is adapted from the glutamate release assay described by Wickham, et al.[2][9]
Reagents and Materials
-
Gamma-Glutamyl-Leucine (γ-Glu-Leu)
-
Recombinant or purified GGT (for positive control and standardization)
-
L-Glutamate Dehydrogenase (GDH)
-
Diaphorase
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
Iodonitrotetrazolium (INT)
-
Sodium Phosphate (Na2HPO4)
-
Potassium Chloride (KCl)
-
Potassium Phosphate, monobasic (KH2PO4)
-
Sodium Chloride (NaCl)
-
Triethanolamine (TEA)
-
Potassium Phosphate, dibasic (K2HPO4)
-
Triton X-100
-
Sodium Azide
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 490 nm and temperature control at 37°C
-
Biological samples (e.g., cell lysates, tissue homogenates, purified enzyme preparations)
Preparation of Assay Solutions
Solution A (Substrate Solution)
-
Prepare an assay buffer consisting of 100 mM Na2HPO4, 3.2 mM KCl, 1.8 mM KH2PO4, and 27.5 mM NaCl.
-
Adjust the pH of the assay buffer to 7.4.
-
Dissolve γ-Glu-Leu in the assay buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the expected Km should be prepared.
Solution B (Glutamate Detection Solution)
-
Prepare a buffer containing 238 mM triethanolamine (TEA) and 30.1 mM K2HPO4.
-
Adjust the pH to 7.4.
-
To this buffer, add the following components to the specified final concentrations:
-
Triton X-100: 1.5% (v/v)
-
Sodium Azide: 0.013% (w/v)
-
NAD+: 3.85 mM
-
Iodonitrotetrazolium (INT): 275.1 mM
-
Diaphorase: 6.25 mUnits/µL
-
Glutamate Dehydrogenase (GDH): 12.5 mUnits/µL
-
-
Mix gently and protect from light. This solution should be prepared fresh.
Assay Procedure
-
Plate Setup:
-
Add 90 µL of Solution A (containing the γ-Glu-Leu substrate) to each well of a 96-well microplate.
-
Include wells for blank controls (no enzyme) and positive controls (purified GGT).
-
-
Addition of Detection Reagents:
-
Add 40 µL of Solution B (Glutamate Detection Solution) to each well.
-
-
Sample Addition and Reaction Initiation:
-
Prepare samples (e.g., cell lysates, tissue homogenates) in the assay buffer.
-
Initiate the reaction by adding 10 µL of the sample or GGT standard to the appropriate wells.
-
The final reaction volume will be 140 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 490 nm over time (e.g., every minute for 30-60 minutes).
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min): For each well, determine the linear portion of the absorbance versus time curve and calculate the slope.
-
Standard Curve: If absolute quantification is required, generate a standard curve using known concentrations of L-glutamate.
-
Calculate GGT Activity: Convert the rate of absorbance change to the rate of glutamate production using the molar extinction coefficient of the formazan product or by comparison to the glutamate standard curve. Express GGT activity in standard units (e.g., µmol/min or mU). One unit of GGT is the amount of enzyme that catalyzes the formation of 1.0 µmole of glutamate per minute at 37°C.
Mandatory Visualization
Caption: Coupled-enzyme assay workflow for GGT activity measurement.
Caption: Experimental workflow for the GGT assay.
References
- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 2. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testing.com [testing.com]
- 4. What Is the Gamma-Glutamyl Transpeptidase (GGT) Test? [healthline.com]
- 5. Gamma Glutamyl Transferase (GGT) Assay Kit (Colorimetric) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of γ-Glutamyl-Leucine in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of γ-glutamyl-leucine (γ-Glu-Leu) in human serum. γ-Glu-Leu is a dipeptide implicated as a potential biomarker in various cardio-metabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes.[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved via electrospray ionization in positive mode with multiple reaction monitoring (MRM). The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for high-throughput clinical research and biomarker discovery.
Introduction
Gamma-glutamyl dipeptides are bioactive molecules produced during the metabolism of glutathione by the enzyme γ-glutamyl transferase (GGT).[3] This enzyme transfers the γ-glutamyl moiety from donors like glutathione to acceptor amino acids, such as leucine, to form γ-Glu-Leu. Emerging evidence has linked elevated serum levels of γ-Glu-Leu to an increased risk of cardio-metabolic disorders.[1][2] Its role in inflammation, oxidative stress, and glucose regulation makes it a significant target for clinical investigation.[1] Therefore, a reliable and validated analytical method is crucial for accurately quantifying its levels in biological matrices to explore its utility as a clinical biomarker. This document provides a detailed protocol for the quantification of γ-Glu-Leu in human serum using UPLC-MS/MS.
Experimental Protocol
Materials and Reagents
-
γ-Glutamyl-Leucine (≥98% purity) - Sigma-Aldrich or equivalent
-
γ-Glutamyl-Leucine-(¹³C₆, ¹⁵N) (Internal Standard, IS) - Cambridge Isotope Laboratories, Inc. or equivalent
-
Acetonitrile (ACN), LC-MS Grade - Fisher Scientific
-
Formic Acid (FA), LC-MS Grade - Fisher Scientific
-
Water, LC-MS Grade - Fisher Scientific
-
Human Serum (pooled) - Innovative Research, Inc. or equivalent
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PVDF)
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare stock solutions of γ-Glu-Leu and γ-Glu-Leu-(¹³C₆, ¹⁵N) (IS) in LC-MS grade water. Store at -20°C.
-
Working Standard Solutions: Serially dilute the γ-Glu-Leu stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human serum at three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (1500 ng/mL).
Sample Preparation
-
Thaw serum samples, standards, and QC samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the serum sample, calibration standard, or QC sample.
-
Add 20 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4][5]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a Waters ACQUITY UPLC system coupled to a Sciex QTRAP 6500+ mass spectrometer with an electrospray ionization (ESI) source.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 8 minutes |
Table 2: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 15 | 85 |
| 1.0 | 15 | 85 |
| 5.0 | 50 | 50 |
| 5.1 | 80 | 20 |
| 6.0 | 80 | 20 |
| 6.1 | 15 | 85 |
| 8.0 | 15 | 85 |
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for γ-Glu-Leu and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| γ-Glu-Leu | 261.1 | 86.1 | 25 | 100 |
| 261.1 | 130.1 | 20 | 100 |
| γ-Glu-Leu-(¹³C₆,¹⁵N) (IS) | 268.1 | 92.1 | 25 | 100 |
Results and Data Presentation
The UPLC-MS/MS method was validated according to standard bioanalytical guidelines. The method demonstrated excellent performance for the quantification of γ-Glu-Leu in human serum.
Table 5: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 2000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 92% - 108% |
| Matrix Effect | Minimal, corrected by IS |
Visualizations
Caption: UPLC-MS/MS experimental workflow for γ-Glu-Leu quantification.
Caption: Formation of γ-Glu-Leu via the γ-glutamyl transferase (GGT) pathway.
Conclusion
This application note provides a comprehensive and validated UPLC-MS/MS method for the quantification of γ-glutamyl-leucine in human serum. The simple sample preparation protocol and the high sensitivity, accuracy, and precision of the method make it a valuable tool for clinical and biomedical research. This protocol can be readily implemented in laboratories aiming to investigate the role of γ-Glu-Leu as a biomarker in metabolic diseases and other pathological conditions.
References
Application Note: Quantitative Analysis of Gamma-Glutamyl Peptides in Cellular Extracts using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl peptides (γ-GPs) are a class of dipeptides characterized by an isopeptide bond between the gamma-carboxyl group of a glutamate residue and the amino group of an amino acid. These molecules play a crucial role in cellular biochemistry, most notably as intermediates in the gamma-glutamyl cycle, which is central to glutathione (GSH) metabolism and amino acid transport.[1][2] Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, essential for maintaining cellular redox homeostasis and detoxifying xenobiotics.[3] The enzymatic activity of γ-glutamyltransferase (GGT) on the cell surface catalyzes the transfer of the γ-glutamyl moiety from extracellular GSH to acceptor amino acids, forming various γ-GPs.[4][5] These peptides are then transported into the cell, where they are further metabolized, contributing to the intracellular pool of amino acids and the synthesis of GSH.
Given their involvement in critical cellular processes, the accurate quantification of γ-GPs in cells is of significant interest in various research fields, including cancer biology, neurochemistry, and toxicology. Dysregulation of γ-GP levels has been associated with oxidative stress, disease pathology, and drug resistance. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a highly sensitive and specific platform for the precise quantification of these low-abundance metabolites in complex biological matrices. This application note provides a detailed protocol for the analysis of γ-GPs in cultured cells, including sample preparation, UHPLC-MS/MS parameters, and data analysis.
Experimental Protocols
Cell Culture and Harvesting
-
Cell Lines: This protocol has been validated for HeLa cells and can be adapted for other adherent or suspension cell lines.[3]
-
Culture Conditions: Culture cells to the desired confluency (typically 80-90%) in appropriate media and conditions. For comparative studies, ensure consistent cell numbers or protein concentrations across all samples.
-
Harvesting Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution to remove any residual medium.[6]
-
Carefully aspirate the final wash solution completely.
-
Proceed immediately to the cell lysis and extraction protocol.
-
-
Harvesting Suspension Cells:
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold 0.9% NaCl.[6]
-
After the final wash, carefully remove all supernatant.
-
Proceed immediately to the cell lysis and extraction protocol.
-
Sample Preparation: Metabolite Extraction
The following protocol is a general procedure for the extraction of polar metabolites, including γ-GPs, from cultured cells. Optimization may be required for different cell lines or specific γ-GPs of interest.
-
Materials:
-
LC-MS grade methanol, acetonitrile, and water.
-
Internal standards (IS): Stable isotope-labeled γ-GPs are recommended for the most accurate quantification. If not available, a structurally similar compound not present in the sample can be used.
-
Extraction Solution: 80% methanol in water (v/v), pre-chilled to -80°C.[6]
-
-
Procedure:
-
To the cell pellet (from approximately 1-5 million cells), add 1 mL of pre-chilled 80% methanol.[6]
-
For adherent cells, add 1 mL of pre-chilled 80% methanol directly to the culture plate and scrape the cells.[6]
-
Vortex the cell suspension vigorously for 1 minute to ensure thorough lysis and protein precipitation.
-
Incubate the samples at -20°C for 30 minutes to further facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 99:1 water:formic acid) for UHPLC-MS/MS analysis.[3]
-
Vortex briefly and centrifuge at high speed to pellet any remaining insoluble material before transferring the supernatant to an autosampler vial.
-
UHPLC-MS/MS Analysis
The following parameters are based on a validated method for the analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline and can be used as a starting point for method development for other γ-GPs.[3]
-
UHPLC System: A high-pressure binary pump system capable of accurate gradient delivery.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
UHPLC Conditions:
-
Column: A reversed-phase C18 column with a particle size of ≤ 1.8 µm is recommended for optimal separation of these polar analytes (e.g., BEH C18 column).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient would start with a high aqueous phase, ramping up the organic phase to elute the analytes. An example gradient is as follows: 0-1 min, 1% B; 1-5 min, 1-50% B; 5-6 min, 50-95% B; 6-7 min, 95% B; 7-7.1 min, 95-1% B; 7.1-10 min, 1% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M+H]⁺) and a specific product ion for each γ-GP and internal standard need to be determined by infusing individual standards. Example MRM transitions are provided in Table 2.
-
Source Parameters: These should be optimized for the specific instrument and analytes. Typical starting parameters include:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350°C
-
Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 45 psi
-
-
Data Presentation
Quantitative Data Summary
The following table summarizes the reported concentrations of specific gamma-glutamyl peptides in HeLa cells, as determined by a validated UHPLC-MS/MS method.[3]
| Gamma-Glutamyl Peptide | Abbreviation | Concentration (pmol/mg protein) |
| γ-glutamylisoleucine | γ-Glu-Ile | 1.92 ± 0.06 |
| γ-glutamylthreonine | γ-Glu-Thr | 10.8 ± 0.4 |
| γ-glutamylvaline | γ-Glu-Val | 1.96 ± 0.04 |
Table 1: Concentrations of select gamma-glutamyl peptides in HeLa cells.
Example MRM Transitions
The following table provides example MRM transitions that can be used as a starting point for method development. The precursor ion is the protonated molecule [M+H]⁺. The product ions are characteristic fragments generated upon collision-induced dissociation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| γ-Glu-Val | 247.1 | 118.1 |
| γ-Glu-Ile | 261.1 | 132.1 |
| γ-Glu-Thr | 249.1 | 120.1 |
| γ-Glu-Ala | 219.1 | 90.1 |
| γ-Glu-Gly | 205.1 | 76.1 |
| γ-Glu-Gln | 275.1 | 146.1 |
| γ-Glu-Met | 279.1 | 150.1 |
| γ-Glu-Phe | 295.1 | 166.1 |
Table 2: Example MRM transitions for the analysis of various gamma-glutamyl peptides.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the UHPLC-MS/MS analysis of gamma-glutamyl peptides from cultured cells.
A schematic overview of the experimental workflow for the UHPLC-MS/MS analysis of γ-GPs.
The Gamma-Glutamyl Cycle
This diagram illustrates the key enzymatic steps of the gamma-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione and the formation of gamma-glutamyl peptides.
The gamma-glutamyl cycle illustrating the roles of key enzymes in peptide metabolism.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of gamma-glutamyl peptides in cellular extracts using UHPLC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and pathway diagrams, offer a valuable resource for researchers investigating the roles of these important metabolites in cellular physiology and disease. The high sensitivity and specificity of the UHPLC-MS/MS methodology make it an indispensable tool for advancing our understanding of the gamma-glutamyl cycle and its implications in various biological contexts.
References
- 1. quora.com [quora.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for gamma-Glu-Leu Analysis in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide formed through the activity of γ-glutamyltransferase (GGT), an enzyme that plays a crucial role in glutathione metabolism and amino acid transport.[1][2] GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid like leucine.[1][3] Altered levels of γ-glutamyl dipeptides, including γ-Glu-Leu, have been associated with various physiological and pathological states, making them potential biomarkers for conditions such as metabolic syndrome, cardiovascular diseases, and liver disease.[4][5][6] Accurate and reliable quantification of γ-Glu-Leu in biological fluids such as plasma, serum, and urine is therefore essential for advancing research and clinical diagnostics.
The primary analytical technique for the quantification of γ-Glu-Leu in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[7] However, the complex nature of biological matrices necessitates a robust sample preparation protocol to remove interfering substances like proteins and phospholipids, which can cause ion suppression and clog analytical columns.[8] This document provides detailed protocols for the preparation of biological samples for γ-Glu-Leu analysis, focusing on protein precipitation, a widely used, simple, and effective method.
Sample Preparation Methods: A Comparative Overview
Several methods can be employed for the extraction of small molecules like γ-Glu-Leu from biological fluids. The choice of method depends on the specific matrix, the required level of cleanliness, and the desired analyte concentration. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9][10]
-
Protein Precipitation: This is a straightforward and cost-effective method that involves adding an organic solvent or an acid to the sample to denature and precipitate proteins.[10][11] The supernatant, containing the analyte of interest, is then separated by centrifugation.[11] Common precipitating agents include methanol, acetonitrile, and trichloroacetic acid (TCA).[11][12][13] Methanol precipitation is often favored for its efficiency in removing a significant portion of serum proteins.[10]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. While effective, it can be more complex and less suitable for polar molecules like peptides which may have poor recovery in water-immiscible solvents.[9][14]
-
Solid-Phase Extraction (SPE): SPE is a more sophisticated technique that provides a cleaner extract by passing the sample through a solid sorbent that retains the analyte or the interferences.[15][16] It can be highly effective for concentrating analytes and removing matrix components.[9]
For routine analysis of γ-Glu-Leu, protein precipitation offers a good balance of simplicity, speed, and efficiency.
Quantitative Data Summary
The following table summarizes typical performance data for protein precipitation methods in the context of small molecule and peptide analysis from biological fluids. Note that specific recovery and matrix effect values for γ-Glu-Leu may vary depending on the exact experimental conditions and the analytical system used.
| Sample Preparation Method | Biological Matrix | Analyte Class | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Methanol Precipitation | Serum/Plasma | Dipeptides, Amino Acids | 85 - 105 | < 15 | Simple, fast, cost-effective, good for polar analytes | May not remove all interferences, potential for analyte co-precipitation |
| Acetonitrile Precipitation | Serum/Plasma | Small Molecules, Peptides | 80 - 110 | < 20 | Efficient protein removal | Can be less effective for very polar compounds compared to methanol |
| Trichloroacetic Acid (TCA) Precipitation | Urine/Plasma | Proteins, Peptides | 70 - 95 | Variable | Strong protein denaturant | Can introduce acid into the sample requiring neutralization or SPE cleanup |
Experimental Protocol: Protein Precipitation for γ-Glu-Leu Analysis in Plasma/Serum
This protocol details a standard protein precipitation method using methanol, suitable for the extraction of γ-Glu-Leu from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Biological sample (Plasma or Serum), stored at -80°C
-
HPLC-grade methanol, chilled to -20°C
-
Internal Standard (IS) solution (e.g., stable isotope-labeled γ-Glu-Leu)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge capable of reaching >12,000 x g
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.
-
Aliquoting: Once thawed, vortex the sample gently for 5-10 seconds. Pipette 100 µL of the plasma or serum into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the microcentrifuge tube (a 4:1 solvent-to-sample ratio).
-
Vortexing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant (approximately 450 µL) without disturbing the protein pellet and transfer it to a clean microcentrifuge tube or an LC-MS vial.
-
Evaporation (Optional): For sample concentration, the supernatant can be dried down under a gentle stream of nitrogen gas and then reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Diagrams
Caption: Workflow for γ-Glu-Leu sample preparation.
Caption: Role of GGT in γ-Glu-Leu formation.
References
- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. norlab.com [norlab.com]
- 9. tecan.com [tecan.com]
- 10. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. masspec.scripps.edu [masspec.scripps.edu]
- 13. A Standardized and Reproducible Urine Preparation Protocol for Cancer Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing gamma-Glu-Leu and Other Gamma-Glutamyl Compounds in Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-glutamyl transpeptidase (GGT; EC 2.3.2.2) is a cell-surface enzyme pivotal in glutathione metabolism, drug detoxification, and cellular antioxidant defense.[1][2] It catalyzes the transfer of a γ-glutamyl moiety from a donor substrate, such as glutathione (GSH), to an acceptor molecule which can be an amino acid, a peptide, or water.[1][2] The physiological relevance of GGT is underscored by its association with various pathological conditions, including liver disease, cardiovascular disorders, and metabolic syndrome. Consequently, GGT is a significant target in clinical diagnostics and drug development.
Gamma-glutamyl dipeptides, such as gamma-glutamyl-leucine (γ-Glu-Leu), are bioactive molecules involved in inflammation, oxidative stress, and glucose regulation. Elevated levels of γ-Glu-Leu have been associated with an increased risk of cardio-metabolic diseases. Understanding the interaction of such dipeptides with GGT is crucial for elucidating their metabolic pathways and physiological roles.
This document provides detailed protocols and data for the kinetic analysis of GGT using γ-Glu-Leu and other relevant γ-glutamyl compounds as substrates. A primary focus is placed on human γ-glutamyl transpeptidase 1 (GGT1), a key enzyme in the metabolism of these compounds.
Principle of GGT-Mediated Reactions
GGT catalyzes the cleavage of the γ-glutamyl bond in a donor substrate through a non-sequential, "ping-pong" mechanism. The catalytic cycle involves two main steps:
-
Acylation: The γ-glutamyl moiety of the donor substrate is transferred to a nucleophilic residue (a threonine) in the enzyme's active site, forming a covalent γ-glutamyl-enzyme intermediate and releasing the remainder of the donor molecule.
-
Deacylation: The γ-glutamyl moiety is then transferred from the enzyme to an acceptor molecule. If the acceptor is water, the reaction is a hydrolysis, producing glutamate. If the acceptor is an amino acid or a dipeptide, the reaction is a transpeptidation, forming a new γ-glutamyl compound.
The general reactions can be summarized as follows:
-
Hydrolysis: γ-Glu-X + H₂O → Glu + X
-
Transpeptidation: γ-Glu-X + Acceptor → γ-Glu-Acceptor + X
Data Presentation: Kinetic Parameters of Human GGT1 with Various Substrates
The substrate specificity of human GGT1 has been evaluated for several physiological and non-physiological γ-glutamyl compounds. The following table summarizes the kinetic constants for the hydrolysis of these substrates. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while the catalytic efficiency is represented by the second-order rate constant (kcat/Km or Vmax/Km).
| Substrate | Km (μM) | Catalytic Efficiency (Vmax/Km) | Reference |
| Glutathione (GSH) | 10.60 ± 0.07 | High | [1] |
| Oxidized Glutathione (GSSG) | 8.80 ± 0.05 | High | [1] |
| Leukotriene C₄ (LTC₄) | 10.8 ± 0.1 | High | [1] |
| gamma-Glu-Leu | Higher than GSH | Lower than GSH | [1] |
Note: Specific values for Vmax are dependent on the enzyme concentration and purity. The catalytic efficiencies for GSH, GSSG, and LTC₄ are comparable, indicating they are all efficient substrates for human GGT1.[1] In contrast, γ-Glu-Leu exhibits a higher Km and a lower second-order rate constant, suggesting it is a less efficient substrate for GGT1 compared to glutathione and its conjugates.[1]
Visualization of Key Processes
GGT Catalytic Pathway (Ping-Pong Mechanism)
Caption: The Ping-Pong Bi-Bi catalytic mechanism of Gamma-Glutamyl Transpeptidase (GGT).
Experimental Workflow for GGT Kinetic Analysis
Caption: A generalized workflow for the determination of GGT enzyme kinetic parameters.
Experimental Protocols
The following protocol is for a coupled enzyme assay to determine GGT activity by measuring the rate of glutamate release from a γ-glutamyl donor substrate (e.g., γ-Glu-Leu, GSH). This method is adaptable for non-chromogenic substrates and is highly sensitive.[1]
Protocol 1: Glutamate Release Assay for GGT Kinetics
Principle:
This is a coupled assay where GGT first hydrolyzes the γ-glutamyl substrate to release glutamate. The released glutamate is then oxidized by glutamate dehydrogenase (GDH), which concurrently reduces NAD⁺ to NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm and is directly proportional to the GGT activity.
Materials:
-
Enzyme: Purified human GGT1
-
Substrates: γ-Glu-Leu, Glutathione (GSH), or other γ-glutamyl compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Coupling Enzyme System:
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Adenosine diphosphate (ADP)
-
-
Equipment:
-
UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm
-
Temperature-controlled cuvette holder or incubator (37°C)
-
Calibrated pipettes
-
96-well UV-transparent microplates (for plate reader format)
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the γ-glutamyl substrate (e.g., 10 mM γ-Glu-Leu) in Assay Buffer.
-
Prepare a fresh "Coupling Mix" in Assay Buffer containing:
-
2 mM NAD⁺
-
1 mM ADP
-
10 units/mL Glutamate Dehydrogenase
-
-
Prepare a working solution of GGT1 in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of substrate solution at various final concentrations (e.g., to achieve a range from 0.1 to 10 times the expected Km). For initial experiments with γ-Glu-Leu, a wider range (e.g., 10 µM to 5 mM) may be necessary.
-
30 µL of the Coupling Mix.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of the GGT1 enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
-
Kinetic Measurement:
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Ensure that the initial reaction rates are linear (R² > 0.98).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance (ΔA/min) to µmoles/min.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a graphical estimation.
-
Protocol 2: Standard Colorimetric Assay using L-γ-glutamyl-p-nitroanilide (GPNA)
For routine GGT activity measurements and inhibitor screening, a chromogenic substrate like L-γ-glutamyl-p-nitroanilide (GPNA) is often used.
Principle:
GGT catalyzes the transfer of the γ-glutamyl group from GPNA to an acceptor, typically glycylglycine. This reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring the increase in absorbance at 405-418 nm. The rate of pNA formation is directly proportional to the GGT activity.
Procedure:
-
Reagent Preparation:
-
GGT Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate-Acceptor Mix: Prepare a solution containing 3 mM GPNA and 40 mM glycylglycine in the GGT Reaction Buffer. Warm slightly to dissolve the GPNA.
-
-
Assay Setup (96-well plate):
-
Add 10 µL of the enzyme sample (e.g., purified GGT, serum, or cell lysate) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction and Measurement:
-
Add 90 µL of the pre-warmed Substrate-Acceptor Mix to each well to start the reaction.
-
Immediately begin kinetic reading at 405-418 nm for 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
-
GGT activity can be calculated using the molar extinction coefficient of pNA (e.g., 8,800 M⁻¹cm⁻¹ at 405 nm).
-
Conclusion
The provided application notes and protocols offer a framework for the kinetic characterization of γ-glutamyl transpeptidase with its physiological and synthetic substrates. While γ-Glu-Leu is a substrate for GGT1, its lower catalytic efficiency compared to glutathione suggests that GGT's primary role may be in the metabolism of glutathione and its conjugates.[1] However, the ability of GGT to process dipeptides like γ-Glu-Leu is significant for understanding the broader metabolic landscape and the physiological roles of these molecules. The detailed protocols enable researchers and drug development professionals to accurately measure GGT activity, screen for inhibitors, and further investigate the enzymatic basis of γ-glutamyl compound metabolism.
References
Application Notes and Protocols for the Use of gamma-Glutamyl-Leucine (γ-Glu-Leu) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to γ-Glutamyl-Leucine (γ-Glu-Leu)
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide composed of the amino acids glutamic acid and leucine, linked via an unconventional gamma-glutamyl bond.[1] Unlike typical peptide bonds which form at the alpha-carboxyl group, this bond involves the gamma-carboxyl group of the glutamate side chain. This structure is significant as it is characteristic of compounds involved in the γ-glutamyl cycle , a key metabolic pathway for glutathione (GSH) synthesis and degradation.[2][3]
γ-Glu-Leu can be found endogenously as an intermediate in protein catabolism or derived from dietary sources.[1][4] Emerging research has implicated γ-glutamyl dipeptides in a range of biological activities, including the regulation of inflammation, oxidative stress, and glucose metabolism.[4][5] While its precise functions are still under investigation, its constituent parts—glutamate and leucine—are pivotal players in cellular metabolism, signaling, and growth. Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell proliferation and protein synthesis.[6][7]
These properties make γ-Glu-Leu a compelling molecule for investigation in cell culture studies, offering a unique tool to probe the interplay between nutrient sensing, metabolic regulation, and cellular stress responses. This guide provides a detailed framework and validated protocols for researchers to explore the cellular effects of γ-Glu-Leu.
Section 2: Biochemical Context - The γ-Glutamyl Cycle
To understand the potential roles of γ-Glu-Leu, it is essential to place it within its metabolic context. The γ-glutamyl cycle is responsible for the breakdown and resynthesis of glutathione (γ-glutamyl-cysteinyl-glycine), the most abundant endogenous antioxidant in mammalian cells.[2][8]
Two key enzymes govern the metabolism of γ-glutamyl peptides:
-
γ-Glutamyl Transpeptidase (GGT): A cell-surface enzyme that initiates the breakdown of extracellular glutathione. It does so by cleaving the γ-glutamyl bond and transferring the γ-glutamyl moiety to an acceptor, which can be an amino acid (like leucine), a small peptide, or water.[9][10][11] This transferase activity is the primary mechanism for generating extracellular γ-glutamyl-amino acids, including γ-Glu-Leu.
-
γ-Glutamylcyclotransferase (GGCT): An intracellular enzyme that acts on γ-glutamyl-amino acids, converting them into 5-oxoproline and releasing the free amino acid.[2][12] This step is crucial for the recycling of glutamate for glutathione resynthesis.
The balance of GGT and GGCT activity can therefore dictate the cellular availability and effects of γ-Glu-Leu.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Glutathione--linking cell proliferation to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 11. Cell surface gamma-glutamyl transpeptidase in live cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: γ-Glutamyl-Leucine as a Standard for Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-Glutamyl-leucine (gamma-Glu-Leu) is a dipeptide increasingly recognized for its role in various physiological and pathological processes. As a member of the gamma-glutamyl peptide family, its levels can be indicative of alterations in glutathione metabolism, oxidative stress, and cellular signaling.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its function and for the development of novel biomarkers and therapeutic strategies. These application notes provide a comprehensive guide to the use of this compound as a standard in metabolomics research, detailing its biochemical significance, analytical methodologies, and practical experimental protocols.
Biochemical Context and Significance
This compound is primarily formed through two key pathways associated with glutathione (GSH) metabolism:
-
Glutathione Degradation: The enzyme γ-glutamyltransferase (GGT), located on the outer surface of cells, catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to acceptor amino acids, such as leucine.[2]
-
Alternative Synthesis: The enzyme γ-glutamylcysteine synthetase (GCL), the first enzyme in the glutathione synthesis pathway, can ligate glutamate to other amino acids besides cysteine, including leucine, particularly when the preferred substrate is limited.
Elevated levels of this compound have been associated with various conditions, including cardio-metabolic diseases such as obesity, metabolic syndrome, and type 2 diabetes, making it a metabolite of significant interest in clinical and pharmaceutical research.[1][2]
Data Presentation
The following tables summarize representative quantitative data for this compound in different biological contexts, synthesized from published metabolomics literature. These values can serve as a reference for expected concentration ranges.
Table 1: Representative Concentrations of γ-Glutamyl-Leucine in Human Plasma
| Condition | Mean Concentration (µM) | Standard Deviation (µM) | Fold Change | p-value |
| Healthy Control | 0.85 | 0.21 | - | - |
| Metabolic Syndrome | 1.42 | 0.35 | 1.67 | < 0.01 |
This table presents synthesized data for illustrative purposes, based on findings that this compound levels are significantly higher in patients with metabolic syndrome.[1]
Table 2: Representative Concentrations of γ-Glutamyl-Leucine in Cell Culture
| Cell Line | Condition | Mean Concentration (pmol/mg protein) | Standard Deviation (pmol/mg protein) | Fold Change | p-value |
| HeLa | Control | 2.10 | 0.15 | - | - |
| HeLa | Oxidative Stress (H₂O₂) | 3.55 | 0.25 | 1.69 | < 0.05 |
This table illustrates a hypothetical, yet plausible, increase in intracellular this compound under conditions of oxidative stress, which would lead to increased glutathione turnover. The control values are based on reported concentrations of similar gamma-glutamyl dipeptides in HeLa cells.
Experimental Protocols
Protocol 1: Quantitative Analysis of γ-Glu-Leu in Human Plasma by LC-MS/MS
This protocol details a method for the accurate and precise quantification of this compound in human plasma using a stable isotope-labeled internal standard.
1. Materials and Reagents
-
γ-L-Glutamyl-L-leucine (analytical standard)
-
Stable Isotope-Labeled Internal Standard (IS): L-Leucine-(¹³C₆, ¹⁵N) is recommended as a surrogate IS due to the current lack of a commercially available stable isotope-labeled γ-Glu-Leu. The use of a labeled precursor can help control for variability in ionization and detection.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human Plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Standard and Internal Standard Preparation
-
γ-Glu-Leu Stock Solution (1 mg/mL): Accurately weigh 1 mg of γ-Glu-Leu and dissolve in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a 5% BSA solution) to achieve a concentration range of 0.1 µM to 50 µM.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of L-Leucine-(¹³C₆, ¹⁵N) in LC-MS grade water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with ACN to a final concentration of 10 µg/mL. This will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Add 50 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold Internal Standard Working Solution (10 µg/mL in ACN) to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Method
-
LC System: UHPLC system
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 3: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 95 |
| 5.0 | 50 |
| 5.1 | 95 |
| 7.0 | 95 |
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Table 4: Multiple Reaction Monitoring (MRM) Transitions for γ-Glu-Leu
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| γ-Glu-Leu (Quantifier) | 261.2 | 132.1 | 50 | Optimize (start at 15) |
| γ-Glu-Leu (Qualifier) | 261.2 | 86.2 | 50 | Optimize (start at 20) |
| L-Leucine-(¹³C₆, ¹⁵N) (IS) | 139.1 | 92.2 | 50 | *Optimize (start at 15) |
*Collision energy is instrument-dependent and must be optimized empirically. The provided values are suggested starting points.
5. Data Analysis
-
Integrate the peak areas for the quantifier MRM transition of γ-Glu-Leu and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of γ-Glu-Leu in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling and Metabolic Pathways
The formation of this compound is intrinsically linked to glutathione metabolism. The following diagram illustrates the two primary pathways for its synthesis.
References
Application Note and Protocol: Purification of Synthetic γ-Glu-Leu from a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of synthetic γ-L-glutamyl-L-leucine (γ-Glu-Leu) from a crude reaction mixture. The purification strategy employs a two-step chromatographic process, combining ion-exchange chromatography (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. This application note is intended to guide researchers in obtaining highly pure γ-Glu-Leu for various research and development applications, including its use as a reference standard, in cellular assays, and for formulation studies.
Introduction
γ-L-glutamyl-L-leucine (γ-Glu-Leu) is a dipeptide with significant interest in the food and pharmaceutical industries for its "kokumi" taste enhancement properties and potential bioactive functions.[1] Synthetic production of γ-Glu-Leu is a common approach to obtain this dipeptide. However, the synthesis process often results in a complex reaction mixture containing the desired product, unreacted starting materials, by-products, and other process-related impurities.[2] Therefore, a robust purification strategy is essential to isolate γ-Glu-Leu with high purity.
This protocol outlines a comprehensive two-step purification workflow. The initial capture and partial purification are achieved through ion-exchange chromatography, which separates molecules based on their net charge.[3] The final polishing step utilizes reversed-phase HPLC, a powerful technique that separates peptides based on their hydrophobicity, to remove closely related impurities and achieve high final purity.[2][3][4]
Materials and Reagents
-
Crude synthetic γ-Glu-Leu reaction mixture
-
Ion-Exchange Chromatography (IEX)
-
Q Sepharose Fast Flow resin (or equivalent strong anion exchanger)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
-
Reversed-Phase HPLC (RP-HPLC)
-
C18 silica-based stationary phase (e.g., 5 µm particle size, 100 Å pore size)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm), HPLC grade
-
-
General
-
0.22 µm syringe filters
-
Spectrophotometer or HPLC with UV detector (210-220 nm)
-
Lyophilizer
-
Experimental Protocols
Preparation of the Crude Sample
-
Solubilization: Dissolve the crude γ-Glu-Leu reaction mixture in a minimal volume of the IEX starting buffer (50 mM Tris-HCl, pH 8.0).
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Step 1: Ion-Exchange Chromatography (IEX) - Capture and Initial Purification
This step aims to capture the negatively charged γ-Glu-Leu at pH 8.0 and separate it from positively charged and neutral impurities.
-
Column Packing and Equilibration:
-
Pack a suitable column with Q Sepharose Fast Flow resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes (CV) of starting buffer (50 mM Tris-HCl, pH 8.0) at a linear flow rate of 150 cm/h.
-
-
Sample Loading:
-
Load the prepared crude sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 2-3 CV of starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound γ-Glu-Leu using a linear gradient of 0-1.0 M NaCl in the starting buffer over 10 CV.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Monitor the absorbance of the eluate at 214 nm.
-
Analyze the fractions containing the target peptide by analytical RP-HPLC to identify the fractions with the highest purity of γ-Glu-Leu.
-
-
Pooling:
-
Pool the fractions containing pure or semi-pure γ-Glu-Leu.
-
Step 2: Reversed-Phase HPLC (RP-HPLC) - Polishing
This step is designed to separate γ-Glu-Leu from closely related hydrophobic and hydrophilic impurities.[2][3]
-
Sample Preparation:
-
If necessary, desalt the pooled fractions from the IEX step using a suitable method like size-exclusion chromatography or solid-phase extraction. Alternatively, the pooled fractions can be diluted with the RP-HPLC starting mobile phase.
-
Acidify the sample with TFA to a final concentration of 0.1% (v/v).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Column and System Preparation:
-
Install a C18 reversed-phase column on the HPLC system.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
-
Purification:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak representing γ-Glu-Leu.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient to ensure accurate purity assessment.
-
Lyophilization
-
Pool the highly pure fractions from the RP-HPLC step.
-
Freeze the pooled solution at -80°C.
-
Lyophilize the frozen sample to obtain γ-Glu-Leu as a white powder. The final product will be a TFA salt.[5]
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values are representative and may vary depending on the initial purity of the crude mixture and the optimization of the purification conditions.
| Purification Step | Purity (%) | Yield (%) | Recovery (%) |
| Crude Reaction Mixture | ~40-60 | 100 | - |
| After IEX | ~80-90 | ~70-85 | ~70-85 |
| After RP-HPLC | >98 | ~50-70 | ~70-85 |
Visualization of the Purification Workflow
Caption: Workflow for the purification of synthetic γ-Glu-Leu.
Discussion
The described two-step purification protocol is a robust method for obtaining high-purity synthetic γ-Glu-Leu. The initial ion-exchange step effectively removes a significant portion of impurities with different charge characteristics, thereby reducing the sample complexity for the subsequent high-resolution RP-HPLC step. The final RP-HPLC polishing step is crucial for separating closely related impurities, such as deletion or truncated peptides that may have formed during synthesis.[2]
The choice of chromatography resins and mobile phases can be adapted based on the specific impurities present in the crude reaction mixture. For instance, if the primary impurities are more hydrophobic than γ-Glu-Leu, a shallower gradient in the RP-HPLC step might be beneficial for better resolution. The final purity of the γ-Glu-Leu should be confirmed by analytical techniques such as analytical RP-HPLC and mass spectrometry. The presence of TFA as a counterion in the final product is a common result of purification by RP-HPLC and should be taken into account for subsequent applications.[5]
Conclusion
This application note provides a detailed and effective protocol for the purification of synthetic γ-Glu-Leu. By following this two-step chromatographic procedure, researchers and drug development professionals can obtain highly pure γ-Glu-Leu suitable for a wide range of scientific applications.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Solid-Phase Peptide Synthesis of γ-Glutamyl-Leucine
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide γ-Glutamyl-Leucine (γ-Glu-Leu). The synthesis of peptides containing non-canonical linkages, such as the γ-glutamyl bond, requires a specific strategic selection of protecting groups to ensure the desired connectivity. This application note details the Fmoc/tBu strategy, including resin preparation, amino acid coupling, final cleavage, and purification. Detailed protocols, reagent tables, and troubleshooting advice are provided to facilitate the successful synthesis and analysis of γ-Glu-Leu for research and development applications.
Introduction
Gamma-glutamyl dipeptides play significant roles in various biological processes and have been identified as potential biomarkers for several metabolic diseases.[1] The synthesis of these molecules is crucial for developing diagnostic standards, therapeutic agents, and research tools. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for assembling peptides by building the chain on a solid resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[2][3]
The key challenge in synthesizing γ-Glu-Leu is the formation of a peptide bond using the side-chain (γ-carboxyl) of glutamic acid rather than the standard α-carboxyl group. This is achieved by employing an orthogonal protecting group strategy where the α-amino and α-carboxyl groups of glutamic acid are selectively protected, leaving the γ-carboxyl group available for coupling. This protocol utilizes the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) strategy for temporary Nα-protection.[4][5]
Synthesis Strategy and Workflow
The synthesis of γ-Glu-Leu is performed on a solid support (Wang resin) and follows the C-terminus to N-terminus direction.
-
Leucine Loading : The C-terminal amino acid, Leucine (Leu), is first anchored to the resin.
-
Fmoc Deprotection : The temporary Fmoc protecting group on the α-amino of Leucine is removed using a mild base (piperidine).
-
γ-Glutamic Acid Coupling : A specially protected glutamic acid derivative, Fmoc-Glu-OtBu , is introduced. In this molecule, the α-amino group is protected by Fmoc and the α-carboxyl group is protected by a tert-Butyl (tBu) ester. This leaves the γ-carboxyl group free to be activated and coupled to the free amino group of Leucine on the resin.
-
Cleavage and Deprotection : The final dipeptide is cleaved from the resin, and all remaining protecting groups (the α-carboxyl tBu ester) are removed simultaneously using a strong acidic solution, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Synthesis Workflow Diagram
Caption: Overall workflow for the solid-phase synthesis of γ-Glu-Leu.
Experimental Protocols
Materials and Reagents
| Category | Reagent/Material | Purpose |
| Resin | Wang Resin (100-200 mesh, ~0.6 mmol/g loading) | Solid support for peptide synthesis. |
| Amino Acids | Fmoc-Leu-OH | C-terminal amino acid. |
| Fmoc-Glu-OtBu | N-terminal amino acid for γ-linkage. | |
| Solvents | N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, and reactions.[6] |
| Dichloromethane (DCM) | Washing and resin shrinking. | |
| Methanol (MeOH) | Final resin washing. | |
| Diethyl Ether (cold) | Crude peptide precipitation.[7] | |
| Coupling Reagents | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Activating agent for carboxyl groups.[8] |
| DIC (N,N'-Diisopropylcarbodiimide) | Activating agent for loading first amino acid.[9] | |
| Oxyma Pure | Racemization suppressor.[10] | |
| Bases | DIPEA (N,N-Diisopropylethylamine) | Activation base for coupling reactions.[9] |
| Deprotection | Piperidine | Reagent for Fmoc group removal.[11] |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection. |
| Triisopropylsilane (TIPS) | Cation scavenger.[10] | |
| Deionized Water (H₂O) | Cation scavenger. |
Protocol 1: Loading of Fmoc-Leu-OH onto Wang Resin
-
Resin Swelling : Place 1.0 g of Wang resin in a reaction vessel. Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Reagent Preparation : In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents to resin loading), and Oxyma Pure (3 eq.) in DMF. In another vial, add DIC (3 eq.).
-
Activation and Loading : Drain the DMF from the swollen resin. Add the Fmoc-Leu-OH/Oxyma solution to the resin, followed by the DIC solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping : To cap any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of Acetic Anhydride and DIPEA in DMF (10:5:85 v/v/v). Agitate for 30 minutes.
-
Washing : Drain the capping solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL). Dry the resin under vacuum.
Protocol 2: Peptide Elongation
This protocol describes a single cycle for deprotection and coupling.
-
Fmoc Deprotection :
-
Swell the Fmoc-Leu-resin in 10 mL of DMF for 20 minutes.
-
Drain the DMF and add 10 mL of 20% (v/v) piperidine in DMF.[11]
-
Agitate for 5 minutes, drain, and add a fresh 10 mL of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
γ-Glutamic Acid Coupling :
-
In a separate vial, dissolve Fmoc-Glu-OtBu (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and let it pre-activate for 1-2 minutes.
-
Drain the DMF from the deprotected resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.
-
Once the Kaiser test is negative (beads are colorless/yellow), drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL). Dry the peptidyl-resin under vacuum.
-
Chemical Pathway on Resin
Caption: Key chemical steps in the solid-phase synthesis of γ-Glu-Leu.
Protocol 3: Cleavage, Purification, and Analysis
-
Cleavage :
-
Place the dried peptidyl-resin (approx. 1.2 g) in a 50 mL flask.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS. Use approximately 10 mL per gram of resin. Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[7]
-
-
Peptide Precipitation :
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000 x g for 5 minutes. Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification :
-
Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
Collect fractions and monitor absorbance at 220 nm.
-
-
Analysis and Lyophilization :
-
Analyze the pure fractions using LC-MS to confirm the identity and purity of γ-Glu-Leu.
-
Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
-
Data Presentation
Coupling Reagent Comparison
The choice of coupling reagent is critical for achieving high reaction efficiency.[2][12]
| Coupling Reagent | Typical Equivalents (Reagent/Base) | Activation Time | Coupling Time | Relative Cost | Notes |
| HATU | 2.9 / 6.0 | ~1 min | 30-120 min | High | Highly efficient, especially for sterically hindered couplings.[8] |
| HBTU | 2.9 / 6.0 | ~1 min | 30-120 min | Medium | Very common and effective; slightly less reactive than HATU.[12] |
| DIC/Oxyma | 3.0 / 3.0 | In situ | 2-4 hours | Low | Good for standard couplings and first amino acid loading; less risk of racemization. |
Cleavage Cocktail Formulations
Scavengers are added to the TFA cocktail to prevent side reactions with reactive cationic species generated during cleavage.[7]
| Cocktail Composition (v/v/v) | Target Residues | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIPS | General Purpose | Standard cocktail for most peptides. TIPS is an efficient scavenger. |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIPS | Cys, Met, Trp | EDT (ethanedithiol) is added to protect sulfur-containing and indole groups. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIPS | Arg, Tyr | Phenol can help scavenge species that might modify arginine or tyrosine. |
Expected Analytical Data
| Parameter | Expected Value | Method |
| Molecular Formula | C₁₁H₂₀N₂O₅ | - |
| Monoisotopic Mass | 260.1372 Da | - |
| Mass (M+H)⁺ | 261.1445 Da | ESI-MS |
| Crude Purity | >70% | Analytical RP-HPLC |
| Final Purity | >95% | Analytical RP-HPLC |
| Typical Yield | 40-60% (based on initial resin loading) | Gravimetric |
Conclusion
This application note provides a detailed and reliable protocol for the solid-phase synthesis of γ-Glu-Leu using an Fmoc/tBu strategy. By selecting the appropriate protected glutamic acid derivative (Fmoc-Glu-OtBu), the non-canonical γ-peptide bond can be formed efficiently. The described methods for synthesis, cleavage, and purification are based on well-established principles of peptide chemistry and can be adapted for the synthesis of other γ-glutamyl peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Monitoring γ-Glu-Leu Production in Fermentation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide of increasing interest in various fields, including pharmaceuticals and food science, for its potential biological activities. Monitoring its production during fermentation is crucial for process optimization and yield maximization. These application notes provide detailed protocols for the quantification of γ-Glu-Leu in fermentation broth, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methods for γ-Glu-Leu Quantification
The accurate quantification of γ-Glu-Leu in complex matrices like fermentation broth requires sensitive and selective analytical methods. LC-MS/MS is the preferred method due to its high sensitivity and specificity. HPLC with UV or fluorescence detection after derivatization is a viable alternative.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of γ-Glu-Leu, allowing for accurate quantification even at low concentrations in complex fermentation media.[1][2][3]
Principle: This technique separates γ-Glu-Leu from other components in the sample via liquid chromatography, followed by ionization and detection using a mass spectrometer. The mass spectrometer is set to monitor specific parent-daughter ion transitions for γ-Glu-Leu, ensuring high selectivity.
Workflow for γ-Glu-Leu Analysis using LC-MS/MS:
Caption: Workflow for γ-Glu-Leu analysis by LC-MS/MS.
B. High-Performance Liquid Chromatography (HPLC) with Derivatization
For laboratories without access to LC-MS/MS, HPLC with pre-column derivatization and UV or fluorescence detection provides a reliable alternative for quantifying γ-Glu-Leu.[4] Derivatization is necessary as γ-Glu-Leu lacks a strong chromophore.[4]
Principle: The primary amine group of γ-Glu-Leu is reacted with a labeling agent to form a derivative that can be detected by UV or fluorescence detectors. The derivatized sample is then separated and quantified by HPLC.
II. Experimental Protocols
A. Protocol 1: Sample Preparation from Fermentation Broth
This protocol is applicable for preparing samples for both LC-MS/MS and HPLC analysis.
Materials:
-
Fermentation broth sample
-
Centrifuge
-
0.22 µm syringe filters
-
Ultrapure water
-
Acetonitrile
-
Formic acid
-
Internal Standard (IS) solution (e.g., stable isotope-labeled γ-Glu-Leu)
Procedure:
-
Cell Removal: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.[5]
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[6]
-
Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase starting conditions) to bring the γ-Glu-Leu concentration within the calibration range of the analytical method. A 10 to 100-fold dilution is a good starting point.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample. This is crucial for accurate quantification, especially in LC-MS/MS, to correct for matrix effects and variations in instrument response.[7][8]
-
Vortex: Vortex the sample to ensure homogeneity. The sample is now ready for injection into the LC system.
B. Protocol 2: LC-MS/MS Analysis of γ-Glu-Leu
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.[7] For polar molecules like dipeptides, a column designed for polar compound retention, such as an amide-based column, may provide better results.[1]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute γ-Glu-Leu, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific parent ion → fragment ion transitions for γ-Glu-Leu and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard.
-
Optimization: Ion source parameters (e.g., capillary voltage, gas temperatures, and flow rates) should be optimized for maximum signal intensity of γ-Glu-Leu.
Logical Diagram for Method Development:
Caption: Logical steps for LC-MS/MS method development.
C. Protocol 3: HPLC with Pre-column Derivatization and UV/Fluorescence Detection
Materials:
-
Prepared sample from Protocol 1.
-
Derivatization reagent (e.g., Dansyl chloride, o-phthalaldehyde (OPA)).[4]
-
Borate buffer.
-
HPLC system with a UV or fluorescence detector.
Derivatization Procedure (Example with Dansyl Chloride): [4]
-
To 100 µL of the prepared sample, add 900 µL of sodium bicarbonate buffer (0.1 M, pH 8.7).
-
Add 1 mL of Dansyl chloride solution (5 mg/mL in acetone).
-
Vortex the mixture and incubate at 55 °C for 1 hour.[4]
-
Cool the sample to room temperature. It is now ready for HPLC analysis.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 3 mm x 100 mm, 2.7 µm).[4]
-
Mobile Phase A: Methanol.[4]
-
Mobile Phase B: 0.05 M sodium acetate:methanol (90:10, v/v), pH 8.0.[4]
-
Gradient: A gradient starting with a low percentage of mobile phase A, increasing to elute the derivatized γ-Glu-Leu.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 254 nm.[4]
III. Data Presentation
Quantitative data should be presented in a clear and structured format. Below are example tables for presenting calibration curve data and sample analysis results.
Table 1: Example Calibration Curve Data for γ-Glu-Leu
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 50,100 | 0.030 |
| 0.5 | 7,650 | 50,500 | 0.151 |
| 1.0 | 15,300 | 50,200 | 0.305 |
| 5.0 | 75,800 | 49,900 | 1.519 |
| 10.0 | 151,200 | 50,300 | 3.006 |
| 50.0 | 755,000 | 50,000 | 15.100 |
Table 2: Example γ-Glu-Leu Production in a Fermentation Process
| Fermentation Time (hours) | γ-Glu-Leu Concentration (µg/mL) | Standard Deviation |
| 0 | < LOD* | - |
| 12 | 5.8 | 0.4 |
| 24 | 25.3 | 1.8 |
| 36 | 78.1 | 5.5 |
| 48 | 152.6 | 10.7 |
| 60 | 145.2 | 9.9 |
| 72 | 130.7 | 9.1 |
*LOD: Limit of Detection
IV. Fermentation Considerations
The production of γ-Glu-Leu is influenced by various fermentation parameters. While specific optimization will be process-dependent, some general considerations based on the production of related compounds like poly-gamma-glutamic acid (γ-PGA) can be informative.[9][10][11]
Key Parameters to Monitor and Optimize:
-
Strain: The microbial strain used is fundamental to production.
-
Media Composition:
-
Process Parameters:
Fermentation Monitoring Workflow:
Caption: Workflow for fermentation monitoring and control.
V. Conclusion
The protocols and guidelines presented provide a comprehensive framework for the reliable monitoring of γ-Glu-Leu production in fermentation processes. The use of LC-MS/MS is recommended for its high sensitivity and specificity, though HPLC with derivatization offers a suitable alternative. Consistent sample preparation and a validated analytical method are paramount for obtaining accurate and reproducible data, which is essential for effective process development and optimization in research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants [mdpi.com]
- 5. CN104163916A - Method for extraction purification of polymer gamma-polyglutamic acid (gamma-PGA) from fermentation broth - Google Patents [patents.google.com]
- 6. Optimisation of fermentation conditions for the production of gamma-aminobutyric acid (GABA)-rich soy sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of glutamate-dependent mechanism and optimization of fermentation conditions for poly-gamma-glutamic acid production by Bacillus subtilis SCP017-03 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Fermentation Conditions for γ-PGA Production by Bacillus subtilis QM3 [scirp.org]
- 11. Analysis of glutamate-dependent mechanism and optimization of fermentation conditions for poly-gamma-glutamic acid production by Bacillus subtilis SCP017-03 | PLOS One [journals.plos.org]
Troubleshooting & Optimization
solubility issues of synthetic gamma-Glu-leu in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with synthetic gamma-Glu-Leu (γ-glutamyl-leucine) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is synthetic γ-Glu-Leu and why is its solubility in aqueous buffers a concern?
A1: Synthetic γ-Glu-Leu is a dipeptide composed of glutamic acid and leucine. Its solubility in aqueous buffers is a critical factor for successful in vitro and in vivo experiments. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and unreliable results.
Q2: What are the main factors influencing the solubility of γ-Glu-Leu?
A2: The solubility of γ-Glu-Leu is primarily influenced by its amino acid composition, the pH of the buffer, and temperature. As a dipeptide containing both an acidic (glutamic acid) and a hydrophobic (leucine) residue, its net charge and interaction with the solvent are highly dependent on these conditions.[1][2][3]
Q3: What is the predicted charge of γ-Glu-Leu at different pH values?
A3: To predict the net charge of γ-Glu-Leu, we consider the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chain carboxyl group of glutamic acid.
-
At acidic pH (e.g., pH < 2), all carboxyl groups and the amino group are protonated, resulting in a net positive charge.
-
At neutral pH (around 7), the carboxyl groups are deprotonated (negative charge) and the N-terminal amino group is protonated (positive charge), resulting in a net negative charge due to the glutamic acid side chain.
-
At basic pH (e.g., pH > 10), the N-terminal amino group is deprotonated, leading to a more negative net charge.
The isoelectric point (pI) of a peptide is the pH at which it has no net charge. For peptides with acidic residues like glutamic acid, the pI will be in the acidic range.[4] Solubility is generally lowest at the pI and increases as the pH of the solution moves further away from the pI.[2]
Q4: Can I use organic solvents to dissolve γ-Glu-Leu?
A4: Yes, for highly hydrophobic peptides, organic solvents like dimethyl sulfoxide (DMSO) can be used as a first step to dissolve the peptide.[1][5] The peptide can then be carefully diluted into the desired aqueous buffer. However, it is crucial to consider the tolerance of your specific assay to the organic solvent, as it can be toxic to cells or interfere with the experiment.[1]
Troubleshooting Guide: Solubility Issues with γ-Glu-Leu
| Issue | Potential Cause | Recommended Solution | Citation |
| γ-Glu-Leu powder does not dissolve in water or neutral buffer (e.g., PBS pH 7.2). | The peptide may be at or near its isoelectric point (pI), where solubility is minimal. The leucine residue contributes to hydrophobicity. | 1. Adjust the pH: Since γ-Glu-Leu has a net negative charge at neutral pH, try dissolving it in a slightly basic buffer (e.g., pH 8-9). Alternatively, for some peptides, dissolving in a slightly acidic buffer (e.g., pH 4-5) can also increase solubility by moving further from the pI. 2. Use a minimal amount of organic solvent: Dissolve the peptide in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing. | [1][2] |
| The solution becomes cloudy or forms a precipitate after adding the aqueous buffer to the dissolved peptide in an organic solvent. | The solubility limit of the peptide in the final buffer concentration has been exceeded. | 1. Lower the final concentration: Prepare a more dilute stock solution. 2. Re-dissolve and try a different buffer: If precipitation occurs, it may be necessary to lyophilize the peptide again and attempt to dissolve it in a different buffer system. | [6] |
| The peptide dissolves initially but precipitates out of solution over time or upon temperature change. | The solution may be supersaturated, or the peptide is prone to aggregation. Temperature fluctuations can affect solubility. | 1. Prepare fresh solutions: For best results, prepare solutions fresh before each experiment. 2. Use sonication: Brief sonication can help to break up aggregates and improve dissolution. Use a sonicator bath and sonicate in short bursts on ice to prevent overheating. 3. Maintain constant temperature: Ensure the stock solution and the final assay buffer are at the same temperature before mixing. | [5][7] |
Quantitative Solubility Data for γ-Glu-Leu
The following table summarizes the available quantitative and predicted solubility data for γ-Glu-Leu. It is important to note that experimental determination in your specific buffer system is always recommended.
| Solvent/Buffer | Concentration | Source |
| DMSO | 1 mg/mL | [8] |
| PBS (pH 7.2) | 10 mg/mL | [8] |
| Water (Predicted) | 4.48 g/L (approximately 4.48 mg/mL) | [9] |
| Water (Slightly soluble) | Not specified | [10][11] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Before dissolving the entire sample of your synthetic γ-Glu-Leu, it is highly recommended to perform a small-scale solubility test to determine the optimal conditions.[12]
Materials:
-
Lyophilized synthetic γ-Glu-Leu
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
A selection of sterile aqueous buffers (e.g., deionized water, PBS pH 7.4, Tris pH 8.0, Sodium Acetate pH 5.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Aliquot: Weigh a small, known amount of lyophilized γ-Glu-Leu (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent: Add a small volume of your primary test solvent (e.g., 100 µL of sterile deionized water) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex: Vortex the tube for 30-60 seconds.
-
Observe: Check for complete dissolution. If the solution is clear, the peptide is soluble under these conditions.
-
Troubleshooting (if not dissolved):
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes. Observe again.[5]
-
pH Adjustment: If using unbuffered water, try adding a small amount of a basic solution (e.g., 0.1 M NaOH) or acidic solution (e.g., 0.1 M HCl) dropwise to test the effect of pH.
-
Test Different Buffers: Repeat steps 2-4 with different aqueous buffers (e.g., PBS pH 7.4, Tris pH 8.0).
-
Organic Solvent: If the peptide remains insoluble in aqueous buffers, use a new 1 mg aliquot and dissolve it in a minimal volume of DMSO (e.g., 20-50 µL). Once fully dissolved, slowly add your desired aqueous buffer dropwise while vortexing to the desired final concentration. Monitor for any signs of precipitation.
-
-
Record: Note the solvent and conditions that resulted in complete dissolution.
Protocol 2: Preparation of a Stock Solution
Once the optimal solvent has been determined from the small-scale test, you can prepare a concentrated stock solution.
Procedure:
-
Equilibrate: Allow the vial of lyophilized γ-Glu-Leu to come to room temperature before opening to avoid condensation of moisture.
-
Add Solvent: Using a sterile pipette, add the predetermined optimal solvent to the vial to achieve the desired stock concentration.
-
Mix: Vortex the vial until the peptide is completely dissolved. If necessary, use brief sonication in an ice bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Visualization
γ-Glu-Leu and the Kokumi Taste Signaling Pathway
Synthetic γ-Glu-Leu is known to elicit a "kokumi" taste sensation, which enhances the perception of other tastes like sweet, salty, and umami.[13] This effect is mediated through the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[2][13][14] γ-Glu-Leu acts as a positive allosteric modulator of the CaSR.[13]
Caption: Signaling pathway of γ-Glu-Leu via the Calcium-Sensing Receptor (CaSR).
Experimental Workflow for Troubleshooting γ-Glu-Leu Solubility
This workflow provides a logical progression for addressing solubility challenges with synthetic γ-Glu-Leu.
Caption: A step-by-step workflow for dissolving synthetic γ-Glu-Leu.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells | PLOS One [journals.plos.org]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gamma-Glutamylleucine | C11H20N2O5 | CID 151023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Showing Compound gamma-L-Glutamyl-L-leucine (FDB003617) - FooDB [foodb.ca]
- 10. chembk.com [chembk.com]
- 11. Cas 2566-39-4,N-L-gamma-Glutamyl-L-leucine | lookchem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for γ-Glu-Leu Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of the dipeptide γ-glutamyl-leucine (γ-Glu-Leu) in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of γ-Glu-Leu in an aqueous solution?
Q2: What are the primary degradation pathways for γ-Glu-Leu in solution?
A2: The main degradation pathway for γ-Glu-Leu in aqueous solution is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, glutamic acid and leucine. The mechanism of this hydrolysis is pH-dependent:
-
Acidic Conditions (pH < 4): Direct acid-catalyzed hydrolysis of the peptide bond is a significant degradation pathway.
-
Neutral Conditions (pH ≈ 7): Intramolecular aminolysis, often referred to as "backbiting," can occur, though direct hydrolysis also contributes.[1][2]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis, or "scission," becomes the dominant degradation mechanism.[1][2]
Q3: How does temperature affect the stability of γ-Glu-Leu at different pH values?
A3: Temperature is a critical factor that accelerates the degradation of γ-Glu-Leu at all pH levels. The rate of hydrolysis generally increases with temperature. Therefore, for long-term storage of γ-Glu-Leu solutions, it is recommended to store them at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) and at an optimal pH to minimize degradation.
Q4: Are there other factors besides pH and temperature that can affect the stability of my γ-Glu-Leu solution?
A4: Yes, other factors can influence the stability of your γ-Glu-Leu solution:
-
Buffer Composition: The type and concentration of the buffer can impact stability. It is advisable to use common biological buffers and to be aware of any potential catalytic effects.
-
Presence of Enzymes: If the solution is not sterile or contains biological materials, enzymatic degradation by peptidases can occur rapidly.
-
Oxidation: While less common for the peptide backbone, certain amino acid side chains can be susceptible to oxidation. Storing solutions under an inert gas like nitrogen or argon can mitigate this.
-
Light Exposure: Photodegradation can occur with some peptides, so it is good practice to store solutions in amber vials or otherwise protected from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of γ-Glu-Leu | The pH of the solution is outside the optimal stability range (pH 5-7). | Verify the pH of your solution and adjust it to be within the optimal range using a suitable buffer. |
| The storage temperature is too high. | Store stock solutions and experimental samples at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). | |
| Microbial or enzymatic contamination. | Prepare solutions using sterile techniques and sterile-filtered buffers. If working with biological samples, consider adding protease inhibitors. | |
| Precipitation or cloudiness in the γ-Glu-Leu solution | The concentration of γ-Glu-Leu exceeds its solubility at the given pH and temperature. | Determine the solubility of γ-Glu-Leu under your experimental conditions. You may need to work at a lower concentration or adjust the pH. |
| Aggregation of the dipeptide. | Ensure the solution is well-mixed. Consider the ionic strength of the buffer, as high salt concentrations can sometimes lead to precipitation. | |
| Inconsistent results in stability studies | Inaccurate pH measurement or buffer preparation. | Calibrate your pH meter regularly and ensure accurate preparation of buffer solutions. |
| Variability in storage conditions. | Maintain consistent storage temperatures and protect solutions from light. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. | |
| Issues with the analytical method (e.g., HPLC). | Validate your analytical method to ensure it is stability-indicating, meaning it can separate the intact dipeptide from its degradation products. |
Quantitative Data on Dipeptide Stability
While specific kinetic data for the hydrolysis of γ-Glu-Leu across a pH range is not extensively documented, the following table provides a representative overview of the expected relative stability based on general principles of peptide chemistry and data from similar dipeptides. The degradation rate is lowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions.
| pH | Expected Relative Degradation Rate | Primary Degradation Mechanism |
| 3.0 | High | Acid-catalyzed hydrolysis and intramolecular aminolysis ("backbiting")[1][2] |
| 5.0 | Low | Minimal hydrolysis |
| 7.0 | Moderate | Intramolecular aminolysis ("backbiting") and direct hydrolysis[1][2] |
| 10.0 | Very High | Base-catalyzed hydrolysis ("scission")[1][2] |
Note: This table is illustrative and based on general trends observed for dipeptides. Actual rates for γ-Glu-Leu should be determined experimentally.
Experimental Protocols
Protocol for Determining the pH-Stability Profile of γ-Glu-Leu
This protocol outlines a method to assess the stability of γ-Glu-Leu in aqueous solutions at various pH values.
1. Materials and Reagents:
-
γ-Glu-Leu peptide (high purity, >98%)
-
High-purity water (e.g., Milli-Q or equivalent)
-
A series of buffers (e.g., citrate, phosphate, borate) to cover the desired pH range (e.g., pH 3, 5, 7, 9, 11)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase appropriate for the separation of γ-Glu-Leu and its degradation products (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or HPLC vials
2. Experimental Workflow Diagram:
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of γ-Glu-Leu (e.g., 10 mg/mL) in high-purity water.
-
Prepare a series of buffers at the desired pH values (e.g., 0.1 M citrate buffer for pH 3 and 5, 0.1 M phosphate buffer for pH 7, and 0.1 M borate buffer for pH 9 and 11).
-
For each pH condition, dilute the γ-Glu-Leu stock solution with the corresponding buffer to a final concentration (e.g., 1 mg/mL) in separate vials.
-
-
Incubation:
-
Take an initial sample (t=0) from each vial for immediate HPLC analysis.
-
Place the vials in a temperature-controlled incubator set to a specific temperature (e.g., 37°C or 50°C).
-
Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Immediately store these aliquots at -20°C or colder to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating intact γ-Glu-Leu from its degradation products (glutamic acid and leucine).
-
Analyze all collected samples (including the t=0 samples) by HPLC.
-
Integrate the peak area of the intact γ-Glu-Leu for each time point.
-
-
Data Analysis:
-
For each pH condition, calculate the percentage of γ-Glu-Leu remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of remaining γ-Glu-Leu versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the negative of the slope of this line.
-
The half-life (t₁/₂) of the dipeptide at each pH can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Signaling Pathways and Logical Relationships
The primary process governing the stability of γ-Glu-Leu in solution is non-enzymatic hydrolysis, which is influenced by the hydrogen ion (H⁺) or hydroxide ion (OH⁻) concentration. The following diagram illustrates the logical relationship between pH and the dominant degradation pathways.
References
Technical Support Center: γ-Glutamyl-Leucine (γ-Glu-Leu)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the storage and stability of γ-Glutamyl-Leucine (γ-Glu-Leu).
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of γ-Glu-Leu?
A1: When stored as a solid, γ-Glu-Leu is generally stable for at least four years under appropriate conditions.[1] However, stability is highly dependent on storage conditions, especially once in solution.
Q2: What are the primary degradation pathways for γ-Glu-Leu during storage?
A2: During storage, particularly in solution, γ-Glu-Leu is susceptible to two primary non-enzymatic degradation pathways:
-
Hydrolysis: The peptide bond can be cleaved by water, breaking down γ-Glu-Leu into its constituent amino acids: glutamic acid and leucine. This reaction is catalyzed by acidic or basic conditions.
-
Cyclization: The N-terminal γ-glutamyl residue can undergo intramolecular cyclization to form pyroglutamic acid (pGlu) and release leucine.[2][3][4][5] This reaction can occur spontaneously, especially under acidic (pH 4) or basic (pH 8) conditions and at elevated temperatures.[4][6]
Q3: How do storage conditions like temperature and pH affect the stability of γ-Glu-Leu solutions?
A3: Temperature and pH are critical factors. Elevated temperatures accelerate both hydrolysis and cyclization.[4] Acidic (e.g., pH < 5) and basic (e.g., pH > 7) conditions can significantly increase the rate of peptide bond hydrolysis. Cyclization to pyroglutamic acid is also favored at acidic and basic pH, with minimal formation observed around neutral pH (e.g., pH 6.2).[6]
Q4: I see unexpected peaks in my HPLC analysis of a stored γ-Glu-Leu solution. What could they be?
A4: Unexpected peaks are likely degradation products. Based on the known degradation pathways, these peaks could correspond to glutamic acid, leucine, or pyroglutamic acid. To confirm their identity, you should run standards of these compounds on your HPLC system under the same conditions.
Q5: What are the best practices for preparing and storing γ-Glu-Leu solutions to ensure stability?
A5: To maximize the stability of γ-Glu-Leu solutions, consider the following best practices:
-
Use a Stability-Optimized Buffer: Prepare solutions in a buffer with a pH close to neutral (pH 6-7) to minimize both acid/base-catalyzed hydrolysis and cyclization.
-
Control Temperature: Prepare solutions at a low temperature (e.g., on ice) and store frozen in single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) is preferable to room temperature.
-
Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation, a general concern for peptides.
-
Use High-Purity Solvents: Use HPLC-grade water and high-purity buffer components to avoid contaminants that could catalyze degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with γ-Glu-Leu.
Issue 1: Loss of Potency or Inconsistent Results in Bioassays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of γ-Glu-Leu Stock Solution | Verify the integrity of your stock solution. | Analyze an aliquot of your stock solution using a stability-indicating HPLC method (see Protocol 2). Compare the peak area of γ-Glu-Leu to that of a freshly prepared standard. The presence of significant additional peaks corresponding to glutamic acid, leucine, or pyroglutamic acid confirms degradation. |
| Improper Storage | Review your storage procedures. | Ensure solutions are stored at or below -20°C in single-use aliquots and in a pH 6-7 buffer. Avoid repeated freeze-thaw cycles. |
| Contamination of Solution | Check for microbial or chemical contamination. | If microbial contamination is suspected, filter-sterilize the solution (if appropriate for your application) and store it frozen. Ensure all glassware and reagents are of high purity. |
Issue 2: Appearance of New Peaks in Chromatogram Over Time
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis | Identify the degradation products. | Prepare standards of glutamic acid and leucine. Inject them into your HPLC system to compare their retention times with the new peaks in your aged γ-Glu-Leu sample. |
| Cyclization | Identify the degradation product. | Prepare a standard of pyroglutamic acid. Inject it into your HPLC system to compare its retention time with the new peaks in your aged γ-Glu-Leu sample. |
| Oxidation (Less Common) | Assess for oxidative degradation. | While less common for the amino acids in γ-Glu-Leu, if your solution contains oxidizing agents or has been exposed to air for extended periods at non-ideal pH, this is a possibility. This is more difficult to diagnose without mass spectrometry. Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
Data Presentation
The following table summarizes the potential degradation products of γ-Glu-Leu under different stress conditions. This information is critical for designing stability studies and interpreting results.
| Stress Condition | Primary Degradation Pathway | Expected Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Hydrolysis, Cyclization | Glutamic Acid, Leucine, Pyroglutamic Acid |
| Basic (e.g., 0.1 M NaOH, 60°C) | Hydrolysis, Cyclization | Glutamic Acid, Leucine, Pyroglutamic Acid |
| Neutral (e.g., Water, 60°C) | Hydrolysis | Glutamic Acid, Leucine |
| Oxidative (e.g., 3% H₂O₂, RT) | Oxidation (minor) | Oxidized forms of the dipeptide (less likely) |
| Photolytic (e.g., UV/Vis light, RT) | Photodegradation (minor) | Various photoproducts (structure dependent) |
Experimental Protocols
Protocol 1: Forced Degradation Study of γ-Glu-Leu
This protocol outlines a forced degradation study to identify the potential degradation products and pathways for γ-Glu-Leu.
Objective: To assess the stability of γ-Glu-Leu under various stress conditions.
Materials:
-
γ-Glu-Leu
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (HPLC grade)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of γ-Glu-Leu in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw a sample and dilute with mobile phase for HPLC analysis.
-
Photodegradation: Place an aliquot of the stock solution in a clear vial inside a photostability chamber and expose it to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber. After the exposure period, analyze both the exposed and control samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for γ-Glu-Leu
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of γ-Glu-Leu and its primary degradation products. Method optimization will be required.
Objective: To separate and quantify γ-Glu-Leu, glutamic acid, leucine, and pyroglutamic acid.
Instrumentation and Columns:
-
HPLC system with a UV detector or Mass Spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.
-
Standards: γ-Glu-Leu, L-Glutamic acid, L-Leucine, L-Pyroglutamic acid.
Procedure:
-
Standard Preparation: Prepare standard solutions of γ-Glu-Leu and its potential degradation products at known concentrations in the mobile phase.
-
Sample Preparation: Dilute samples from the forced degradation study or stability testing with the mobile phase to a suitable concentration.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for the peptide bond) or MS detection for higher specificity.
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 20 70 30 22 2 98 25 2 98 26 98 2 | 30 | 98 | 2 |
-
-
Data Evaluation: Identify the peaks for γ-Glu-Leu and its degradation products based on the retention times of the standards. Quantify the amount of each compound using a calibration curve generated from the standards.
Visualizations
Caption: Primary degradation pathways of γ-Glu-Leu in solution.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from Synthetic γ-Glu-Leu Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of trifluoroacetic acid (TFA) from synthetic gamma-Glutamyl-Leucine (γ-Glu-Leu) preparations. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to address common challenges encountered during this critical post-synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic γ-Glu-Leu?
Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and during purification by reverse-phase HPLC.[1][2] However, residual TFA can be detrimental to downstream applications for several reasons:
-
Biological Activity: TFA can alter the biological activity of peptides and interfere with cellular assays.[3][4]
-
Physicochemical Properties: The presence of TFA as a counterion affects the peptide's mass, which can lead to inaccuracies in quantification.[5]
-
Structural Analysis: TFA can interfere with spectroscopic methods used for determining peptide secondary structure.[6]
For sensitive applications, reducing TFA levels to less than 1% is often required.[4]
Q2: What are the most common methods for removing TFA from peptides like γ-Glu-Leu?
The primary techniques for TFA removal include:
-
Salt Exchange with a Stronger Acid (e.g., HCl) via Lyophilization: This widely used method involves replacing the TFA counter-ion with a more biologically benign one like chloride through repeated cycles of dissolution in a dilute HCl solution and lyophilization.[2][5]
-
Ion-Exchange Chromatography: This technique utilizes a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as acetate.[1][5]
-
Precipitation: This method involves precipitating the peptide from a solution in which TFA is soluble, thereby separating the two.[1]
Q3: How do I choose the best TFA removal method for γ-Glu-Leu?
The choice of method depends on several factors, including the required final purity, the scale of the process, and the sensitivity of your downstream application.
-
Lyophilization with HCl is a robust and effective choice for routine applications where a chloride salt form is acceptable.[5]
-
Ion-exchange chromatography is particularly useful when a specific, non-chloride counterion like acetate is desired, or if the peptide is sensitive to the acidic conditions of the HCl exchange method.[1][5]
Q4: Are there any potential side reactions to be aware of when removing TFA from γ-Glu-Leu?
Yes, the primary concern for γ-Glu-Leu is the potential for the N-terminal glutamic acid to cyclize and form pyroglutamic acid under acidic conditions.[7][8] This side reaction is catalyzed by acid and involves the intramolecular condensation of the γ-amino group with the α-carboxyl group of the glutamic acid residue. The rate of this reaction increases at lower pH values.[8][9]
Other potential side reactions, though less common for this dipeptide, can include dehydration of glutamine (if present) to a nitrile under strongly acidic conditions.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete TFA Removal | Insufficient acid concentration or too few lyophilization cycles. | Increase the number of lyophilization cycles with HCl (at least 3 cycles are recommended). Ensure the final HCl concentration is within the optimal range (e.g., 2-10 mM) to avoid peptide modification.[2][5] For ion-exchange chromatography, ensure a sufficient excess of the new counter-ion is used in the equilibration and wash buffers. |
| Low Peptide Recovery | Peptide loss during handling and transfers. Precipitation of the peptide during the exchange process. Irreversible binding to the ion-exchange resin. | Handle the peptide solution carefully to minimize losses. If precipitation occurs during HCl exchange, try dissolving the peptide at a lower concentration.[5] For ion-exchange chromatography, optimize the elution conditions (e.g., salt concentration, pH) to ensure complete recovery. |
| Formation of Pyroglutamic Acid | The acidic conditions of the TFA/HCl exchange method are too harsh. | Minimize the time the peptide is in the acidic solution before freezing and lyophilization. Consider using a lower concentration of HCl. Alternatively, use ion-exchange chromatography under milder pH conditions (around the isoelectric point of γ-Glu-Leu). |
| Peptide Degradation | Exposure to very strong acidic conditions (e.g., pH < 1) for extended periods. | Avoid using excessively high concentrations of HCl. The deprotonation/reprotonation cycle method, which involves a basic solution, can also be considered to avoid strongly acidic conditions, but requires careful pH control.[6] |
Quantitative Data Summary
The efficiency of TFA removal and peptide recovery can vary depending on the method and the specific peptide. The following table provides a general comparison based on data for small peptides.
| Method | TFA Removal Efficiency | Peptide Recovery Rate | Notes |
| Lyophilization from HCl (3 cycles) | >99% | 80-95% | Efficiency is dependent on the number of cycles.[11] |
| Ion-Exchange Chromatography | >95% | 70-90% | Can be optimized for high recovery and purity.[11] |
| Precipitation | Variable | Variable | Primarily for bulk TFA removal post-cleavage.[1] |
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol describes the exchange of TFA for chloride ions.
Methodology:
-
Dissolution: Dissolve the γ-Glu-Leu-TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][5]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[5]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[5]
-
Lyophilization: Lyophilize the frozen solution overnight until a dry, fluffy powder is obtained.
-
Repetition: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.[2]
-
Final Reconstitution: After the final lyophilization, the resulting γ-Glu-Leu hydrochloride salt can be reconstituted in the desired buffer for your experiment.
Logical Workflow for TFA/HCl Salt Exchange
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This protocol is designed to replace TFA with acetate using a strong anion exchange resin. The isoelectric point (pI) of γ-Glu-Leu is estimated to be approximately 3.16. This indicates the dipeptide will have a net negative charge at a pH above 3.16, making it suitable for anion exchange chromatography.
Methodology:
-
Resin Selection: Choose a strong anion exchange (SAX) resin.
-
Column Preparation: Prepare a small column with the SAX resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.[1]
-
Column Equilibration:
-
Wash the column with 1 M sodium acetate.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[1]
-
Equilibrate the column with a low ionic strength buffer at a pH where γ-Glu-Leu is negatively charged (e.g., pH 5-6).
-
-
Sample Loading: Dissolve the γ-Glu-Leu-TFA salt in the equilibration buffer and load it onto the column. The γ-Glu-Leu will bind to the resin, while the TFA counterions will flow through.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove all traces of TFA.
-
Elution: Elute the bound γ-Glu-Leu with a buffer containing a higher concentration of a competing anion, such as acetate (e.g., a gradient of 0 to 1 M sodium acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the peptide.
-
Desalting and Lyophilization: Pool the peptide-containing fractions. If the salt concentration is high, a desalting step (e.g., using a C18 SPE cartridge) may be necessary before lyophilizing to obtain the final γ-Glu-Leu acetate salt.
Logical Workflow for TFA/Acetate Salt Exchange
Caption: Workflow for TFA/Acetate Exchange via Ion-Exchange Chromatography.
Signaling Pathway and Logical Relationships
The decision-making process for selecting a TFA removal method can be visualized as follows:
Caption: Decision Pathway for TFA Removal Method Selection.
References
- 1. peptide.com [peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
troubleshooting low signal of gamma-Glu-leu in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity issues during the mass spectrometry analysis of gamma-glutamyl-leucine (γ-Glu-Leu).
Frequently Asked Questions (FAQs)
Q1: What is γ-Glu-Leu, and why is its analysis important?
A1: γ-Glu-Leu is a dipeptide in which the glutamic acid is linked to leucine via its gamma-carboxyl group. This is in contrast to the more common alpha-peptide bond. Analysis of γ-Glu-Leu is significant in fields such as food science, where it can act as a taste modulator, and in biomedical research for its potential role in various physiological processes.
Q2: Which ionization mode, positive or negative electrospray ionization (ESI), is better for γ-Glu-Leu analysis?
A2: Both positive and negative ESI modes can be utilized for the analysis of γ-Glu-Leu.
-
Positive Ion Mode ([M+H]⁺): This mode will protonate basic sites on the molecule, such as the N-terminal amine.
-
Negative Ion Mode ([M-H]⁻): This mode deprotonates acidic sites, primarily the two carboxyl groups. The optimal choice may depend on the sample matrix and instrument sensitivity. It is advisable to test both modes during method development to determine which provides a better signal-to-noise ratio for your specific application.
Q3: What type of liquid chromatography (LC) is most suitable for γ-Glu-Leu?
A3: Due to the high polarity of dipeptides like γ-Glu-Leu, Hydrophilic Interaction Chromatography (HILIC) is often the preferred method.[1] HILIC provides the necessary retention for such polar compounds, which might otherwise elute in the void volume with traditional reversed-phase chromatography.[1]
Q4: Can derivatization improve the signal intensity of γ-Glu-Leu?
A4: Yes, derivatization can improve the chromatographic properties and ionization efficiency of amino acids and small peptides.[2] Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to enhance hydrophobicity and improve signal intensity in LC-MS/MS analysis.[1][2]
Q5: What are "matrix effects," and how can they affect my γ-Glu-Leu signal?
A5: Matrix effects occur when components in the sample matrix co-elute with γ-Glu-Leu and interfere with its ionization in the mass spectrometer's source.[3][4] This can lead to ion suppression, which significantly reduces the signal intensity, or ion enhancement, which can also lead to inaccurate quantification.[3][4] Thorough sample preparation is crucial to minimize matrix effects.[5][6]
Troubleshooting Guide for Low γ-Glu-Leu Signal
Low or no signal for your γ-Glu-Leu standard or sample is a common issue. This guide provides a systematic approach to identify and resolve the root cause.
Visual Troubleshooting Workflow
Caption: A flowchart outlining the logical steps for troubleshooting low signal intensity of γ-Glu-Leu.
In-Depth Troubleshooting Steps
1. Problem: Poor Signal Intensity
Weak or undetectable peaks for γ-Glu-Leu can be frustrating. Several factors can contribute to this issue.[7]
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[7]
-
Ionization Efficiency: The choice of ionization technique and its parameters are critical.
-
ESI vs. APCI: Electrospray ionization (ESI) is generally preferred for polar molecules like dipeptides.[8][9] Atmospheric pressure chemical ionization (APCI) is more suitable for less polar compounds.[8][9]
-
Source Parameters: Regularly tune and calibrate your mass spectrometer.[7] This includes optimizing the ion source, mass analyzer, and detector settings. Key parameters to adjust include capillary voltage, nebulizer gas flow, and desolvation temperature.
-
-
Mass Accuracy and Resolution: Incorrect mass calibration can lead to mass errors, making it seem like your compound is not present.[7] Ensure your instrument is well-calibrated.[7]
2. Problem: Inconsistent Results and Matrix Effects
High variability in signal intensity between injections often points to matrix effects, specifically ion suppression.[5]
-
Sample Preparation: This is a critical first line of defense against matrix effects.[5]
-
Protein Precipitation (PPT): While simple, it may not be sufficient for complex matrices.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample by selectively isolating the analyte of interest.
-
Dilution: Simple dilution of the sample can sometimes mitigate matrix effects, but this may also reduce the analyte signal below the limit of detection.[6]
-
-
Chromatographic Separation: Ensure that γ-Glu-Leu is chromatographically resolved from the bulk of the matrix components. A good peak shape is also essential.
-
Column Choice: As mentioned, HILIC columns are often a good choice for retaining and separating polar dipeptides.[1]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve separation from interfering matrix components.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a basic method for cleaning up samples like plasma.
-
To 100 µL of the sample, add 400 µL of ice-cold acetonitrile. If available, the acetonitrile should contain a stable isotope-labeled internal standard for γ-Glu-Leu.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Method for γ-Glu-Leu Analysis
This provides a starting point for developing a robust LC-MS/MS method.
-
LC Column: A HILIC column (e.g., amide-based stationary phase, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) to promote hydrophilic interaction and retention. Decrease the percentage of B over time to elute the polar analytes.
-
Flow Rate: Dependent on column dimensions, typically 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Use an ESI source, likely in positive ion mode. Monitor for the specific precursor-to-product ion transition for γ-Glu-Leu.
Quantitative Data Summary
The following tables illustrate the impact of different experimental conditions on the signal intensity of γ-Glu-Leu. These are representative examples based on common findings in mass spectrometry.
Table 1: Effect of Sample Preparation on Signal Intensity
| Sample Preparation Method | Matrix | Relative Signal Intensity (%) |
| Dilute and Shoot | Plasma | 25 |
| Protein Precipitation | Plasma | 60 |
| Solid-Phase Extraction (SPE) | Plasma | 100 |
Table 2: Comparison of Ionization Sources
| Ionization Source | Relative Signal Intensity (%) | Comments |
| ESI | 100 | Generally optimal for polar dipeptides. |
| APCI | 15 | Less efficient for non-volatile, polar compounds. |
Signaling Pathway and Logical Relationship Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. microsaic.com [microsaic.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Quantification of γ-Glu-Leu in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of gamma-glutamyl-leucine (γ-Glu-Leu) from plasma samples, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your γ-Glu-Leu quantification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting endogenous matrix components, particularly phospholipids, are competing with γ-Glu-Leu for ionization in the MS source.[1][2][3][4][5] This is a very common issue in plasma analysis.[6][7] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method to remove interfering substances. Transition from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][8][9] Consider specialized phospholipid removal products.[2][10][11]2. Improve Chromatographic Separation: Modify your LC gradient to better resolve γ-Glu-Leu from the region where matrix components elute.[4]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for γ-Glu-Leu will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.[12][13] |
| Poor Reproducibility / High Variability (%RSD) | Inconsistent Matrix Effects: The extent of ion suppression or enhancement is varying between samples due to differences in the composition of the plasma matrix.[1][3]Erratic Elution of Contaminants: Buildup of phospholipids on the analytical column can lead to their inconsistent elution, affecting reproducibility.[2][3][14] | 1. Enhance Sample Cleanup: A more robust and consistent sample preparation method like SPE is crucial.[15][16] Automated sample preparation can also reduce variability.2. Incorporate a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[17]3. Column Washing: Implement a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. |
| Inaccurate Quantification (Poor Accuracy) | Uncompensated Matrix Effects: Calibration standards prepared in a neat solvent do not experience the same ion suppression/enhancement as the samples in a plasma matrix.[4][18] | 1. Use a SIL-IS: The SIL-IS provides the most accurate correction for matrix effects.[12]2. Matrix-Matched Calibration: Prepare your calibration standards in the same blank plasma matrix that your samples are in. This helps to ensure that the standards and samples experience similar matrix effects.[4]3. Standard Addition: Spike known amounts of γ-Glu-Leu standard into aliquots of your sample. This can be complex but is a powerful way to correct for matrix effects in individual samples. |
| Increasing Backpressure and Shortened Column Lifetime | Column Fouling: Accumulation of proteins and phospholipids from inadequately prepared plasma samples on the analytical column.[2][10][14] | 1. Improve Sample Preparation: Ensure your protein precipitation is complete and/or use a sample cleanup method that effectively removes phospholipids.[2][3]2. Use a Guard Column: A guard column installed before the analytical column will capture contaminants and can be replaced regularly, protecting the more expensive analytical column.3. Filter Samples: Centrifuge and filter all samples and extracts before injection to remove particulates. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for γ-Glu-Leu quantification in plasma?
A1: Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of an analyte, like γ-Glu-Leu, by the presence of co-eluting components in the sample matrix.[4][19] Plasma is a complex matrix containing high concentrations of proteins, salts, and phospholipids.[2][20] These components, especially phospholipids, can compete with γ-Glu-Leu in the electrospray ionization (ESI) source of a mass spectrometer, typically leading to a suppressed signal (ion suppression).[3][6] This suppression can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[1][4]
Q2: I am using protein precipitation (PPT) for my sample preparation. Is this sufficient?
A2: While protein precipitation is a quick and simple method to remove proteins, it is often insufficient for eliminating matrix effects in plasma analysis because it does not effectively remove phospholipids, which are a primary cause of ion suppression.[1][10][21] For sensitive and robust assays, more advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended to achieve a cleaner extract.[8][9][15][16] If you must use PPT, consider diluting the supernatant significantly before injection to lessen the impact of the remaining matrix components.[6]
Q3: What is the best way to compensate for matrix effects?
A3: The most effective and widely accepted method for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[12][13] A SIL-IS, such as ¹³C, ¹⁵N-labeled γ-Glu-Leu, is chemically identical to the analyte and will behave similarly during sample extraction, chromatography, and ionization.[22] Therefore, any signal suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS, allowing for a reliable and accurate quantitative correction.
Q4: How can I choose the right Solid-Phase Extraction (SPE) protocol?
A4: The choice of SPE sorbent and protocol depends on the physicochemical properties of γ-Glu-Leu. Since γ-Glu-Leu is a dipeptide and relatively polar, a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange retention mechanisms can be highly effective.[23][24] This provides an orthogonal cleanup approach, allowing for more selective removal of interfering matrix components.[25] It is recommended to screen a few different SPE sorbents (e.g., mixed-mode cation exchange, mixed-mode anion exchange, and polymeric reversed-phase) to determine the optimal one for your specific application, focusing on maximizing recovery of γ-Glu-Leu while minimizing the matrix effect.[15][16]
Q5: How can I assess the level of matrix effect in my current method?
A5: You can perform a quantitative assessment by comparing the peak area of an analyte spiked into an extracted blank plasma sample (post-extraction spike) with the peak area of the same analyte in a neat solvent.[17] The matrix factor (MF) is calculated as:
MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent)
An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. An MF value close to 1 suggests minimal matrix effect.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Peptide Analysis from Plasma
This table summarizes typical performance characteristics of common sample preparation techniques used for peptide analysis in plasma, highlighting their effectiveness in mitigating matrix effects.
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Phospholipid Removal | Resulting Matrix Effect | Speed/Simplicity | Reference(s) |
| Protein Precipitation (PPT) | 50-80% | Poor | High | Very Fast / Simple | [15][16][21] |
| Liquid-Liquid Extraction (LLE) | Variable (depends on solvent) | Good to Excellent | Low to Moderate | Moderate / Moderate | [6][8][9] |
| Solid-Phase Extraction (SPE) - Reversed Phase | 70-95% | Moderate to Good | Low to Moderate | Slow / Complex | [23] |
| Solid-Phase Extraction (SPE) - Mixed Mode | >75% | Good to Excellent | Low | Slow / Complex | [15][16][24] |
| Phospholipid Depletion Plates (e.g., HybridSPE) | >94% | Excellent (>95% removal) | Very Low | Fast / Simple | [2][26][21] |
Note: The values presented are typical ranges reported in the literature for peptide analysis and may vary depending on the specific peptide and experimental conditions.
Experimental Protocols & Visualizations
Protocol 1: Protein Precipitation (PPT)
This is a basic and rapid method for sample cleanup. While it may not be sufficient for all applications, it serves as a baseline procedure.
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing 1% formic acid, if desired for analyte stability). This represents a 3:1 solvent-to-plasma ratio.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. To reduce matrix effects, consider diluting the supernatant 1:1 or greater with the initial mobile phase.[6]
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. longdom.org [longdom.org]
- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 13. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 14. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cpcscientific.com [cpcscientific.com]
- 23. m.youtube.com [m.youtube.com]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. waters.com [waters.com]
- 26. selectscience.net [selectscience.net]
Technical Support Center: Chromatographic Separation of γ-Glu-Leu Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of γ-Glu-Leu (gamma-glutamyl-leucine) isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of γ-Glu-Leu isomers.
Q1: Why are my γ-Glu-Leu isomers co-eluting or showing poor resolution?
A1: Co-elution of γ-Glu-Leu isomers is a common challenge due to their similar physicochemical properties.[1] Several factors could be contributing to poor resolution. Consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The charge state of the dipeptides is highly dependent on the mobile phase pH. Small adjustments in pH can alter the ionization of the carboxylic acid and amino groups, potentially improving selectivity.[2] For ion-exchange chromatography, the mobile phase pH should be controlled to be at least one pH unit away from the isoelectric point (pI) of the isomers.[2]
-
Organic Modifier Gradient: In reversed-phase HPLC (RP-HPLC), a shallow gradient of the organic modifier (e.g., acetonitrile or methanol) can improve the separation of closely eluting peaks.[3]
-
Buffer System: The choice and concentration of the buffer can influence selectivity. For instance, phosphate buffers have been shown to improve the resolution of some peptide isomers in RP-HPLC.[1][2][3]
-
-
Evaluate Stationary Phase Chemistry:
-
Not all stationary phases are created equal. If you are using a standard C18 column, consider switching to a different chemistry that offers alternative selectivity. Phenyl-hexyl or biphenyl phases can provide different interactions. For highly polar isomers, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more effective.[1][4][5][6][7]
-
-
Adjust Temperature:
-
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution. However, the effect can be compound-specific, so it is an important parameter to screen.[8]
-
Q2: My peak shapes for γ-Glu-Leu are broad or tailing. What can I do?
A2: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the sample solvent.
-
Check for Secondary Interactions: Tailing peaks can result from unwanted interactions between the analytes and the stationary phase. This is particularly common with silica-based columns. Using a mobile phase with a sufficient buffer concentration or adding an ion-pairing agent like trifluoroacetic acid (TFA) can help to minimize these interactions.[9]
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. Injecting a sample in a strong solvent can lead to peak distortion.[10]
-
Lower the Flow Rate: Decreasing the flow rate can sometimes improve peak shape by allowing for better mass transfer, though this will increase the run time.[8]
-
Consider a Different Column: If the problem persists, the column itself may not be suitable. Consider a column with a different base particle (e.g., hybrid silica) or a different bonding chemistry.
Q3: I am using HILIC for separation, but the retention is not reproducible. Why?
A3: HILIC separations are notoriously sensitive to the water content of the mobile phase and the column equilibration time.
-
Strict Control of Water Content: The retention in HILIC is governed by a thin layer of water on the stationary phase.[11] Small variations in the water content of your organic solvent can lead to significant shifts in retention time. Always use fresh, high-purity solvents.
-
Sufficient Equilibration: HILIC columns require longer equilibration times compared to reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10-20 column volumes.
-
Sample Solvent: The sample should be dissolved in a high percentage of organic solvent, similar to the initial mobile phase, to ensure good peak shape and retention.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of γ-Glu-Leu isomers.
Caption: A flowchart for systematic troubleshooting of γ-Glu-Leu isomer separation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for separating γ-Glu-Leu isomers?
A1: The optimal mode depends on the specific isomers and the available instrumentation. Here's a comparison:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common starting point.[9] While challenging for polar dipeptides, optimization of mobile phase pH and gradient can be effective.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds like dipeptides that show little retention in RP-HPLC.[4][5][6][7] It often provides a different selectivity compared to RP-HPLC.
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[2][12] Since γ-Glu-Leu isomers may have slightly different isoelectric points, IEC can be a powerful tool.
-
Chiral Chromatography: If you are separating stereoisomers (e.g., L-γ-Glu-L-Leu from D-γ-Glu-L-Leu), a chiral stationary phase (CSP) is often necessary.[13][14]
Q2: How can I improve the selectivity of my separation?
A2: Improving selectivity involves changing the interactions between your analytes and the stationary/mobile phases.
-
Change the Stationary Phase: This is often the most effective way to alter selectivity. Moving from a C18 to a phenyl-hexyl, biphenyl, or HILIC column will introduce different separation mechanisms.
-
Modify the Mobile Phase:
-
pH: As mentioned, pH is a critical parameter for ionizable compounds like dipeptides.[2]
-
Organic Solvent: Switching from acetonitrile to methanol (or vice versa) in RP-HPLC can change selectivity.
-
Additives: Using different ion-pairing agents (e.g., TFA, formic acid) or buffer salts can influence retention and selectivity.[2][9]
-
Q3: Is derivatization necessary to separate γ-Glu-Leu isomers?
A3: Derivatization is not always necessary but can be a powerful strategy, especially for improving detection or enhancing chromatographic resolution.[15] For separating enantiomers, derivatization with a chiral reagent can allow for separation on a non-chiral column.[16] However, derivatization adds an extra step to sample preparation and can introduce variability. It is often worth exploring non-derivatization methods first.
Data Presentation
Table 1: Comparison of Chromatographic Modes for Dipeptide Isomer Separation
| Chromatographic Mode | Principle of Separation | Advantages for γ-Glu-Leu | Disadvantages for γ-Glu-Leu |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity. | Widely available columns and established methods. | May have low retention for polar dipeptides; isomers may co-elute.[15] |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Good retention for polar dipeptides; orthogonal selectivity to RP-HPLC.[4][7] | Sensitive to mobile phase water content; requires longer equilibration. |
| Ion-Exchange (IEC) | Separation based on net charge through interactions with a charged stationary phase. | Can be highly selective for isomers with different pI values.[2][12] | Requires buffered mobile phases; can be sensitive to salt concentration. |
| Chiral Chromatography | Enantioselective interactions with a chiral stationary phase or mobile phase additive. | The only reliable method for direct separation of enantiomers. | Columns can be expensive and have specific mobile phase requirements. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for γ-Glu-Leu Isomer Screening
This protocol provides a starting point for developing a separation method for γ-Glu-Leu isomers using RP-HPLC.
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-15 min: 2-30% B (shallow gradient)
-
15-16 min: 30-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-2% B
-
18.1-22 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 214 nm or Mass Spectrometry.
Protocol 2: General HILIC Method for γ-Glu-Leu Isomer Screening
This protocol provides a starting point for developing a separation method for γ-Glu-Leu isomers using HILIC.
-
Column: Amide or BEH HILIC, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient:
-
0-1 min: 0% B
-
1-12 min: 0-40% B
-
12-13 min: 40-95% B
-
13-15 min: 95% B
-
15-15.1 min: 95-0% B
-
15.1-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL (sample dissolved in 90% acetonitrile).
-
Detection: Mass Spectrometry.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for method development for the separation of γ-Glu-Leu isomers.
Caption: A workflow for developing a chromatographic method for γ-Glu-Leu isomer separation.
References
- 1. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis Methods for Peptide-Related Impurities in Peptide Drugs | MolecularCloud [molecularcloud.org]
- 3. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 5. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of gamma-Glu-Leu by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of gamma-glutamyl-leucine (γ-Glu-Leu) during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for γ-Glu-Leu analysis?
A1: In-source fragmentation is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the analyte of interest, in this case, γ-Glu-Leu, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it reduces the abundance of the intact parent ion, leading to decreased sensitivity and potentially inaccurate quantification. Furthermore, the fragment ions can interfere with the analysis of other compounds in the sample.
Q2: What are the typical fragment ions observed for γ-Glu-Leu?
A2: For γ-glutamyl dipeptides, a characteristic fragmentation pathway involves the neutral loss of ammonia (NH₃) from the glutamine residue. Other potential fragmentations can occur at the peptide bond. Understanding the expected fragments is crucial for troubleshooting.
Q3: Which ionization technique is most suitable for analyzing γ-Glu-Leu to minimize fragmentation?
A3: Electrospray ionization (ESI) is a widely used and effective soft ionization technique for analyzing peptides like γ-Glu-Leu.[1] However, even with ESI, in-source fragmentation can occur if the instrument parameters are not optimized. Other soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be considered, as they are known to produce minimal fragmentation for peptides.[2]
Q4: How does chromatography affect the analysis of γ-Glu-Leu and its fragments?
A4: Liquid chromatography (LC) is critical for separating γ-Glu-Leu from its isomers, such as α-Glu-Leu and γ-Glu-Ile, and from other components in the sample matrix that could interfere with the analysis.[3] A partial chromatographic resolution of γ-Glu-Leu and γ-Glu-Ile has been reported, highlighting the importance of a well-developed LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for accurate quantification.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the MS analysis of γ-Glu-Leu, with a focus on preventing in-source fragmentation.
Issue 1: High Abundance of Fragment Ions and Low Signal for Intact γ-Glu-Leu
Possible Cause: The energy in the ion source is too high, causing the γ-Glu-Leu molecules to fragment before detection. This is often due to suboptimal settings for the cone voltage (also known as fragmentor voltage or declustering potential) and/or the source temperature.[1]
Solutions:
-
Optimize Cone Voltage: This is one of the most critical parameters controlling in-source fragmentation. A higher cone voltage increases the energy of the ions, leading to more fragmentation. To reduce fragmentation, systematically lower the cone voltage.
-
Optimize Source Temperature: Elevated source temperatures can contribute to the thermal degradation and fragmentation of labile molecules like peptides.[1] It is advisable to use the lowest source temperature that still allows for efficient desolvation of the ESI droplets.
-
Adjust Gas Flows: Nebulizer and drying gas flow rates can influence the desolvation process and ion transfer. While their primary role is not to control fragmentation, suboptimal settings can indirectly affect ion stability.
Issue 2: Inconsistent Fragmentation and Poor Reproducibility
Possible Cause: Fluctuations in instrument parameters or sample matrix effects can lead to variable in-source fragmentation.
Solutions:
-
Systematic Parameter Optimization: Instead of arbitrary adjustments, perform a systematic optimization of the key source parameters. This can be done by infusing a standard solution of γ-Glu-Leu and varying one parameter at a time while monitoring the ratio of the intact ion to its fragments.
-
Matrix Effect Evaluation: The sample matrix can influence ionization efficiency and ion stability. Prepare calibration standards in a matrix that closely matches your samples to assess and compensate for matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-labeled γ-Glu-Leu) is highly recommended. Since the internal standard will experience the same in-source fragmentation as the analyte, it can help to correct for variations and improve the accuracy and precision of quantification.
Quantitative Data Summary
| Cone Voltage (V) | Source Temperature (°C) | Relative Abundance of Intact γ-Glu-Leu (%) | Relative Abundance of Fragment Ion (e.g., [M+H-NH₃]⁺) (%) |
| 100 | 350 | 30 | 70 |
| 80 | 350 | 55 | 45 |
| 60 | 350 | 80 | 20 |
| 40 | 350 | 95 | 5 |
| 60 | 450 | 70 | 30 |
| 60 | 250 | 88 | 12 |
Note: The optimal values will vary depending on the mass spectrometer make and model.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of γ-Glu-Leu in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set Initial MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: Start at a moderate value (e.g., 350 °C)
-
Nebulizer and Drying Gas: Use typical starting values for your instrument.
-
Mass Range: Scan a range that includes the m/z of the protonated γ-Glu-Leu and its expected fragments.
-
-
Vary Cone Voltage: Acquire mass spectra at a series of cone voltage settings, starting from a high value (e.g., 100 V) and decreasing in increments of 10 or 20 V down to a low value (e.g., 20 V). Allow the signal to stabilize at each setting before acquiring data.
-
Data Analysis: For each cone voltage setting, determine the peak intensities of the intact γ-Glu-Leu ion and its major fragment(s). Calculate the ratio of the fragment ion intensity to the sum of the intact and fragment ion intensities to determine the percentage of fragmentation.
-
Select Optimal Cone Voltage: Choose the cone voltage that provides the highest intensity for the intact γ-Glu-Leu ion while minimizing the intensity of the fragment ions.
Visualizations
References
Technical Support Center: Interference of Heparin in Gamma-Glutamyltransferase (GGT) Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and understanding the interference of heparin in gamma-glutamyltransferase (GGT) assays.
Frequently Asked Questions (FAQs)
Q1: What is heparin interference in GGT assays?
A1: Heparin interference in GGT assays refers to the phenomenon where the presence of heparin, a common anticoagulant, in blood samples can lead to inaccurate GGT activity measurements.[1][2][3] This interference typically manifests as a falsely elevated GGT result.[4]
Q2: What is the underlying mechanism of heparin interference in GGT assays?
A2: The primary mechanism of heparin interference is photometric.[1][2] Heparin, a negatively charged polysaccharide, can form complexes with various plasma proteins, including fibrinogen.[1][2] These complexes can precipitate under the specific pH and ionic strength conditions of the GGT assay, leading to increased turbidity of the sample.[1][2][5] This turbidity interferes with the spectrophotometric reading of the assay, causing an apparent increase in absorbance that is incorrectly interpreted as higher GGT activity.[1][2]
Q3: Which sample types are affected by heparin interference?
A3: Heparinized plasma is the primary sample type affected.[1][2] The interference can also be observed when heparin is added directly to serum.[1][4] For accurate results, non-hemolyzed serum is the preferred sample for GGT assays to avoid this issue.[5][6] While some procedures state that lithium heparinized plasma may be used, it is often discouraged by other manufacturers due to the risk of turbidity.[6][7]
Q4: How significant is the impact of heparin on GGT results?
A4: The effect of heparin can be quite significant, leading to markedly elevated GGT readings. For instance, one study observed that GGT activity in serum with added heparin was over three times higher than in serum alone.[4] The degree of interference can also be dependent on the concentration of heparin in the sample.[8][9]
Q5: Are all GGT assay methods equally susceptible to heparin interference?
A5: The interference has been reported with methods recommended by the Scandinavian Society for Clinical Chemistry and Clinical Physiology, and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC).[1][2] The Szasz modified method is also susceptible to this interference.[7][10] The specific formulation of reagents and the analytical system used can influence the extent of the interference.[8][9]
Troubleshooting Guide
Issue: Unexpectedly high GGT results in heparinized plasma samples.
This guide will help you identify and resolve potential heparin interference in your GGT assays.
Step 1: Initial Assessment
-
Review Sample Type: Confirm that the samples are indeed heparinized plasma. If serum samples are available from the same draw, re-running the GGT assay on the serum can help confirm if heparin is the source of the discrepancy.
-
Check for Visible Precipitate: Visually inspect the sample-reagent mixture for any signs of turbidity or precipitation.[3][5]
-
Analyze Reaction Kinetics: If your analyzer provides reaction curves, look for any unusual shapes or flags that might indicate interference.[3]
Step 2: Mitigation Strategies
If heparin interference is suspected, the following methods can be employed to mitigate its effects:
-
Use of Serum: The most straightforward solution is to use serum for GGT analysis, as it avoids the presence of anticoagulants like heparin.[4][5]
-
Increase Ionic Strength: The turbidity caused by heparin-protein complexes can be reduced or eliminated by increasing the ionic strength of the reaction mixture.[1][2] This can be achieved by adding extra sodium chloride (NaCl) to the assay.[1][2]
-
Enzymatic Removal of Heparin: The use of heparinase, an enzyme that degrades heparin, can be considered to neutralize its effect.[11] While commonly used in coagulation tests, its application in GGT assays would require validation.[11]
Step 3: Protocol Modification and Validation
If you must use heparinized plasma, consider the following protocol modifications. It is crucial to validate any modified protocol to ensure accurate and reproducible results.
-
Sample Dilution: Performing serial dilutions of the plasma sample can help assess for interference. A non-linear response upon dilution may suggest the presence of an interfering substance.[3]
-
Method Comparison: Compare the GGT results from heparinized plasma (with and without mitigation steps) to those from matched serum samples to determine the effectiveness of the intervention.
Quantitative Data Summary
The following tables summarize the quantitative effects of heparin on GGT assays as reported in the literature.
Table 1: Effect of Heparin on GGT Activity in Rat Samples
| Sample Type | Mean GGT Activity (U/L) | Standard Deviation (SD) |
| Serum (S) | 45.1 | 9.5 |
| Serum + Heparin (S + H) | 161.2 | 46.1 |
| Plasma with Heparin (P(H)) | 93.3 | 30.9 |
| Data from a study on Wistar rats, demonstrating a significant increase in GGT activity in the presence of heparin.[4] |
Table 2: Impact of Incomplete Filling of Lithium Heparin Tubes on GGT Activity
| Tube Filling Volume | Percentage Bias in GGT Activity |
| Half-draw | 10.3% |
| Low-draw (one-third full) | 16.6% |
| This data shows that a higher concentration of lithium heparin due to under-filling of collection tubes leads to a greater positive bias in GGT results.[8][12] |
Experimental Protocols
Methodology for GGT Assay (Szasz Modified)
This protocol is based on the widely used Szasz method, which is susceptible to heparin interference.
Principle: Gamma-glutamyltransferase catalyzes the transfer of the γ-glutamyl group from a donor substrate, L-γ-glutamyl-p-nitroanilide (GPNA), to an acceptor, glycylglycine. This reaction releases p-nitroaniline, a colored compound that can be measured spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[6][13]
Reagents:
-
R1 (Buffer/Acceptor): Tris buffer with glycylglycine.
-
R2 (Substrate): L-γ-glutamyl-p-nitroanilide.
-
Working Reagent: Prepared by mixing R1 and R2 according to the manufacturer's instructions.
Procedure:
-
Sample Preparation: Use fresh, non-hemolyzed serum or plasma. If using plasma, be aware of potential heparin interference.
-
Assay Reaction:
-
Pipette the working reagent into a cuvette and incubate at the specified temperature (e.g., 37°C).
-
Add the sample to the cuvette and mix.
-
Immediately start monitoring the change in absorbance at 405 nm.
-
-
Measurement: Record the change in absorbance per minute (ΔA/min).
-
Calculation: Calculate the GGT activity using the molar absorptivity of p-nitroaniline and the sample-to-reagent volume ratio.
Protocol to Mitigate Heparin Interference by Increasing Ionic Strength
This protocol modification aims to reduce turbidity in heparinized samples.
-
Prepare a concentrated NaCl solution: Prepare a sterile, high-purity NaCl solution (e.g., 1 M).
-
Determine Optimal NaCl Concentration: Empirically test the addition of small, precise volumes of the concentrated NaCl solution to the GGT assay reaction mixture to determine the minimal concentration needed to prevent turbidity without inhibiting the enzyme. This will require validation with both heparinized plasma and serum samples.
-
Modified Assay Procedure:
-
Add the determined volume of the NaCl solution to the working reagent before adding the sample.
-
Proceed with the standard GGT assay protocol.
-
-
Validation: Validate the modified protocol by comparing GGT results from heparinized plasma with those from matched serum samples to ensure the interference is overcome and the results are accurate.
Visualizations
References
- 1. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Heparin-induced increase in plasma and serum gamma-glutamyl transpeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acb.org.uk [acb.org.uk]
- 6. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 7. reddit.com [reddit.com]
- 8. Incomplete filling of lithium heparin tubes affects the activity of creatine kinase and gamma-glutamyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. researchgate.net [researchgate.net]
- 11. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medichem-me.com [medichem-me.com]
Technical Support Center: Analysis of gamma-Glu-Leu and the Conversion to Pyroglutamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the conversion of gamma-glutamyl-leucine (gamma-Glu-Leu) to pyroglutamate during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation a concern during the analysis of this compound?
Pyroglutamate (pGlu) is a cyclic derivative of the N-terminal glutamic acid residue in this compound.[1] Its formation is a significant concern during analysis because it introduces heterogeneity into the sample, leading to potential misidentification and inaccurate quantification.[2][3] The cyclization reaction results in a mass loss and a change in the charge of the molecule, which can complicate analytical techniques like mass spectrometry and chromatography.[1][4] Furthermore, the formation of pyroglutamate blocks the N-terminus, which can interfere with certain sequencing techniques like Edman degradation.[1]
Q2: What is the chemical mechanism for the conversion of this compound to pyroglutamate?
The formation of pyroglutamate from the gamma-glutamyl moiety of a dipeptide is an intramolecular cyclization reaction. The alpha-amino group of the glutamic acid residue acts as a nucleophile, attacking the gamma-amide bond. This results in the formation of a five-membered lactam ring (pyroglutamate) and the cleavage of the peptide bond, releasing the C-terminal amino acid (leucine in this case). This reaction can be catalyzed by acidic or basic conditions and is also influenced by temperature.[2][4][5]
Q3: Under what analytical conditions does this compound convert to pyroglutamate?
The conversion of gamma-glutamyl peptides to pyroglutamate is known to occur under various analytical conditions, particularly those involving heat and non-neutral pH. Specific conditions that promote this conversion include:
-
Elevated Temperatures: Heating samples, for instance during derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, can drive the cyclization reaction.[6][7]
-
Acidic Conditions: Acidic environments, such as those used for sample derivatization (e.g., with 2 M HCl in methanol) or during certain liquid chromatography separations, can catalyze pyroglutamate formation.[3][6]
-
In-source Conversion in Mass Spectrometry: The high-energy environment of a mass spectrometer's ion source can induce the cyclization of glutamine and glutamate residues to pyroglutamate, leading to analytical artifacts.[8][9] While this is well-documented for N-terminal glutamine and glutamate, similar in-source conversions can be anticipated for gamma-glutamyl peptides.
-
Sample Storage: Long-term storage of samples, especially at non-optimal pH and temperature, can lead to the spontaneous formation of pyroglutamate.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of an unexpected peak corresponding to the mass of pyroglutamate in LC-MS analysis. | In-source fragmentation or cyclization of this compound. | Optimize mass spectrometer source conditions to minimize in-source reactions.[9] Ensure chromatographic separation of this compound and pyroglutamate to distinguish between pre-existing and in-source formed pyroglutamate.[9] |
| Low recovery of this compound and a corresponding increase in a pyroglutamate-related peak. | Conversion of this compound to pyroglutamate during sample preparation or analysis. | Maintain a neutral pH (around 6.0-7.0) for all buffers and solutions.[1] Perform all sample preparation steps at low temperatures (e.g., 4°C).[1] Avoid excessive heating of the sample. |
| Inconsistent quantification of this compound across different analytical runs. | Variable rates of pyroglutamate formation due to slight differences in analytical conditions. | Strictly control pH, temperature, and incubation times during sample preparation and analysis. Use an internal standard, such as a stable isotope-labeled version of this compound, to account for analytical variability. |
| Failure to detect this compound after derivatization for GC-MS, but a prominent pyroglutamate peak is observed. | Complete conversion of this compound to a pyroglutamate derivative during the high-temperature derivatization step. | Consider alternative analytical methods that do not require high-temperature derivatization, such as LC-MS/MS.[10] If GC-MS is necessary, the method can be adapted to quantify the gamma-glutamyl peptide by measuring the resulting pyroglutamate derivative, using a similarly treated standard for calibration.[6] |
Quantitative Data Summary
| Condition | Effect on Pyroglutamate Formation | Reference |
| pH | Minimal formation at pH 6.2. Increased formation at pH 4 and pH 8. | [11] |
| Temperature | The half-life of N-terminal glutamic acid was approximately 9 months at 45°C in a pH 4.1 buffer. | [11] |
| Derivatization for GC-MS | Heating with 2 M HCl in methanol at 80°C for 60 minutes can lead to significant conversion of gamma-glutamyl peptides to pyroglutamate methyl ester. | [6][7] |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Sample Preparation and Storage
-
Buffer Selection: Whenever possible, use buffers with a pH between 6.0 and 7.0.[1]
-
Temperature Control: Conduct all sample preparation steps, including extraction and purification, at 4°C to minimize the rate of spontaneous cyclization.[1]
-
Short-term Storage: For storage of a few days to weeks, keep samples in a liquid form at 4°C in a buffer with a pH between 6.0 and 7.0.[1]
-
Long-term Storage: For long-term preservation, flash-freeze aliquots of the sample in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. Lyophilization is also a preferred method for long-term storage of stable peptides.[1]
Protocol 2: Detection and Quantification of Pyroglutamate using LC-MS/MS
-
Chromatographic Separation: Develop a liquid chromatography method that can baseline-separate this compound from pyroglutamate. This is crucial to differentiate between the analyte of interest and its cyclic artifact.[9] A reversed-phase C18 column is often suitable.[12]
-
Mass Spectrometry Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.
-
Define a specific precursor-to-product ion transition for this compound.
-
Define a specific precursor-to-product ion transition for pyroglutamate.
-
-
Quantification:
-
Generate a standard curve for both this compound and pyroglutamate using certified reference standards.
-
Quantify the amount of each compound in the sample by comparing their peak areas to the respective standard curves.
-
The relative abundance of pyroglutamate can be expressed as a percentage of the total (this compound + pyroglutamate).
-
Visualizations
Caption: Chemical conversion of this compound to pyroglutamate.
Caption: Recommended workflow for analyzing this compound while minimizing pyroglutamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of γ-Glu-Leu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis yield of γ-L-glutamyl-L-leucine (γ-Glu-Leu).
Frequently Asked Questions (FAQs)
Q1: Which enzyme is typically used for the synthesis of γ-Glu-Leu?
A1: The most common enzyme used for the synthesis of γ-Glu-Leu is γ-glutamyltranspeptidase (GGT) or γ-glutamyltransferase (EC 2.3.2.2).[1] This enzyme catalyzes the transfer of a γ-glutamyl group from a donor substrate to an acceptor. GGTs from bacterial sources like Bacillus subtilis and Escherichia coli are frequently employed for preparative synthesis due to their accessibility and catalytic efficiency.[2]
Q2: What is the reaction mechanism for the enzymatic synthesis of γ-Glu-Leu?
A2: The synthesis of γ-Glu-Leu by GGT follows a two-step, modified ping-pong mechanism.[1] First, the enzyme is acylated by a γ-glutamyl donor (e.g., L-glutamine), forming a γ-glutamyl-enzyme intermediate. Subsequently, the γ-glutamyl moiety is transferred to the acceptor amino acid, L-leucine, to form the γ-Glu-Leu dipeptide and regenerate the free enzyme.[1]
Q3: What are the primary competing reactions that lower the yield of γ-Glu-Leu?
A3: The two main side reactions that reduce the yield of the desired dipeptide are:
-
Hydrolysis: The enzyme transfers the γ-glutamyl group to water instead of L-leucine, resulting in the formation of glutamic acid.[3]
-
Autotranspeptidation: The γ-glutamyl donor, such as L-glutamine, can also act as an acceptor, leading to the formation of byproducts like γ-glutamylglutamine.[3][4]
Q4: How can the progress of the reaction be monitored?
A4: The most common methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] HPLC with a reverse-phase C18 column allows for the quantification of substrates (L-glutamine, L-leucine) and the product (γ-Glu-Leu).[1] TLC can be used for a more rapid, qualitative assessment of the reaction's progress.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of γ-Glu-Leu | 1. Suboptimal pH: The reaction pH is not in the optimal range for transpeptidation. 2. Incorrect Temperature: The reaction temperature is too high or too low for optimal enzyme activity. 3. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. 4. Substrate Issues: Incorrect substrate concentrations or degradation of substrates. | 1. Adjust pH: Increase the pH to the alkaline range (pH 9.0-10.0) to favor the transpeptidation reaction over hydrolysis. Use a stable buffer system like Tris-HCl or potassium phosphate.[4] 2. Optimize Temperature: Maintain the reaction temperature at the enzyme's optimum, which for many bacterial GGTs is around 37°C.[5][6] 3. Verify Enzyme Activity: Test the enzyme activity using a standard assay. If necessary, use a fresh batch of the enzyme. 4. Check Substrates: Use fresh, high-purity L-glutamine and L-leucine. Verify their concentrations before starting the reaction. |
| High Levels of Byproducts (e.g., Glutamic Acid, γ-Glutamylglutamine) | 1. Hydrolysis Dominates Transpeptidation: The reaction conditions favor the transfer of the γ-glutamyl group to water. 2. Autotranspeptidation is Prevalent: The γ-glutamyl donor is acting as an acceptor. | 1. Increase pH and Adjust Substrate Ratio: As with low yield, increasing the pH to around 10.0 can significantly reduce hydrolysis.[4] Also, increasing the molar ratio of the acceptor (L-leucine) to the donor (L-glutamine) can drive the reaction towards the synthesis of γ-Glu-Leu.[1] 2. Modify Donor Substrate: In some cases, using D-glutamine as the γ-glutamyl donor can reduce the formation of γ-glutamylglutamine byproducts. |
| Difficulty in Product Purification | 1. Presence of Unreacted Substrates and Byproducts: The final reaction mixture contains a complex mixture of compounds with similar properties. | 1. Optimize Reaction Conditions: First, aim to maximize the conversion of substrates to the desired product to simplify the downstream purification. 2. Use Ion-Exchange Chromatography: Anion exchange chromatography is an effective method for separating the desired dipeptide from unreacted amino acids and byproducts.[1] |
Data Summary of Optimal Reaction Conditions
The following table summarizes the optimal conditions for the enzymatic synthesis of γ-glutamyl dipeptides using γ-glutamyltranspeptidase, which can be applied to the synthesis of γ-Glu-Leu.
| Parameter | Optimal Range/Value | Enzyme Source | Reference |
| pH | 9.0 - 10.0 | Bacillus subtilis | [6][7] |
| Temperature | 37°C | Bacillus subtilis | [6] |
| γ-Glutamyl Donor (L-Glutamine) | 100 mM - 300 mM | E. coli / B. subtilis | [1][8] |
| Acceptor (L-Leucine) | 100 mM - 300 mM | E. coli / B. subtilis | [1][8] |
| Donor:Acceptor Molar Ratio | 1:1 to 1:3 | General | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-Glu-Leu using GGT
Materials:
-
γ-glutamyltranspeptidase (GGT) from Bacillus subtilis or E. coli
-
L-glutamine (γ-glutamyl donor)
-
L-leucine (acceptor)
-
Tris-HCl buffer (100 mM)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Reaction Mixture Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 10.0. Dissolve L-glutamine and L-leucine in the buffer to final concentrations of 100 mM each (for a 1:1 molar ratio).
-
Enzyme Addition: Add γ-glutamyltranspeptidase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction time can range from 3 to 24 hours. Monitor the reaction's progress periodically by taking small aliquots for analysis by HPLC or TLC.
-
Reaction Termination: Once the reaction has reached the desired yield, terminate it by heating the mixture to 100°C for 10 minutes to denature and precipitate the enzyme.[1]
-
Post-Reaction Processing: Centrifuge the mixture to remove the precipitated enzyme. The supernatant containing γ-Glu-Leu can then be taken for purification.
Protocol 2: HPLC Analysis of γ-Glu-Leu Synthesis
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Standards: L-glutamine, L-leucine, and purified γ-Glu-Leu
Procedure:
-
Sample Preparation: Dilute aliquots from the reaction mixture with an appropriate solvent (e.g., water or mobile phase A).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of mobile phase A and B. A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 210-220 nm.[1]
-
-
Quantification: Run standards of L-glutamine, L-leucine, and γ-Glu-Leu to determine their retention times and to generate standard curves for quantification.
Visualizations
Caption: General workflow for the enzymatic synthesis of γ-Glu-Leu.
Caption: Competing reactions in GGT-catalyzed γ-Glu-Leu synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Synthesis of γ-Glutamyl Dipeptides Catalysed by Mutant E. coli γ-Glutamyltransferases [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of γ-glutamyltranspeptidase from Bacillus subtilis SK11.004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the Hydrolytic Kinetics of Gamma-Glutamyl Transferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gamma-Glutamyl Peptide Quantification
Welcome to the technical support center for gamma-glutamyl peptide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in gamma-glutamyl peptide quantification?
The most significant sources of variability in gamma-glutamyl peptide quantification often stem from sample preparation, matrix effects, and the inherent instability of the peptides themselves. Inconsistent sample handling can lead to degradation, while components in the sample matrix can interfere with analytical measurements, particularly in LC-MS/MS analysis.[1][2]
Q2: How can I minimize the degradation of my gamma-glutamyl peptide samples?
To minimize degradation, it is crucial to control temperature and pH. The γ-glutamyl peptide bond is susceptible to hydrolysis.[3] Storing stock solutions at -20°C or -80°C in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[3][4] For solutions, using an acidic buffer with a pH between 4 and 5 can help minimize hydrolysis.[3][4] If the experimental matrix contains biological components like cell lysates or serum, consider the presence of enzymes such as γ-glutamyltransferase (GGT) that can degrade the peptides. In such cases, adding enzyme inhibitors or heat-inactivating the matrix may be necessary.[3]
Q3: What are matrix effects and how do they impact my results?
Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[2] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] These effects are a common issue in LC-MS/MS analysis of complex biological samples.[1][2]
Troubleshooting Guides
Issue 1: Poor Peak Shape in LC-MS/MS Analysis
Description: You are observing broad, tailing, or split peaks for your gamma-glutamyl peptide during LC-MS/MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Injection Solvent | The solvent used to dissolve the final sample extract should be similar in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[1] |
| Column Overload or Contamination | Try reducing the injection volume or diluting the sample. If the problem persists, the analytical column may need to be flushed or replaced.[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase influences the ionization state of the peptide. For basic peptides analyzed in positive ion mode ESI, an acidic mobile phase is often used to promote protonation.[1] Ensure the pH is optimized for your specific analyte and column. |
Issue 2: Inconsistent Quantification and Suspected Matrix Effects
Description: You are observing high variability in your quantitative results between samples, suggesting the presence of matrix effects.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ion Suppression or Enhancement | The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[1] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate normalization. |
| Insufficient Chromatographic Separation | Optimize your chromatographic method to separate the analyte from the bulk of the matrix components. This can be achieved by modifying the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar compounds).[1] |
| Confirmation of Matrix Effects | To confirm and quantify matrix effects, a post-extraction spiking experiment can be performed.[2] This involves comparing the analyte's signal in a post-spiked blank matrix extract to the signal in a neat solution.[2] |
Issue 3: Artefactual Formation of Pyroglutamate
Description: You detect a pyroglutamate (pGlu) peak in your analysis, which may be an artifact from your sample preparation, especially when using GC-MS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Derivatization Conditions | During derivatization for GC-MS analysis, particularly with methanolic HCl, γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate.[5][6][7] Be aware that at longer reaction times, pGlu can be further hydrolyzed to glutamic acid.[5][6][7] |
| LC-MS/MS Artefacts | Pyroglutamate can also be artefactually formed from glutamine and glutamic acid during LC-MS/MS analysis.[6] |
| Accurate Quantification Strategy | While artefactual formation is a pitfall, the conversion to pGlu can be used as a specific and quantitative method for γ-glutamyl peptides in GC-MS. This involves using a stable-isotope labeled internal standard that also converts to a deuterated pGlu derivative.[5][6] |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study for Peptide Stability Assessment
This protocol provides a framework for assessing the stability of a gamma-glutamyl peptide under various stress conditions.
-
Prepare a Stock Solution: Dissolve the gamma-glutamyl peptide in high-purity water to a known concentration (e.g., 1 mg/mL).[3]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[3]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.[3]
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at 60°C.[3]
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition. Neutralize the acidic and basic samples.[3]
-
Analysis: Analyze the samples by a stability-indicating HPLC method to separate and quantify the parent peptide from its degradation products.[3]
Workflow 2: Troubleshooting Poor Peak Shape in LC-MS/MS
This diagram illustrates the logical steps to troubleshoot suboptimal peak shapes in your chromatograms.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Differentiating γ-Glu-Leu from α-Glu-Leu by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of isomeric peptides is a critical challenge. This guide provides an objective comparison of the mass spectrometric behavior of gamma-glutamyl-leucine (γ-Glu-Leu) and alpha-glutamyl-leucine (α-Glu-Leu), offering detailed experimental protocols and supporting data to aid in their differentiation.
The distinction between α- and γ-linked glutamyl peptides is crucial in various fields, from food science to drug development, as the linkage type can significantly impact the molecule's biological activity and taste profile. While these isomers have the same molecular weight, their structural differences lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS), enabling their unambiguous identification.
Key Differentiating Features
The primary method for distinguishing between α- and γ-Glu-Leu relies on the characteristic fragmentation pathways observed during collision-induced dissociation (CID) in a mass spectrometer. Protonated α-glutamyl dipeptides are known to undergo a facile loss of water, while γ-glutamyl dipeptides characteristically lose ammonia.
| Feature | α-Glu-Leu | γ-Glu-Leu |
| Precursor Ion (m/z) | 261.14 | 261.14 |
| Characteristic Neutral Loss | H₂O (18 Da) | NH₃ (17 Da) |
| Major Characteristic Fragment Ion (m/z) | 102 | 130 |
| Chromatographic Behavior | Typically elutes earlier in reversed-phase chromatography | Typically elutes later in reversed-phase chromatography |
Experimental Protocol: LC-MS/MS Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the successful separation and identification of these isomers.
1. Sample Preparation:
-
Dissolve synthetic standards of α-Glu-Leu and γ-Glu-Leu in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the two isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS to identify the precursor ion at m/z 261.14, followed by product ion scans (MS/MS) of this precursor.
-
Collision Energy: The collision energy should be optimized to generate characteristic fragment ions. A typical starting point would be in the range of 15-30 eV.
-
Key Transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM):
-
α-Glu-Leu: 261.14 -> 102.05
-
γ-Glu-Leu: 261.14 -> 130.05
-
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the underlying chemical differences that enable differentiation, the following diagrams illustrate the experimental workflow and the distinct fragmentation patterns of the two isomers.
Experimental workflow for differentiating α-Glu-Leu and γ-Glu-Leu.
The distinct fragmentation pathways are a direct result of the different peptide bond locations. In α-Glu-Leu, the proximity of the alpha-carboxyl group facilitates the loss of a water molecule. In γ-Glu-Leu, the gamma-carboxyl group is involved in the peptide bond, and the free alpha-amino group is prone to elimination as ammonia.
Key fragmentation pathways for α-Glu-Leu and γ-Glu-Leu.
Conclusion
The differentiation of γ-Glu-Leu and α-Glu-Leu by mass spectrometry is a reliable and robust method when leveraging their distinct fragmentation behaviors. By employing a well-optimized LC-MS/MS protocol, researchers can confidently identify and quantify these isomers. The characteristic loss of water for the α-isomer and ammonia for the γ-isomer, leading to unique fragment ions at m/z 102 and 130 respectively, provides a definitive means of structural assignment. This guide provides the necessary framework for implementing this analysis in your laboratory.
A Comparative Analysis of the Biological Activities of γ-Glutamyl-Leucine and γ-Glutamyl-Valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related dipeptides, γ-Glutamyl-Leucine (γ-Glu-Leu) and γ-Glutamyl-Valine (γ-Glu-Val). These compounds, found in various fermented foods and legumes, are gaining increasing interest for their potential physiological effects, including their "kokumi" taste-enhancing properties and their roles in cellular signaling.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway involved in their mechanism of action.
Core Biological Activity: Calcium-Sensing Receptor (CaSR) Activation
Both γ-Glu-Leu and γ-Glu-Val exert their primary biological effects through the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in a variety of physiological processes.[2][3][4] The activation of CaSR by these dipeptides is allosteric, meaning they enhance the receptor's sensitivity to its primary ligand, extracellular calcium. This modulation of CaSR activity is central to their "kokumi" taste sensation and is implicated in their other potential health benefits.
The structure of the second amino acid residue (Leucine or Valine) is a critical determinant of the peptide's activity on the CaSR. Studies on the structure-activity relationship of γ-glutamyl peptides have highlighted that a moderately sized, aliphatic, and neutral substituent at this position, such as Leucine or Valine, is crucial for potent CaSR activation.[2][3][4]
Comparative Quantitative Data
The following table summarizes the available quantitative data for the biological activities of γ-Glu-Leu and γ-Glu-Val.
| Biological Activity | γ-Glutamyl-Leucine (γ-Glu-Leu) | γ-Glutamyl-Valine (γ-Glu-Val) | Reference |
| Kokumi Taste Threshold | 3.3 - 9.4 mmol/L (in aqueous solution) | 3.3 - 9.4 mmol/L (in aqueous solution) | [1] |
Note: The kokumi taste threshold is the concentration at which the mouthfulness, thickness, and continuity of a food matrix are enhanced.
Signaling Pathway Diagram
The primary signaling pathway initiated by the binding of γ-Glu-Leu and γ-Glu-Val to the Calcium-Sensing Receptor (CaSR) is depicted below. Activation of the CaSR typically leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade can lead to various cellular responses, including the modulation of downstream signaling pathways like the NF-κB pathway.
References
- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Kokumi Taste Intensity of Gamma-Glutamyl Peptides
For Researchers, Scientists, and Drug Development Professionals
The sensation of kokumi, a Japanese term describing richness, mouthfulness, and the enhancement of basic tastes, is primarily elicited by a class of compounds known as gamma-glutamyl (γ-glutamyl) peptides. These peptides, while often tasteless on their own, play a crucial role in modulating and amplifying sweet, salty, and umami flavors. This guide provides a comparative analysis of the kokumi taste intensity of various γ-glutamyl peptides, supported by experimental data and detailed methodologies, to aid in their application in food science and pharmaceutical development.
Comparative Kokumi Taste Intensity
The intensity of the kokumi sensation varies significantly among different γ-glutamyl peptides. This variation is attributed to the specific amino acid residue linked to the γ-glutamyl moiety, which influences the peptide's interaction with the calcium-sensing receptor (CaSR), the primary receptor for kokumi substances.[1][2][3][4][5][6] The following table summarizes the relative kokumi intensity and sensory thresholds of several key γ-glutamyl peptides based on available scientific literature.
| γ-Glutamyl Peptide | Chemical Structure | Relative Kokumi Intensity | Sensory Threshold | Source Food Examples |
| γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) | γ-Glu-Val-Gly | Very High (12.8 times stronger than GSH)[1][7] | 66 µmol/kg[8] | Soy sauce, fish sauce, fermented shrimp paste[8][9][10] |
| Glutathione (GSH) (γ-Glu-Cys-Gly) | γ-Glu-Cys-Gly | Moderate | >1000 µmol/kg[8] | Garlic, yeast extract, meats[1][11] |
| γ-Glutamyl-Alanine (γ-EA) | γ-Glu-Ala | High (showed highest affinity for T1R1-MSG and T1R2-sucrose receptors in a molecular modeling study)[12] | Not specified | Spanish dry-cured ham[13] |
| γ-Glutamyl-Valine (γ-EV) | γ-Glu-Val | High | Not specified | Edible beans, miso[1][14] |
| γ-Glutamyl-Leucine (γ-EL) | γ-Glu-Leu | Moderate | 3.3 - 9.4 mmol/L (for unspecific sensation)[14][15] | Edible beans, miso[1][14] |
| γ-Glutamyl-Phenylalanine (γ-EF) | γ-Glu-Phe | Moderate | Not specified | Miso, soybeans[1][16] |
| γ-Glutamyl-Tyrosine (γ-EY) | γ-Glu-Tyr | Not specified | Not specified | Soybeans[16] |
| γ-Glutamyl-Methionine (γ-EM) | γ-Glu-Met | Not specified | Not specified | Spanish dry-cured ham[13] |
| γ-Glutamyl-Cysteinyl-β-Alanine | γ-Glu-Cys-β-Ala | High (threshold decreased by a factor of 32 in a savory matrix)[14][15] | Not specified | Edible beans[14][15] |
| γ-Glutamyl-S-methyl-L-cysteinylglycine | γ-Glu-S-Me-Cys-Gly | High (most active in a CaSR assay among tested sulfur-containing peptides)[2] | Not specified | Not specified |
Experimental Protocols
The evaluation of kokumi taste intensity relies on a combination of sensory analysis by trained panelists and instrumental analysis for quantification.
Sensory Evaluation of Kokumi Peptides
A common methodology for assessing kokumi intensity involves the following steps:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. These individuals are trained to recognize and rate the intensity of kokumi characteristics, such as mouthfulness, thickness, and the enhancement of basic tastes (umami, salty, sweet).
-
Tasting Solutions:
-
Reference Solution: A basic taste solution is prepared, for example, a solution containing monosodium glutamate (MSG) for umami and sodium chloride (NaCl) for saltiness.
-
Test Solutions: The γ-glutamyl peptide to be evaluated is added to the reference solution at a specific concentration.
-
-
Evaluation Procedure: Panelists are presented with the reference and test solutions in a blinded and randomized order. They are asked to rate the intensity of specific attributes (e.g., overall taste intensity, mouthfulness, lingering aftertaste) on a defined scale (e.g., a line scale or a category scale).
-
Data Analysis: The sensory scores are collected and statistically analyzed to determine if the addition of the γ-glutamyl peptide resulted in a significant enhancement of the perceived taste intensity compared to the reference solution. For instance, one study observed that the addition of γ-glutamyl peptides to a chicken broth model significantly enhanced its mouthfulness, complexity, and the long-lastingness of the savory taste.[14][15]
Quantification of γ-Glutamyl Peptides by LC-MS/MS
The concentration of γ-glutamyl peptides in food matrices is typically determined using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: The food sample is homogenized and subjected to an extraction procedure to isolate the peptides. This often involves deproteinization using methods like ethanolic precipitation.[13]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. The peptides are separated on a column based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated peptides are then introduced into a mass spectrometer. The instrument is operated in a specific mode, such as Parallel Reaction Monitoring (PRM), to selectively detect and quantify the target γ-glutamyl peptides based on their specific mass-to-charge ratios and fragmentation patterns.[13]
-
Quantification: The concentration of each peptide is determined by comparing its peak area to that of a known concentration of a synthetic standard.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological and experimental processes involved in the study of kokumi peptides.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination and quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in commercial soy sauces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kokumi Taste Active Peptides Modulate Salt and Umami Taste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for γ-Glu-Leu Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of the dipeptide gamma-glutamyl-leucine (γ-Glu-Leu). The validation of such methods is critical for reliable quantification in research and clinical settings, particularly given the emerging role of γ-Glu-Leu as a potential biomarker in cardio-metabolic diseases.[1][2] This document outlines the performance of a widely-used analytical technique, provides a detailed experimental protocol for method validation using a certified reference material (CRM), and presents a visual workflow to guide researchers.
Method Performance Comparison
The quantification of γ-Glu-Leu in biological matrices is most commonly and effectively achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for distinguishing γ-Glu-Leu from other structurally similar molecules in complex samples like serum or cell lysates.[3][4] While other techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be used for peptide analysis, they often lack the specificity and sensitivity of MS-based methods, especially at the low concentrations relevant for biological samples.[5][6][7]
The following table summarizes typical performance characteristics of a validated UHPLC-MS/MS method for the analysis of γ-glutamyl dipeptides, based on published literature. This data can serve as a benchmark when establishing and validating a method for γ-Glu-Leu.
| Validation Parameter | UHPLC-MS/MS Performance | Alternative Methods (e.g., HPLC-UV/FLD) |
| Linearity (r²) | > 0.99 | Typically > 0.99, but may have a narrower linear range |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (% RSD) | < 15% (Intra- and Inter-day) | < 20% |
| Limit of Quantification (LOQ) | Low nM to sub-nM range | µM to high nM range |
| Selectivity | High (based on precursor/product ion transitions) | Moderate to low (potential for co-eluting interferences) |
Experimental Protocol: Validation of a UHPLC-MS/MS Method for γ-Glu-Leu
This protocol describes the steps for validating an analytical method for the quantification of γ-Glu-Leu in a biological matrix (e.g., human serum) using a commercially available high-purity standard as a Certified Reference Material (CRM).
1. Materials and Reagents:
-
γ-Glu-Leu Certified Reference Material (high purity standard)
-
Stable Isotope Labeled (SIL) γ-Glu-Leu (Internal Standard)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human serum (or other relevant biological matrix)
-
Protein precipitation agent (e.g., methanol, acetonitrile)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column suitable for peptide separations.
3. Standard Preparation:
-
Primary Stock Solution of CRM: Accurately weigh and dissolve the γ-Glu-Leu CRM in a suitable solvent (e.g., water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Serially dilute the primary stock solution to prepare a series of calibration standards covering the expected concentration range in the samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the SIL-γ-Glu-Leu.
4. Sample Preparation:
-
Thaw biological samples (e.g., serum) on ice.
-
To an aliquot of the sample, add the IS working solution.
-
Precipitate proteins by adding a cold protein precipitation agent (e.g., 3 volumes of methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase starting condition.
5. UHPLC-MS/MS Analysis:
-
Chromatographic Conditions: Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of γ-Glu-Leu from other matrix components.
-
Mass Spectrometric Conditions: Optimize the MS parameters (e.g., ion source temperature, gas flows) for the detection of γ-Glu-Leu and its SIL-IS. Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the IS to ensure high selectivity and sensitivity.
6. Method Validation Experiments:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The linearity should be assessed by the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these QC samples in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). Accuracy is determined as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).
-
Selectivity: Analyze blank matrix samples from at least six different sources to assess for any interfering peaks at the retention time of γ-Glu-Leu.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Assess the stability of γ-Glu-Leu in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).
Visualizing the Workflow and Biological Context
To aid in understanding the validation process and the biological relevance of γ-Glu-Leu, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method for γ-Glu-Leu.
Caption: Simplified pathway showing the formation of γ-Glu-Leu from glutathione.
References
- 1. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Gamma-Glu-Leu and Other Dipeptides on Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the receptor binding affinity of the dipeptide gamma-glutamyl-leucine (γ-Glu-Leu) against other notable dipeptides. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, in-depth experimental methodologies, and visual representations of key biological processes.
Unveiling the "Kokumi" Sensation: Gamma-Glu-Leu and the Calcium-Sensing Receptor
Gamma-glutamyl dipeptides, including γ-Glu-Leu, are recognized for imparting a "kokumi" sensation, which enhances the perception of sweet, salty, and umami tastes.[1][2][3] This effect is mediated through the activation of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor.[1][2] The binding of these dipeptides to the CaSR allosterically modulates the receptor, leading to downstream signaling events that influence taste perception.[4]
Comparative Binding Affinities of Kokumi Dipeptides
The potency of various γ-glutamyl dipeptides in activating the CaSR has been evaluated, with significant variations observed based on the constituent amino acids. While a specific half-maximal effective concentration (EC50) for γ-Glu-Leu is not extensively documented in the readily available literature, its minimum effective concentration for CaSR activation has been reported as greater than 10 mM. In contrast, other γ-glutamyl dipeptides exhibit significantly higher potency.
| Dipeptide | Receptor | Minimum Effective Concentration (mM) | Reference |
| γ-Glu-Leu | CaSR | >10 | [5] |
| γ-Glu-Ala | CaSR | 0.3 | [5] |
| γ-Glu-Cys | CaSR | 0.003 | [5] |
| γ-Glu-Val | CaSR | 0.1 | [5] |
| γ-Glu-Val-Gly | CaSR | 0.0001 | [6] |
| Glutathione (γ-Glu-Cys-Gly) | CaSR | 0.003 | [6] |
This table summarizes the minimum effective concentrations of various γ-glutamyl dipeptides required to activate the Calcium-Sensing Receptor (CaSR).
Expanding the Dipeptide Landscape: Interactions with Bitter and Umami Receptors
Beyond the kokumi sensation, dipeptides play a role in other taste modalities, primarily through interactions with bitter and umami taste receptors.
Bitter Dipeptides and the T2R Receptors
A variety of di- and tripeptides are known to elicit a bitter taste by activating members of the T2R (Taste Receptor type 2) family.[1] The human bitter taste receptor T2R1 has been identified as a key receptor for several bitter peptides.[1] Generally, tripeptides exhibit greater potency in activating T2R1 compared to dipeptides. For instance, the tripeptide Phe-Phe-Phe is a potent activator of T2R1, with an EC50 value in the micromolar range.[1] While numerous dipeptides are known to be bitter, specific EC50 values for their interaction with T2R receptors are not as commonly reported as for other receptor ligands.
Umami Dipeptides and the T1R1/T1R3 Receptor
The sensation of umami is primarily mediated by the T1R1/T1R3 receptor, a heterodimer of two G-protein coupled receptors.[7][8] While the primary agonist for this receptor is L-glutamate, certain peptides can enhance the umami taste. The interaction of dipeptides with the T1R1/T1R3 receptor is complex and often involves a synergistic effect with glutamate.[7] Quantitative binding affinities (Kd or EC50 values) for dipeptides acting alone on the T1R1/T1R3 receptor are not well-documented, with research often focusing on their enhancement properties.
Experimental Protocols
The determination of dipeptide binding affinity and receptor activation relies on established in vitro cellular assays. A common methodology involves the use of Human Embryonic Kidney 293 (HEK293) cells engineered to express the receptor of interest.
Calcium-Sensing Receptor (CaSR) Activation Assay
This assay measures the ability of a dipeptide to activate the CaSR by detecting changes in intracellular calcium concentration.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cells are transiently or stably transfected with a plasmid encoding the human CaSR using a suitable transfection reagent.
Calcium Imaging:
-
Transfected cells are plated onto collagen-coated glass-bottom dishes.
-
After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
The cells are then washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Baseline fluorescence is recorded using a fluorescence microscope equipped with a calcium imaging system.
-
The dipeptide of interest is added to the cells at various concentrations, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data is typically normalized to the baseline fluorescence and expressed as a fold change or a ratio of fluorescence intensities at different wavelengths (for ratiometric dyes like Fura-2).
-
EC50 values are calculated by plotting the concentration-response curve and fitting the data to a sigmoidal dose-response equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by γ-glutamyl dipeptides and a typical experimental workflow for assessing receptor activation.
References
- 1. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Interaction between umami peptide and taste receptor T1R1/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two distinct determinants of ligand specificity in T1R1/T1R3 (the umami taste receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of γ-Glu-Leu and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of the dipeptide gamma-glutamyl-leucine (γ-Glu-Leu) and its analogs. Understanding the metabolic fate of these compounds is crucial for their development as potential therapeutic agents or as components of drug delivery systems. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the primary metabolic pathway.
Executive Summary
γ-Glutamyl dipeptides play a role in various physiological processes and are primarily metabolized by the enzyme γ-glutamyltransferase (GGT). Their stability in biological matrices is a critical determinant of their bioavailability and therapeutic efficacy. This guide presents available data on the metabolic half-life of γ-Glu-Leu analogs and outlines the experimental procedures used to assess their stability.
Data Presentation: Metabolic Stability of γ-Glu-Leu Analogs
Direct comparative metabolic stability data for γ-Glu-Leu and a wide range of its analogs in various biological matrices is limited in publicly available literature. However, studies on closely related γ-glutamyl dipeptides provide valuable insights into their relative stability. The following table summarizes the available quantitative data.
| Compound | Biological Matrix | Half-life (t½) | Reference(s) |
| γ-L-Glutamyl-L-cysteine | Rat Serum | 11 ± 1 min | [1] |
| γ-L-Glutamyl-L-cysteine | Human Plasma | 17 ± 8 min | [1] |
| γ-L-Glutamyl-D-cysteine | Rat Serum | More stable than L-isomer | [1] |
| γ-Glu-Val | Caco-2 cells | Transported intact | [2] |
Note: The study on γ-L-Glutamyl-D-cysteine indicated a significantly lower initial velocity of degradation compared to the L-isomer, suggesting greater stability, though a specific half-life was not reported[1]. The study on γ-Glu-Val focused on its transport across an intestinal cell monolayer and demonstrated that the dipeptide remains intact during this process, implying a degree of stability against intestinal peptidases[2].
Key Metabolic Pathway: Enzymatic Degradation by γ-Glutamyltransferase (GGT)
The primary pathway for the metabolism of γ-glutamyl dipeptides involves the action of γ-glutamyltransferase (GGT), a cell-surface enzyme. GGT catalyzes the transfer of the γ-glutamyl moiety from the dipeptide to an acceptor molecule, which can be an amino acid, another peptide, or water (hydrolysis). This process leads to the cleavage of the γ-glutamyl dipeptide.
Caption: Metabolic degradation of γ-glutamyl dipeptides by γ-glutamyltransferase (GGT).
Experimental Protocols
Below are detailed protocols for assessing the metabolic stability of dipeptides in plasma and a general workflow for such an experiment.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: General workflow for an in vitro metabolic stability assay of dipeptides.
Detailed Protocol for Dipeptide Stability Assay in Rat Plasma
This protocol is adapted from general procedures for peptide stability assays in plasma.
1. Materials and Reagents:
- Test dipeptides (e.g., γ-Glu-Leu and its analogs)
- Rat plasma (heparinized)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA)
- Internal standard (IS) - a stable peptide with similar chromatographic properties
- 96-well plates
- Incubator shaker
- Centrifuge
- LC-MS/MS system
2. Preparation of Solutions:
- Dipeptide Stock Solution: Prepare a 1 mM stock solution of each test dipeptide in a suitable solvent (e.g., water or DMSO).
- Working Solution: Dilute the stock solution with PBS to a final concentration of 100 µM.
- Internal Standard (IS) Solution: Prepare a working solution of the IS in ACN with 0.1% FA at a concentration suitable for LC-MS/MS detection.
- Quenching Solution: Cold ACN with 0.1% FA and the internal standard.
3. Incubation Procedure:
- Thaw frozen rat plasma at 37°C.
- In a 96-well plate, add 90 µL of rat plasma to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- To initiate the reaction, add 10 µL of the 100 µM dipeptide working solution to each well to achieve a final concentration of 10 µM.
- Incubate the plate at 37°C with constant shaking.
- At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in the respective wells by adding 200 µL of the cold quenching solution. The 0-minute time point is quenched immediately after the addition of the dipeptide.
4. Sample Processing:
- After the final time point, seal the plate and vortex for 2 minutes.
- Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the plasma proteins.
- Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent dipeptide at each time point.
- The method should be optimized for the specific mass transitions of each dipeptide and the internal standard.
6. Data Analysis:
- Calculate the percentage of the dipeptide remaining at each time point relative to the 0-minute time point.
- Plot the natural logarithm of the percentage of remaining dipeptide against time.
- The slope of the linear regression of this plot corresponds to the degradation rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Conclusion
The metabolic stability of γ-Glu-Leu and its analogs is a critical factor influencing their potential as therapeutic agents. The available data suggests that modifications, such as the use of D-amino acids, can significantly enhance stability. The primary enzyme responsible for their degradation is GGT. The provided protocols offer a framework for conducting further comparative studies to elucidate the structure-stability relationships within this class of dipeptides, which will be instrumental in the design of more robust and effective molecules for drug development.
References
- 1. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Isomeric Peptides: A Comparative Guide to the Fragmentation Analysis of γ- and α-Glutamyl Peptides
For researchers, scientists, and drug development professionals, the precise structural characterization of peptides is paramount. This guide provides a comprehensive comparison of the fragmentation patterns of γ- and α-glutamyl peptides, two common isomers whose differentiation is critical in various fields, from food science to clinical diagnostics. Supported by experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification of these isomeric peptides using mass spectrometry.
The key distinction in the fragmentation of these isomers lies in the nature of the glutamyl linkage. In α-glutamyl peptides, the peptide bond is formed via the α-carboxyl group of the glutamic acid residue, as is typical in protein synthesis. In contrast, γ-glutamyl peptides feature an isopeptide bond involving the γ-carboxyl group from the glutamic acid side chain. This structural difference leads to distinct and predictable fragmentation pathways upon collision-induced dissociation (CID), enabling their differentiation by tandem mass spectrometry (MS/MS).
Comparative Fragmentation Analysis
Mass spectrometry has proven to be an effective method for distinguishing between γ- and α-glutamyl peptide linkages due to their distinct fragmentation patterns.[1] Under CID conditions, protonated α-glutamyl dipeptides are characterized by the neutral loss of a water molecule (H₂O) and the formation of a characteristic glutamic acid immonium ion. Conversely, protonated γ-glutamyl dipeptides typically exhibit a neutral loss of an ammonia molecule (NH₃).[2]
This fundamental difference provides a reliable diagnostic tool for identifying the type of glutamyl linkage in an unknown peptide sample. The relative abundances of these and other fragment ions can be used for quantitative comparison.
Data Presentation: γ-Glu-Val vs. α-Glu-Val
To illustrate these differences, the following tables summarize the expected major fragment ions for the isomeric dipeptides, γ-glutamyl-valine (γ-Glu-Val) and α-glutamyl-valine (α-Glu-Val).
| Precursor Ion (m/z) | Characteristic Neutral Loss | Key Diagnostic Fragment Ion (m/z) | Other Major Fragment Ions (m/z) |
| 247.12 | NH₃ (17.03 Da) | 130.05 | 118.09, 84.08 |
| Precursor Ion (m/z) | Characteristic Neutral Loss | Key Diagnostic Fragment Ion (m/z) | Other Major Fragment Ions (m/z) |
| 247.12 | H₂O (18.01 Da) | 102.05 | 118.09, 72.08 |
Experimental Protocols
The following protocols outline the key experimental steps for the separation and fragmentation analysis of γ- and α-glutamyl peptides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation
A robust method for the separation of glutamyl peptide isomers involves hydrophilic interaction chromatography (HILIC).[3]
-
Chromatographic Column: An amide-based stationary phase, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm), is effective for separating these polar isomers.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient might start at 95% B, decreasing to 40% B over 10 minutes, followed by a wash and re-equilibration step. The specific gradient should be optimized for the specific isomers of interest.
-
Flow Rate: A flow rate of 0.3 mL/min is commonly used.
-
Injection Volume: 5 µL.
Mass Spectrometry and Collision-Induced Dissociation (CID)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A triple quadrupole or a hybrid quadrupole-Orbitrap mass spectrometer can be used for MS/MS analysis.
-
MS1 Scan: A full scan from m/z 50-500 is performed to identify the precursor ions of the glutamyl peptides.
-
MS/MS Fragmentation: The precursor ion of interest is isolated and subjected to CID.
-
Collision Gas: Argon is commonly used as the collision gas.
-
Collision Energy: The collision energy should be optimized for each peptide to achieve sufficient fragmentation. A starting point of 15-25 eV is recommended.
-
-
Data Acquisition: The resulting product ion spectra are acquired.
Visualization of Fragmentation and Biological Pathways
To further clarify the processes described, the following diagrams illustrate the distinct fragmentation pathways and a relevant biological signaling pathway involving γ-glutamyl peptides.
Figure 1. Fragmentation Pathways of α- and γ-Glutamyl Peptides.
Figure 2. Experimental Workflow for Isomer Analysis.
Figure 3. Signaling Pathway of γ-Glutamyl Peptides via CaSR.
References
A Comparative Guide to Assessing the Purity of Synthetic γ-Glu-Leu by HPLC and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for synthetic peptides is a critical step in research, development, and quality control of peptide-based therapeutics and research tools. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of synthetic gamma-Glutamyl-Leucine (γ-Glu-Leu). We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most suitable analytical strategy.
Introduction to γ-Glu-Leu and its Purity Assessment
γ-Glu-Leu is a dipeptide with the glutamate linked to leucine via its gamma-carboxyl group. Synthetic routes to γ-Glu-Leu can introduce various impurities, including diastereomers (L-Glu-D-Leu, D-Glu-L-Leu, D-Glu-D-Leu), unreacted starting materials, byproducts from protecting group removal, and deletion or insertion sequences if synthesized on a solid phase. Therefore, robust analytical methods are essential to ensure the purity and quality of the final product.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and widely accepted method for assessing the purity of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity. However, for a polar dipeptide like γ-Glu-Leu, alternative HPLC methods and other analytical techniques may offer advantages in terms of resolution, sensitivity, and orthogonality of data.
Comparison of Analytical Techniques for γ-Glu-Leu Purity
This guide compares four key analytical techniques for assessing the purity of synthetic γ-Glu-Leu:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Capillary Electrophoresis (CE)
-
Thin-Layer Chromatography (TLC)
The following sections provide a detailed overview of each technique, including experimental protocols and comparative performance data.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for peptide purity analysis due to its high resolution and reproducibility.[1] Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of synthetic γ-Glu-Leu and separate it from potential hydrophobic and less polar impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes is a good starting point and should be optimized for the specific impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 210-230 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the lyophilized γ-Glu-Leu sample in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Performance Comparison: RP-HPLC Stationary Phases
The choice of the stationary phase in RP-HPLC can significantly impact the separation of peptides and their impurities. A comparison between a traditional C18 column and a Phenyl-Hexyl column is presented below. Phenyl-Hexyl columns offer alternative selectivity due to π-π interactions with aromatic residues, which can be beneficial for separating certain impurities.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time of γ-Glu-Leu (min) | 8.5 | 7.2 |
| Resolution of γ-Glu-Leu from a key impurity | 1.8 | 2.2 |
| Peak Asymmetry (Tailing Factor) | 1.2 | 1.1 |
| Theoretical Plates | 15,000 | 16,500 |
This is illustrative data based on typical performance characteristics.
Experimental Workflow for RP-HPLC Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3] It is particularly well-suited for the separation of polar compounds that show poor retention in RP-HPLC. For a polar dipeptide like γ-Glu-Leu, HILIC can provide orthogonal selectivity to RP-HPLC, offering a more complete picture of the sample's purity.
Experimental Protocol: HILIC
Objective: To separate γ-Glu-Leu from polar impurities and potential diastereomers.
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: HILIC column with an amide or diol stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 90% Acetonitrile, 10% Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the lyophilized γ-Glu-Leu sample in 70% acetonitrile/30% water to a concentration of 1 mg/mL.
Performance Comparison: RP-HPLC vs. HILIC
| Parameter | RP-HPLC (C18) | HILIC (Amide) |
| Retention of γ-Glu-Leu | Moderate | Strong |
| Separation of Diastereomers | Often challenging | Potentially better |
| Elution Order | More hydrophobic elute later | More hydrophilic elute later |
| Mobile Phase Compatibility with MS | Good (with TFA) | Excellent (with volatile salts) |
This is illustrative data based on typical performance characteristics.
Logical Relationship of Orthogonal Methods
Alternative Analytical Techniques
While HPLC is the dominant technique, other methods can provide valuable, complementary information on the purity of synthetic γ-Glu-Leu.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field. It is a high-efficiency technique that requires minimal sample and solvent consumption. For charged peptides like γ-Glu-Leu, CE can be a powerful tool for purity analysis and for resolving impurities with subtle differences in charge.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV absorbance at 200 nm.
-
Sample Preparation: Dissolve the γ-Glu-Leu sample in water or the BGE to a concentration of 0.5 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for a qualitative or semi-quantitative assessment of purity. It can be used as a quick screening tool to check for the presence of major impurities.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1, v/v/v).
-
Sample Application: Spot a small amount of the dissolved γ-Glu-Leu sample (1-5 µg) onto the TLC plate.
-
Development: Develop the plate in a sealed chamber saturated with the mobile phase until the solvent front reaches near the top of the plate.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin solution followed by heating).
-
Analysis: Calculate the retardation factor (Rf) for the main spot and any impurity spots.
Performance Comparison of Alternative Techniques
| Technique | Principle | Throughput | Resolution | Quantitative Capability |
| Capillary Electrophoresis | Charge-to-size ratio | High | Very High | Excellent |
| Thin-Layer Chromatography | Partitioning/Adsorption | Very High | Low to Moderate | Semi-quantitative to Quantitative (with densitometry) |
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthetic γ-Glu-Leu depends on the specific requirements of the analysis, including the desired level of resolution, quantitative accuracy, and throughput.
-
RP-HPLC remains the gold standard for quantitative purity analysis, offering high resolution and robustness. The choice between a C18 and a Phenyl-Hexyl column can be optimized to improve the separation of specific impurities.
-
HILIC provides an excellent orthogonal method to RP-HPLC, particularly for resolving polar impurities and potential diastereomers that may be difficult to separate by reversed-phase.
-
Capillary Electrophoresis is a high-efficiency alternative that offers a different separation mechanism based on charge, making it a valuable tool for comprehensive characterization.
-
Thin-Layer Chromatography serves as a rapid and cost-effective screening method for qualitative purity assessment.
For comprehensive and regulatory-compliant characterization of synthetic γ-Glu-Leu, a combination of orthogonal methods, such as RP-HPLC and either HILIC or CE, is highly recommended to ensure the identification and quantification of all potential impurities.
References
A Head-to-Head Comparison of Chromatography Columns for the Separation of gamma-Glu-Leu
For researchers, scientists, and drug development professionals engaged in the analysis of dipeptides, the efficient separation of γ-glutamyl-leucine (gamma-Glu-Leu) is a critical step. The choice of chromatography column significantly impacts the quality of separation, influencing key parameters such as retention, resolution, and peak shape. This guide provides an objective, data-driven comparison of three commonly employed column technologies for this application: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).
The selection of an optimal column depends on the specific requirements of the analysis, including the sample matrix, desired throughput, and the need for compatibility with mass spectrometry. This document summarizes quantitative data from various studies to facilitate an informed decision-making process.
Performance Comparison of Columns for this compound Separation
The following table provides a head-to-head comparison of different columns based on their performance in separating this compound and structurally similar compounds.
| Column Type | Stationary Phase | Principle of Separation | Typical Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase | C18 (Octadecylsilane) | Hydrophobic interaction | Acetonitrile/Water with acid modifier (e.g., formic acid) | High efficiency, excellent for peptide separations, MS-compatible.[1][2] | Poor retention for very polar compounds. |
| C8 (Octylsilane) | Hydrophobic interaction | Methanol/Water or Acetonitrile/Water with modifiers | Less hydrophobic than C18, offering different selectivity.[3] | May provide insufficient retention for some peptides. | |
| HILIC | Zwitterionic Sulfobetaine | Partitioning into a water-enriched layer on the stationary phase | High organic content (e.g., Acetonitrile) with a small amount of aqueous buffer | Excellent retention for highly polar compounds like this compound.[4][5] | Longer equilibration times, potential for peak tailing.[6] |
| Ion-Exchange | Sulfonated Polystyrene-divinylbenzene | Electrostatic interaction between charged analytes and the stationary phase | Aqueous buffers with varying pH and/or ionic strength | Highly selective for charged molecules, suitable for complex biological samples. | Sensitive to mobile phase pH and ionic strength, may not be directly MS-compatible without desalting. |
Experimental Workflow
The general workflow for the separation and analysis of this compound using chromatography is depicted in the following diagram. This process includes sample preparation, chromatographic separation, and subsequent detection, typically by mass spectrometry.
Figure 1. A generalized workflow for the chromatographic analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each column type based on published literature.
Reversed-Phase Chromatography Protocol (Waters ACQUITY UPLC BEH C18)
This protocol is adapted from methods used for the separation of small peptides and amino acid derivatives.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% to 30% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Sample Preparation: Biological samples are deproteinized using a cold organic solvent (e.g., methanol or acetonitrile) followed by centrifugation. The supernatant is then diluted with Mobile Phase A prior to injection.
HILIC Protocol (Merck SeQuant® ZIC®-HILIC)
This protocol is based on methodologies for the separation of polar metabolites, including amino acids and small peptides.
-
Column: Merck SeQuant® ZIC®-HILIC, 3.5 µm, 2.1 x 150 mm.[4][5][7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 90% Mobile Phase B, hold for 2 minutes, then a linear gradient to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: ESI-MS in positive ion mode.
-
Sample Preparation: Samples are extracted with a high percentage of organic solvent (e.g., 80% acetonitrile) to ensure compatibility with the initial mobile phase conditions and to precipitate proteins.
Ion-Exchange Chromatography Protocol (Bio-Rad Aminex HPX-87H)
This protocol is generalized from methods for the analysis of organic acids and amino acids.
-
Column: Bio-Rad Aminex HPX-87H, 9 µm, 7.8 x 300 mm.[8][9][10]
-
Mobile Phase: 5 mM Sulfuric Acid in Water.
-
Elution: Isocratic.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm or Refractive Index (RI). For enhanced sensitivity and specificity, post-column derivatization with ninhydrin can be employed, with detection at 570 nm.
-
Sample Preparation: Samples should be filtered through a 0.45 µm filter. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
Signaling Pathways and Logical Relationships
The separation of this compound is often a component of broader metabolomic studies aimed at understanding cellular metabolism and signaling pathways. For instance, gamma-glutamyl dipeptides are involved in the gamma-glutamyl cycle, which plays a crucial role in glutathione metabolism and amino acid transport.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wcds.ualberta.ca [wcds.ualberta.ca]
- 7. mz-at.de [mz-at.de]
- 8. hplcmart.com [hplcmart.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad.com [bio-rad.com]
Comparative Biological Effects of L-γ-Glu-Leu vs. D-γ-Glu-Leu: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable scarcity of direct comparative studies on the biological effects of L-γ-glutamyl-leucine (L-γ-Glu-Leu) and its stereoisomer, D-γ-glutamyl-leucine (D-γ-Glu-Leu). Research to date has predominantly focused on the naturally occurring L-isomer, investigating its roles in metabolic processes and taste perception. Consequently, a detailed, data-driven comparison of the two stereoisomers is not possible at this time.
The majority of studies on γ-glutamyl-leucine do not specify the stereoisomer used, but it is generally presumed to be the L-form due to its prevalence in biological systems. L-γ-Glu-Leu has been identified as a dipeptide involved in various physiological and pathological states.[1][2] For instance, elevated levels of γ-Glu-Leu in the serum have been causally associated with an increased risk of cardio-metabolic diseases, including obesity and type 2 diabetes.[1][2][3] This dipeptide is thought to exert its effects through involvement in inflammatory processes, oxidative stress, and glucose metabolism, potentially by activating calcium-sensing receptors.[1]
Furthermore, L-γ-Glu-Leu is recognized as a "kokumi" substance, a compound that enhances the mouthfulness, complexity, and long-lasting taste of foods.[4] It has been isolated from various food sources, including cheeses and sourdough bread.[4]
While there is extensive research on the differential effects of L- and D-amino acids in other contexts, such as their incorporation into peptides for pharmacological studies to enhance stability or alter receptor interactions, this level of investigation has not been extensively applied to γ-glutamyl-leucine.[5][6] The stereochemistry of amino acids is crucial for their biological function, as enzymes and receptors are highly specific for a particular stereoisomer. For example, L-leucine is a proteinogenic amino acid that plays a key role in muscle protein synthesis via the mTOR pathway, whereas D-leucine is not incorporated into proteins through the standard ribosomal machinery but has been explored for its potential as a glutamate receptor antagonist.[5]
Given the stereospecificity of biological systems, it is highly probable that L-γ-Glu-Leu and D-γ-Glu-Leu would exhibit distinct biological activities. Potential areas of differential effects could include:
-
Receptor Binding and Activation: The affinity and efficacy of the two isomers for receptors, such as glutamate receptors or calcium-sensing receptors, would likely differ significantly.
-
Enzymatic Metabolism: The susceptibility of each isomer to degradation by peptidases would vary, leading to different pharmacokinetic profiles.
-
Cellular Uptake and Transport: The transport of these dipeptides across cell membranes is likely mediated by stereospecific transporters.
Future Research Directions
To elucidate the distinct biological roles of L-γ-Glu-Leu and D-γ-Glu-Leu, dedicated comparative studies are necessary. A potential experimental workflow to investigate these differences is outlined below.
Caption: Proposed workflow for the comparative analysis of L-γ-Glu-Leu and D-γ-Glu-Leu.
Conclusion
References
- 1. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Pharmacological Characterization of Novel Glucagon-like Peptide-2 (GLP-2) Analogues with Low Systemic Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
correlation of gamma-Glu-leu levels with other metabolic markers
A comprehensive analysis of current research reveals a significant correlation between elevated levels of the dipeptide gamma-glutamyl-leucine (γ-Glu-Leu) and a host of metabolic abnormalities, including insulin resistance, obesity, and an increased risk for cardiovascular disease. This guide synthesizes findings from recent studies, presenting a comparative overview of how γ-Glu-Leu levels stack up against other critical metabolic markers.
Emerging evidence strongly suggests that γ-Glu-Leu is more than just a passive biomarker, but an active participant in the pathophysiology of metabolic syndrome.[1][2] Studies have demonstrated a causal link between higher concentrations of γ-Glu-Leu and an increased risk for a variety of cardio-metabolic issues.[1][2] This guide will delve into the experimental data supporting these correlations, outline the methodologies used in key research, and visualize the intricate relationships between γ-Glu-Leu and other metabolic indicators.
Quantitative Correlation Analysis
The following table summarizes the observed correlations between serum γ-Glu-Leu levels and various metabolic markers from a cross-sectional study involving 1,289 subjects. This data highlights the consistent association of γ-Glu-Leu with markers of obesity, dyslipidemia, and impaired glucose metabolism.
| Metabolic Marker | Correlation with gamma-Glu-Leu | Significance (p-value) | Study Population |
| Obesity Markers | |||
| Body Mass Index (BMI) | Positive Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| Waist Circumference (WC) | Positive Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| Waist-to-Hip Ratio (WHR) | Positive Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| Lipid Profile | |||
| Triglycerides (TG) | Positive Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| High-Density Lipoprotein (HDL) Cholesterol | No significant association | > 0.05 | 1,289 subjects from a cross-sectional survey |
| Low-Density Lipoprotein (LDL) Cholesterol | No significant association | > 0.05 | 1,289 subjects from a cross-sectional survey |
| Blood Pressure | |||
| Systolic Blood Pressure (SBP) | Positive Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| Diastolic Blood Pressure (DBP) | Positive Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| Glycemic Control | |||
| Fasting Insulin | Nominal Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| Fasting Glucose | Nominal Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Nominal Association | < 0.05 | 1,289 subjects from a cross-sectional survey |
Experimental Protocols
The findings presented are primarily based on a cross-sectional study that employed untargeted metabolomics and genetic analysis to investigate the role of γ-Glu-Leu in metabolic disease.
Study Design and Population
A total of 1,289 individuals participated in a cross-sectional survey on metabolic syndrome in eastern China.[2] Anthropometric measurements, blood pressure, and fasting blood samples were collected from all participants.
Metabolite Profiling
Serum levels of γ-Glu-Leu were quantified using an untargeted metabolomics approach. This technique allows for the comprehensive analysis of a wide range of small molecules in a biological sample.
Genotyping and Mendelian Randomization
To investigate the causal relationship between γ-Glu-Leu and metabolic risk factors, a two-stage genome-wide association study (GWAS) was conducted to identify single nucleotide polymorphisms (SNPs) associated with serum γ-Glu-Leu levels.[1][2] Subsequently, a one-sample Mendelian randomization (MR) analysis was performed. MR uses genetic variants as instrumental variables to assess the causal effect of a modifiable exposure (in this case, γ-Glu-Leu levels) on a disease outcome (cardio-metabolic risk factors), minimizing confounding factors.[2] Four SNPs (rs12476238, rs56146133, rs2479714, and rs12229654) were identified as being associated with serum γ-Glu-Leu levels and were used as instrumental variables in the MR analysis.[1][2]
Visualizing the Connections
The following diagrams illustrate the key relationships and pathways discussed in this guide.
Caption: Logical flow from upstream factors to elevated γ-Glu-Leu and its correlated metabolic markers.
Caption: Workflow of the key experimental study investigating γ-Glu-Leu and metabolic risk.
The Role of Gamma-Glutamyl Transferase (GGT)
The enzyme gamma-glutamyl transferase (GGT) plays a crucial role in the synthesis of γ-glutamyl dipeptides. GGT catalyzes the transfer of a gamma-glutamyl group from donors like glutathione to acceptor amino acids, such as leucine, to form γ-Glu-Leu.[3] Elevated serum GGT activity has long been recognized as a marker for liver dysfunction but is also increasingly associated with metabolic syndrome, insulin resistance, and cardiovascular disease.[3][4][5][6] The positive correlation between GGT levels and various components of the metabolic syndrome, such as BMI, triglycerides, and blood pressure, mirrors the associations observed for γ-Glu-Leu, suggesting a shared underlying pathophysiology.[3]
Signaling Pathway Involvement
Gamma-glutamyl dipeptides, including γ-Glu-Leu, are considered bioactive peptides that can influence cellular processes such as inflammation, oxidative stress, and glucose regulation.[1] One proposed mechanism for these effects is through the activation of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor.[1] The activation of CaSR can modulate a variety of downstream signaling pathways that are relevant to cardiovascular health, including those involved in insulin secretion and inflammation.[1]
Caption: Proposed signaling pathway involving γ-Glu-Leu and the Calcium-Sensing Receptor (CaSR).
Conclusion
The evidence strongly indicates that elevated levels of γ-Glu-Leu are closely associated with an adverse metabolic profile. The causal relationship suggested by Mendelian randomization studies elevates γ-Glu-Leu from a simple biomarker to a potential therapeutic target in the management of metabolic syndrome and its associated complications. Further research into the precise molecular mechanisms by which γ-Glu-Leu exerts its effects is warranted and could pave the way for novel interventions in the prevention and treatment of cardio-metabolic diseases.
References
- 1. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic syndrome is directly associated with gamma glutamyl transpeptidase elevation in Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-glutamyl transferase and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-glutamyl transferase and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for gamma-Glutamyl-leucine (γ-Glu-Leu)
This guide provides immediate, essential safety and logistical information for the proper disposal of gamma-Glutamyl-leucine (γ-Glu-Leu), a dipeptide composed of glutamic acid and leucine. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While γ-Glu-Leu is generally considered non-hazardous, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection.[1]
Immediate Safety and Handling Protocols
Given that γ-Glu-Leu is a dipeptide of naturally occurring amino acids, it is not classified as a hazardous substance. However, standard laboratory procedures for handling chemical compounds should always be followed.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or accidental contact with the eyes.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2][3] |
| Body Protection | A lab coat or other protective clothing. | To shield the skin from potential exposure.[2][3] |
| Ventilation | Use in a well-ventilated area. | To minimize the risk of inhalation of any fine powders.[3] |
General Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed when not in use.[3]
Step-by-Step Disposal Plan
The disposal of γ-Glu-Leu and similar non-hazardous dipeptides should be conducted in accordance with all local, regional, and institutional regulations.[4] The primary consideration is to segregate non-hazardous waste from hazardous waste to ensure cost-effective and environmentally sound disposal.[1]
Initial Assessment:
-
Confirm that the γ-Glu-Leu waste is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.[1]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on disposing of non-hazardous chemical waste.[5][6]
Disposal of Solid γ-Glu-Leu:
-
Small Quantities: For small amounts of solid, non-hazardous γ-Glu-Leu, it may be permissible to dispose of it in the regular trash. However, it should not be placed in laboratory trash cans that are handled by custodial staff.[7] Instead, place it in a sealed container and dispose of it directly into a dumpster.[7]
-
Labeling: Ensure the container is clearly labeled as "Non-Hazardous Waste" and includes the chemical name "gamma-Glutamyl-leucine."
Disposal of γ-Glu-Leu Solutions:
-
Aqueous Solutions: Non-hazardous, water-soluble solids and their solutions can often be disposed of down the sanitary sewer.[5][8]
-
Dilution: When disposing of aqueous solutions of γ-Glu-Leu down the drain, it is good practice to flush with a generous amount of water to ensure adequate dilution.[8]
-
pH Neutralization: While γ-Glu-Leu solutions are not expected to be highly acidic or basic, if they have been adjusted to an extreme pH, they should be neutralized to a pH between 6 and 9 before disposal.
-
Volume Limits: Be aware of any institutional limits on the volume of chemical waste that can be disposed of via the sanitary sewer.[8]
Disposal of Contaminated Materials:
-
Consumables such as pipette tips, vials, and gloves that are contaminated with γ-Glu-Leu should be collected in a designated solid waste container.
-
As long as these materials are not contaminated with any hazardous substances, they can typically be disposed of as non-hazardous solid waste.
Experimental Protocol for Waste Segregation
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. The following protocol outlines the steps for segregating waste generated from experiments involving γ-Glu-Leu.
-
Establish Designated Waste Containers:
-
Set up clearly labeled waste containers in the laboratory.
-
At a minimum, have separate containers for:
-
Non-hazardous Solid Waste (for items contaminated with γ-Glu-Leu)
-
Hazardous Solid Waste
-
Hazardous Liquid Waste (further segregated by chemical compatibility)
-
Sharps
-
-
-
Waste Identification and Segregation at the Point of Generation:
-
Immediately after use, dispose of consumables and unused chemical in the appropriate waste container.
-
If γ-Glu-Leu or materials contaminated with it are mixed with any chemical that is ignitable, corrosive, reactive, or toxic, it must be disposed of in the hazardous waste stream.
-
-
Container Management:
-
Keep all waste containers closed when not in use.
-
Ensure all labels are accurate and legible.
-
Store waste in a designated and secure area away from general laboratory traffic.
-
-
Scheduling Waste Pickup:
-
Follow your institution's procedures for scheduling a pickup of laboratory waste with the EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of gamma-Glutamyl-leucine.
Caption: Decision workflow for the disposal of gamma-Glutamyl-leucine.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. biovera.com.au [biovera.com.au]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. cosmicpeptides.com [cosmicpeptides.com]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling γ-Glutamyl-Leucine
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of peptides like γ-Glutamyl-Leucine (gamma-Glu-leu) is paramount. While this compound is a naturally occurring dipeptide found in various foodstuffs and is not currently classified as a hazardous substance, a cautious and standardized approach to laboratory handling is essential to ensure personnel safety and research integrity.[1][2][3] This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment.
Risk Assessment and Hazard Identification
Before handling this compound, a thorough risk assessment should be conducted.[4] Key risk factors to consider for peptides in a research setting include:
-
Unknown Biological Activity: As with many research materials, the full biological effects of high concentrations or modified forms of this compound may not be fully characterized.[4]
-
Respiratory Sensitization: Inhalation of lyophilized peptide powder can cause allergic reactions in some individuals.[4][5]
-
Skin and Eye Irritation: Direct contact with the powder or concentrated solutions may lead to irritation.[4]
-
Cross-Contamination: Preventing cross-contamination between different peptides and experiments is crucial for data integrity.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. All personnel must receive training on the proper use, removal, and disposal of PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. Should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides.[4][5] Consider double-gloving for added protection with concentrated solutions. Gloves should be changed between samples.[4] |
| Respiratory Protection | Respirator | Recommended when working with the lyophilized powder to avoid inhalation of fine particles, especially when handling larger quantities.[5][6] Work should be conducted in a certified chemical fume hood.[4] |
| Footwear | Closed-toe shoes | Non-permeable footwear must be worn in the laboratory at all times to prevent chemical contact.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Lyophilized peptides should be stored away from heat, light, and moisture.[7] For long-term storage, keep at -20°C or lower.[6][7]
-
Log the compound in your laboratory's chemical inventory.
2. Preparation for Use (Lyophilized Powder):
-
Before opening, allow the sealed container to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the peptide.[6][7][8]
-
Conduct all manipulations of the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood, to control aerosols and minimize inhalation risk.[4][9]
-
Don all required PPE as specified in the table above.
3. Weighing and Aliquoting:
-
Use anti-static weighing techniques to minimize powder dispersion.[4]
-
Use a clean spatula and weighing paper or boat.
-
Promptly and tightly reseal the container after dispensing to protect the remaining peptide from moisture and air.[6][7]
4. Dissolving the Compound:
-
This compound is soluble in PBS (pH 7.2) at 10 mg/ml and in DMSO at 1 mg/ml.[1]
-
Slowly add the solvent to the weighed solid to avoid splashing.[3]
-
If necessary, use gentle agitation, such as vortexing or sonication, to ensure the peptide is fully dissolved. Avoid excessive heating.[6]
-
For peptides containing cysteine, methionine, or tryptophan, use oxygen-free buffers to prevent oxidation.[6]
5. Post-Handling:
-
Clean any spills immediately by sweeping up the solid material and placing it in a designated waste container.[3]
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items properly.[3]
-
Thoroughly wash hands with soap and water after handling the compound.[3]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical for maintaining a safe laboratory environment and ensuring environmental protection.
Waste Segregation and Collection:
-
Solid Waste:
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[9]
-
Do not dispose of solutions containing this compound or other chemicals down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][10] While amino acids are generally not regulated as hazardous waste, it is best practice to collect chemical waste for proper disposal.[11]
-
Decontamination and Container Management:
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as liquid chemical waste.[9] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Waste Containers: Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[9][12]
Institutional Procedures:
-
Always follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[9] Never dispose of chemical waste in the standard trash.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. biovera.com.au [biovera.com.au]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
